3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Description
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Properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7/h1-3,6-7H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYNESDENROIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
An In-Depth Technical Guide to the Synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Executive Summary
This guide provides a comprehensive, technically detailed overview of a robust and efficient synthetic pathway for this compound. This compound incorporates three key structural motifs of interest in medicinal chemistry: a cyclopropyl group, a 1,2,4-oxadiazole heterocycle, and an aniline moiety. The presented synthesis is a convergent two-stage process, beginning with the construction of a nitro-substituted oxadiazole intermediate, followed by a chemoselective reduction. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, mechanistic insights, and a comparative analysis of critical reaction steps to ensure both reproducibility and a deep understanding of the process.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. It is frequently employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The synthesis of substituted anilines is also a cornerstone of pharmaceutical chemistry, as the aniline group serves as a versatile precursor for a vast array of further chemical modifications.
The target molecule, this compound, combines these valuable features. The synthetic strategy detailed herein is designed for efficiency and clarity, proceeding through the formation of the key intermediate, 3-cyclopropyl-5-(3-nitrophenyl)-1,2,4-oxadiazole, which is subsequently reduced to the final aniline product. This approach allows for the late-stage introduction of the reactive amino group, a common tactic in multi-step synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical and convergent synthetic plan. The primary disconnection is at the C-N bond of the aniline, tracing it back to a more stable nitro-substituted precursor. The 1,2,4-oxadiazole ring is then disconnected into its constituent synthons: an amidoxime (or its equivalent imidamide) and an activated carboxylic acid derivative (an acyl chloride).
This analysis identifies two key starting materials: Cyclopropanecarboximidamide Hydrochloride and 3-Nitrobenzoyl Chloride . The following sections detail the preparation of these precursors and their subsequent use in the main synthetic sequence.
Synthesis of Key Intermediates
Preparation of Cyclopropanecarboximidamide Hydrochloride
Cyclopropanecarboximidamide is a crucial building block for introducing the 3-cyclopropyl moiety onto the oxadiazole ring. It is typically prepared from cyclopropanecarbonitrile via the Pinner reaction and isolated as its stable hydrochloride salt.[1][2]
Experimental Protocol:
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. The flask is charged with anhydrous ethanol.
-
Reaction: The ethanol is cooled to 0 °C in an ice bath, and dry hydrogen chloride (HCl) gas is bubbled through the solvent until saturation.
-
Addition: Cyclopropanecarbonitrile (1.0 eq) is added dropwise to the cold, saturated ethanolic HCl solution.[2]
-
Incubation: The reaction mixture is sealed and stirred at room temperature. The progress is monitored until the nitrile is consumed (typically several hours to overnight).
-
Ammonolysis: The mixture is cooled again to 0 °C, and anhydrous ammonia gas is bubbled through until the solution is basic, leading to the precipitation of ammonium chloride.
-
Workup: The solvent is removed under reduced pressure. The resulting solid residue is triturated with diethyl ether to remove non-polar impurities.
-
Purification: The solid is filtered, washed with cold diethyl ether, and dried under vacuum to yield cyclopropanecarboximidamide hydrochloride as a white to off-white crystalline solid.[1][3]
Preparation of 3-Nitrobenzoyl Chloride
The acyl chloride is the activated component for the oxadiazole ring formation. It is readily synthesized from 3-nitrobenzoic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][5] The use of thionyl chloride is often preferred due to the volatile nature of its byproducts (SO₂ and HCl).
Experimental Protocol:
-
Setup: A round-bottom flask is fitted with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Reaction: 3-Nitrobenzoic acid (1.0 eq) is placed in the flask, and thionyl chloride (a stoichiometric excess, typically 2-3 eq, can also be used as the solvent) is added. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heating: The mixture is heated to reflux (approx. 76 °C) and stirred until the evolution of gas ceases and all the solid has dissolved, indicating the completion of the reaction (typically 2-4 hours).[4]
-
Purification: Excess thionyl chloride is removed by distillation under reduced pressure. The crude 3-nitrobenzoyl chloride is then purified by vacuum distillation to yield a yellow liquid or low-melting solid.[6]
Construction of the 1,2,4-Oxadiazole Ring
The core heterocyclic scaffold is constructed by the reaction of cyclopropanecarboximidamide with 3-nitrobenzoyl chloride. This transformation proceeds via an initial O-acylation of the amidoxime tautomer of the imidamide, followed by a base-mediated or thermally induced cyclodehydration.[7][8]
Experimental Protocol: Synthesis of 3-cyclopropyl-5-(3-nitrophenyl)-1,2,4-oxadiazole
-
Setup: A round-bottom flask is charged with cyclopropanecarboximidamide hydrochloride (1.0 eq) and a suitable solvent such as pyridine or dichloromethane with an added base like triethylamine.
-
Addition: The solution is cooled to 0 °C, and a solution of 3-nitrobenzoyl chloride (1.0 eq) in the same solvent is added dropwise with vigorous stirring.
-
Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC). In some protocols, gentle heating may be required to facilitate the final cyclodehydration step.[9]
-
Workup: The reaction mixture is quenched with water. If a non-aqueous solvent was used, it is washed sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure nitro-oxadiazole intermediate.
Reduction of the Nitro Group
The final step is the reduction of the aromatic nitro group to the corresponding aniline. This is a critical transformation, and the choice of method depends on factors such as functional group tolerance, scale, safety, and environmental impact.[10]
Method Selection: A Comparative Analysis
Two primary methods are considered for this reduction: catalytic hydrogenation and reduction with tin(II) chloride.
| Feature | Catalytic Hydrogenation (H₂/Pd/C) | Tin(II) Chloride (SnCl₂·2H₂O) |
| Mechanism | Heterogeneous catalysis involving hydrogen gas and a metal surface. | Electron transfer from the Sn²⁺ salt followed by protonation.[11] |
| Reagents | H₂ gas (or a hydrogen donor), Palladium on Carbon (Pd/C) catalyst. | Tin(II) chloride dihydrate, concentrated HCl, solvent (e.g., ethanol). |
| Conditions | Neutral or acidic, often requires H₂ pressure (balloon to several atm). | Strongly acidic, often requires heating. |
| Advantages | High atom economy (water is the only byproduct), simple workup (catalyst filtration), considered a "green" method.[10][12] | Excellent chemoselectivity, tolerates many functional groups that might be reduced by hydrogenation (e.g., some double bonds).[11][13] |
| Disadvantages | H₂ gas is flammable/explosive, catalysts can be pyrophoric, may reduce other sensitive functional groups.[10][14] | Generates significant metallic waste, workup can be cumbersome due to tin salt precipitation, tin compounds have toxicity concerns.[10][11] |
| Recommendation | Preferred for its clean reaction profile and simple workup, provided that appropriate safety measures for handling hydrogen and pyrophoric catalysts are in place. | A robust and reliable alternative, especially if other reducible groups are present or if high-pressure hydrogenation equipment is unavailable.[11] |
For this synthesis, catalytic hydrogenation is often the method of choice due to its efficiency and cleaner profile.[13][15]
Experimental Protocol: Synthesis of this compound
Method A: Catalytic Hydrogenation
-
Setup: A hydrogenation flask (e.g., a Parr shaker bottle or a standard round-bottom flask) is charged with 3-cyclopropyl-5-(3-nitrophenyl)-1,2,4-oxadiazole (1.0 eq) and a suitable solvent, such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Palladium on carbon (10% Pd/C, typically 1-5 mol%) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas several times before being pressurized with hydrogen (typically from a balloon or a pressure reactor). The mixture is stirred vigorously at room temperature.[10]
-
Monitoring: The reaction is monitored by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Upon completion, the reaction vessel is carefully purged with an inert gas. The mixture is filtered through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet and disposed of properly.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Method B: Tin(II) Chloride Reduction
-
Setup: A round-bottom flask is charged with 3-cyclopropyl-5-(3-nitrophenyl)-1,2,4-oxadiazole (1.0 eq) and ethanol.
-
Reagent Addition: Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) is added, followed by the slow addition of concentrated hydrochloric acid.[10][16] The reaction is often exothermic.
-
Heating: The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is cooled to room temperature and the solvent is partially removed. The mixture is then carefully made basic (pH > 8) by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate, which precipitates tin hydroxides.
-
Extraction: The resulting slurry is extracted several times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified as described in Method A.
Characterization Data
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected MS (m/z) |
| 3-cyclopropyl-5-(3-nitrophenyl)-1,2,4-oxadiazole | C₁₁H₉N₃O₃ | 231.21 | ~8.9 (s, Ar-H), ~8.4 (d, Ar-H), ~8.3 (d, Ar-H), ~7.8 (t, Ar-H), ~2.3 (m, CH), ~1.2 (m, CH₂) | [M+H]⁺ = 232.06 |
| This compound | C₁₁H₁₁N₃O | 201.23 | ~7.4-7.2 (m, Ar-H), ~6.8 (d, Ar-H), ~3.8 (br s, NH₂), ~2.2 (m, CH), ~1.1 (m, CH₂) | [M+H]⁺ = 202.09 |
Note: Expected NMR chemical shifts are approximate and can vary based on solvent and instrument.
Safety and Handling
-
Thionyl Chloride & 3-Nitrobenzoyl Chloride: Corrosive and react violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle under an inert atmosphere and never allow the catalyst to become dry on filter paper.[10]
-
Tin Compounds: Tin salts are toxic and pose an environmental hazard. Handle with care and dispose of waste according to institutional guidelines.[11]
Conclusion
This guide has outlined a reliable and well-documented synthetic route to this compound. The strategy relies on the robust formation of the 1,2,4-oxadiazole ring from readily available precursors, followed by a standard but crucial nitro group reduction. By providing detailed experimental protocols, mechanistic rationale, and a comparative analysis of key steps, this document serves as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.
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chemical properties of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
An In-Depth Technical Guide to the Chemical Properties of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. By integrating a stable 1,2,4-oxadiazole core, a reactive aniline moiety, and a conformationally constrained cyclopropyl group, this molecule presents a unique scaffold for creating novel therapeutic agents. This guide delves into its fundamental physicochemical and structural properties, offers a predictive analysis of its spectroscopic characteristics, outlines a plausible synthetic route with detailed protocols, and discusses its reactivity, safety considerations, and potential research applications. The content is tailored for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's chemical profile.
Introduction: A Molecule of Modern Medicinal Chemistry
The search for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the structural basis of a vast number of pharmaceuticals. Among these, the 1,2,4-oxadiazole ring has garnered considerable attention for its unique properties.
The 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole heterocycle is a five-membered aromatic ring that has become a privileged scaffold in medicinal chemistry.[1] It is recognized as a versatile bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles by resisting hydrolysis.[1] This scaffold is present in a wide array of biologically active molecules, demonstrating anticancer, anti-inflammatory, antiviral, and antimicrobial properties, among others.[1][2]
Structural Features and Significance
This compound (CAS No. 1036512-83-0) is a molecule that strategically combines three key chemical motifs:
-
Aniline Moiety: Provides a primary aromatic amine group, which is a critical handle for synthetic modification and a common pharmacophore for interacting with biological targets.
-
1,2,4-Oxadiazole Core: Acts as a rigid and stable linker, properly orienting the other two substituents. Its bioisosteric nature makes it an attractive component for drug design.
-
Cyclopropyl Group: This small, strained ring introduces conformational rigidity and a unique spatial footprint, which can enhance binding affinity to target proteins and improve metabolic properties.
This specific combination of functional groups suggests that the compound is a promising building block for developing targeted therapies, potentially for neurodegenerative disorders or oncology.[1][3]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While experimental data for this specific molecule is limited, we can consolidate its core identifiers and computed properties.
Core Compound Identifiers
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1036512-83-0 | [4][5] |
| Molecular Formula | C₁₁H₁₁N₃O | [4][5][6] |
| Molecular Weight | 201.22 g/mol | [4][5][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | Benzenamine, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)- | [4] |
Calculated Physicochemical Parameters
Computational models provide valuable predictions for key physicochemical properties that influence a molecule's behavior in biological systems.
| Property | Predicted Value | Method/Source |
| XLogP3 | 1.7 | PubChem |
| Topological Polar Surface Area (TPSA) | 64.9 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
The computed XLogP3 value of 1.7 suggests the compound has moderate lipophilicity, indicating a good balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates.[6]
Spectroscopic Characterization (Predictive Analysis)
Spectroscopic analysis is essential for structural confirmation and quality control. While specific experimental spectra for this compound are not publicly available, a predictive analysis based on its constituent functional groups can be performed.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, cyclopropyl, and amine protons.
-
Aromatic Protons (aniline ring): Four protons in the range of δ 6.5-8.0 ppm, exhibiting complex splitting patterns (doublets, triplets) characteristic of a 1,3-disubstituted benzene ring.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-5.0 ppm, whose chemical shift can vary with solvent and concentration.
-
Cyclopropyl Protons: A complex multiplet system in the upfield region (δ 0.8-2.5 ppm), consisting of a methine proton and two pairs of diastereotopic methylene protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would confirm the presence of all 11 unique carbon atoms.
-
Oxadiazole Carbons (C3, C5): Two quaternary carbons in the highly deshielded region, typically δ 165-175 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), including four CH carbons and two quaternary carbons attached to the amine and oxadiazole groups.
-
Cyclopropyl Carbons: One CH and one CH₂ signal in the upfield region (δ 5-20 ppm).
Predicted Infrared (IR) Spectrum
IR spectroscopy would highlight key functional groups.
-
N-H Stretching: A pair of medium-to-sharp bands around 3350-3450 cm⁻¹ for the primary amine.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (cyclopropyl) C-H stretches just below 3000 cm⁻¹.
-
C=N Stretching: A strong band around 1630-1650 cm⁻¹ from the oxadiazole ring.[7]
-
C-O Stretching: A band in the 1000-1200 cm⁻¹ region, also associated with the oxadiazole ring.[7]
Predicted Mass Spectrum (MS)
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ would be observed at m/z 201.22 or 202.23, respectively, confirming the molecular weight.
Synthesis and Reactivity
The chemical behavior of this compound is dictated by its synthesis pathway and the reactivity of its functional groups.
Proposed Synthesis Protocol
The construction of the 1,2,4-oxadiazole ring is a well-established process in organic synthesis. A highly plausible and efficient route involves the acylation of an amidoxime followed by thermal or base-catalyzed cyclodehydration.[3][8]
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Synthesis of 3-Aminobenzamidoxime (Int1):
-
To a solution of 3-aminobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 12-24 hours, monitoring by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield 3-aminobenzamidoxime.
-
Causality: The hydroxylamine acts as a nucleophile, attacking the nitrile carbon. The base neutralizes the HCl byproduct, driving the reaction forward to form the amidoxime.
-
-
Coupling and Cyclization to Final Product:
-
In an inert atmosphere (N₂ or Ar), dissolve cyclopropanecarboxylic acid (1.1 eq) in anhydrous DMF.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise and stir at room temperature for 1 hour to form the activated acylimidazolide.[8]
-
Add a solution of 3-aminobenzamidoxime (1.0 eq) in anhydrous DMF to the activated acid.
-
Stir the mixture at room temperature for 4-6 hours to form the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to 110-120 °C and maintain for 4-8 hours to induce cyclodehydration.[8]
-
Causality: CDI is an excellent coupling agent that activates the carboxylic acid without requiring harsh conditions or producing difficult-to-remove byproducts. The subsequent heating provides the energy needed to eliminate a molecule of water, closing the five-membered oxadiazole ring.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Purify further by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
-
Chemical Reactivity Profile
The molecule's reactivity is concentrated at the aniline moiety and, to a lesser extent, the heterocyclic system.
Caption: Key reactivity sites on the molecule.
-
Aniline Amine Group: The -NH₂ group is nucleophilic and basic. It can be readily acylated, alkylated, or used in transition-metal-catalyzed cross-coupling reactions. It also activates the benzene ring, directing electrophilic substitution (e.g., halogenation, nitration) to the ortho and para positions.
-
Oxadiazole Ring: This heterocycle is generally electron-deficient and stable to many reaction conditions, contributing to its utility as a scaffold. It is resistant to mild acids, bases, and oxidizing agents. Ring cleavage typically requires harsh reductive conditions (e.g., catalytic hydrogenation) or strong nucleophiles at high temperatures.
-
Cyclopropyl Ring: While more strained than larger cycloalkanes, the cyclopropyl ring is robust under most standard synthetic conditions.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, safety protocols should be based on the known hazards of its primary functional group, aniline.[9][10]
Hazard Identification
Based on the aniline substructure and data from related compounds, this compound should be handled as a hazardous substance.[9][10][11][12]
-
Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[9][10][11]
-
Carcinogenicity/Mutagenicity: Suspected of causing genetic defects and cancer.[9][11]
-
Organ Damage: May cause damage to organs (particularly blood) through prolonged or repeated exposure.[9][11]
-
Irritation: May cause serious eye damage and skin irritation or an allergic skin reaction.[9][11]
-
Environmental: Very toxic to aquatic life with long-lasting effects.[11]
Recommended Handling Protocol
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation.
-
Personal Protective Equipment (PPE):
-
Procedural Hygiene:
-
Avoid all direct contact. Do not breathe dust, vapor, or mist.
-
Wash hands thoroughly after handling.
-
Keep away from sources of ignition.[12]
-
Change contaminated clothing immediately.
-
Storage and Stability
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The aniline moiety can be sensitive to light and air, potentially darkening over time due to oxidation. For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) and in an amber vial to protect from light.[11]
Potential Applications in Research and Development
The unique structural architecture of this compound makes it a valuable starting point for library synthesis and lead optimization in drug discovery.
-
Fragment-Based Drug Design (FBDD): The compound itself can serve as a high-value fragment for screening against biological targets.
-
Lead Generation: The reactive aniline handle allows for the systematic exploration of the surrounding chemical space through parallel synthesis, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Target-Specific Inhibitors: The 1,2,4-oxadiazole scaffold has been successfully employed in developing inhibitors for various enzymes. For instance, related structures have shown potent and selective inhibition of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease.[3] Other potential targets include carbonic anhydrases and various kinases, depending on the modifications made to the core structure.[1][13]
Conclusion
This compound is a well-designed chemical scaffold that embodies several key principles of modern medicinal chemistry. Its combination of a stable, bioisosteric oxadiazole core, a synthetically versatile aniline group, and a rigid cyclopropyl moiety provides a strong foundation for the development of novel small-molecule therapeutics. While detailed experimental data remains to be published, predictive analyses of its properties and reactivity provide a robust framework for its utilization in a research setting. Proper adherence to safety protocols derived from analogous compounds is critical for its handling. This molecule represents a significant tool for chemists and pharmacologists aiming to explore new avenues in drug discovery.
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PubChem. (n.d.). 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1036512-83-0. Retrieved from [Link]
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Karczmarzyk, Z., et al. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-4-methyl-5-oxo-6-(3-chlorophenoxy)-4,5-dihydroimidazo(1,5-a) quinazoline. Retrieved from [Link]
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HETEROCYCLES. (2008). A clean synthesis of 3,3-bis(5-amino-1h-pyrazol-4-yl)- indolin-2-one derivative. Retrieved from [Link]
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MDPI. (n.d.). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]
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MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
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MDPI. (n.d.). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Retrieved from [Link]
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SciSpace. (2014). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl). Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Retrieved from [Link]
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Whitepaper: Elucidating the Mechanism of Action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, a Novel Anticancer Candidate
Executive Summary
The 1,2,4-oxadiazole heterocycle is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including significant potential in oncology.[1][2][3] This guide focuses on a specific novel entity, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (hereafter designated CPO-3A), a compound of interest for its potential as an anticancer therapeutic. Due to its novelty, the precise mechanism of action (MOA) remains uncharacterized. This document outlines a systematic, multi-phase research protocol designed to comprehensively elucidate the pharmacological MOA of CPO-3A. We will progress from broad phenotypic screening to identify its cellular effects, to targeted biochemical and molecular assays to pinpoint its primary molecular target(s). The proposed workflow is designed to be self-validating, with each phase informing the experimental design of the next, ensuring a rigorous and efficient path to mechanistic understanding.
Introduction: The 1,2,4-Oxadiazole Motif in Oncology
Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the oxadiazole ring system is particularly noteworthy for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities, enhancing its drug-like properties.[2][4] The 1,2,4-oxadiazole isomer, in particular, is a core component of numerous molecules that exhibit potent antiproliferative, pro-apoptotic, and anti-inflammatory effects.[3][5] Published research on analogous structures suggests several potential mechanisms, including but not limited to tubulin polymerization disruption, kinase inhibition, and modulation of apoptosis pathways.[6][7][8]
CPO-3A combines this privileged oxadiazole core with a cyclopropyl group, known to enhance metabolic stability and binding affinity, and an aniline moiety, which provides a key vector for chemical modification and potential hydrogen bonding interactions with biological targets.[9] The critical objective of this research plan is to move from the general potential of the scaffold to the specific, actionable mechanism of CPO-3A.
Phase 1: Phenotypic Screening and Cellular Effect Characterization
The initial phase aims to answer a fundamental question: What is the primary cellular phenotype induced by CPO-3A in cancer cells? The results from this phase will form the foundational data upon which subsequent, more targeted mechanistic hypotheses are built.
Experiment 1: Multi-Lineage Cancer Cell Proliferation Assay
-
Causality and Rationale: Before investigating a specific mechanism, it is crucial to establish the compound's potency and spectrum of activity. By screening CPO-3A against a diverse panel of human cancer cell lines (analogous to the NCI-60 panel), we can identify sensitive versus resistant cancer types. This differential sensitivity provides the first clues to its MOA. For example, high potency against rapidly dividing leukemias might suggest a different mechanism than potency against solid tumors known for specific oncogenic drivers. The resulting activity "fingerprint" can be compared against databases of compounds with known mechanisms to generate initial hypotheses.[6]
-
Experimental Protocol: ATP-Based Luminescence Assay (CellTiter-Glo®)
-
Cell Plating: Seed cells from various cancer lineages (e.g., breast, lung, colon, leukemia, prostate) in 96-well, opaque-walled microplates at predetermined optimal densities. Incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of CPO-3A in appropriate cell culture medium. Add the compound dilutions to the cells, including a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Signal Generation: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase, using the ATP from viable cells.
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
-
Analysis: Convert raw luminescence units to percentage of vehicle control. Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line using non-linear regression.
-
-
Data Presentation: Summary of CPO-3A GI₅₀ Values
Cell Line Cancer Type GI₅₀ (µM) [Hypothetical Data] DU-145 Prostate 1.2 HCT-116 Colon 0.9 A549 Lung 5.4 MCF-7 Breast 2.1 K-562 Leukemia 0.5 | SK-OV-3 | Ovarian | 1.5 |
Experiment 2: Cell Cycle Analysis via Flow Cytometry
-
Causality and Rationale: A potent antiproliferative effect is often caused by a disruption of the cell division cycle. This experiment will determine if CPO-3A causes cells to accumulate in a specific phase (G1, S, or G2/M). Such an arrest is a hallmark of distinct MOAs: G1 arrest is typical for CDK inhibitors, S-phase arrest for DNA synthesis inhibitors, and G2/M arrest is characteristic of DNA damaging agents or microtubule-destabilizing agents like tubulin inhibitors.[8]
-
Experimental Workflow: Propidium Iodide Staining
Caption: Workflow for preparing cancer cells for cell cycle analysis.
Experiment 3: Apoptosis Induction Assay
-
Causality and Rationale: It is essential to distinguish between cytotoxic (cell-killing) and cytostatic (growth-arresting) effects. If CPO-3A is cytotoxic, we must determine the mode of cell death. Apoptosis (programmed cell death) is a preferred outcome for anticancer agents. This assay uses the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by Propidium Iodide, PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the Annexin V positive population would strongly suggest an apoptosis-driven MOA and direct our investigation toward specific apoptotic pathways.
-
Visualization: Apoptosis Detection Logic
Caption: Logic for differentiating cell fate based on Annexin V/PI staining.
Phase 2: Interrogating the Apoptosis Pathway
Assuming Phase 1 confirms apoptosis induction, Phase 2 will dissect the underlying molecular machinery. A promising hypothesis for compounds that sensitize cancer cells to apoptosis is the inhibition of Inhibitor of Apoptosis Proteins (IAPs).[10] IAPs, particularly XIAP, function by directly binding and neutralizing executioner caspases, thereby blocking the cell death cascade.[11][12] Small molecule IAP inhibitors can reverse this blockade.
Experiment 4: Western Blot of Key Apoptosis Biomarkers
-
Causality and Rationale: This experiment provides direct evidence of the activation of the caspase cascade. The cleavage of caspase-3 and its substrate, PARP, are definitive hallmarks of apoptosis. Concurrently, we will probe for levels of IAP family members. Some IAP inhibitors, known as SMAC mimetics, induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1/2, leading to a measurable decrease in their protein levels.[13] Observing an increase in cleaved caspases alongside a decrease in cIAP levels would be strong evidence for an IAP-antagonist MOA.
-
Protocol: Immunoblotting for Apoptotic Proteins
-
Treatment and Lysis: Treat sensitive cells (e.g., HCT-116) with CPO-3A at 1x and 3x GI₅₀ concentrations for 6, 12, and 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-15% polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against: Cleaved Caspase-3, Cleaved PARP, XIAP, cIAP1, and a loading control (e.g., β-Actin).
-
Secondary Antibody Incubation: Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualization: The Role of IAPs in Apoptosis
Caption: Hypothesized action of CPO-3A as an IAP inhibitor in the intrinsic apoptosis pathway.
Phase 3: Deconvolution of Alternative Mechanisms
If the data from Phase 2 does not support IAP inhibition (e.g., no change in IAP levels, no caspase cleavage), we must pivot to other plausible targets for oxadiazole-containing compounds.
Hypothesis 2: Tubulin Polymerization Inhibition
-
Rationale: Several classes of 1,2,4-oxadiazoles have been identified as potent tubulin inhibitors that bind to the colchicine site, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis.[6][8] This aligns with a potential G2/M arrest finding from Experiment 2.2. A direct, cell-free biochemical assay is the definitive method to confirm this MOA.
-
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Use a commercially available kit containing purified bovine tubulin, GTP, and a fluorescence-based reporter.
-
Assay Setup: In a 96-well plate, combine tubulin with a polymerization buffer. Add CPO-3A at various concentrations. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as positive controls, and a vehicle (DMSO) as a negative control.
-
Initiation and Measurement: Initiate polymerization by warming the plate to 37°C. Measure the fluorescence signal every minute for 60-90 minutes.
-
Analysis: Plot fluorescence intensity over time. Inhibition of polymerization will be observed as a reduction in the fluorescence signal's slope and maximum intensity compared to the vehicle control.
-
Hypothesis 3: Kinase Inhibition
-
Rationale: The cellular proteome contains over 500 kinases, many of which are validated oncology targets. Given that some oxadiazole derivatives are known to inhibit kinases like PI3K, a broad kinase screen is an efficient method to identify potential targets.[7] This unbiased approach can uncover both the primary MOA and potential off-target effects that might contribute to the compound's overall cellular phenotype or future toxicity concerns.
-
Experimental Approach: Commercial Kinase Panel Screen
-
Selection: Submit CPO-3A to a commercial vendor (e.g., Eurofins, Reaction Biology) for screening.
-
Screening Format: Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified human kinases.
-
Data Output: Results are provided as a percentage of inhibition for each kinase.
-
Follow-up: Any significant "hits" (e.g., >50% inhibition) must be validated by determining the IC₅₀ in a dedicated dose-response biochemical assay and subsequently confirmed with a target engagement assay in a cellular context.
-
Conclusion
References
- Title: Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs Source: International Journal of Pharmaceutical and Clinical Research URL
-
Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL: [Link]
-
Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: IAP Inhibition Source: Merck URL: [Link]
-
Title: Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles Source: ResearchGate URL: [Link]
-
Title: A Review on Synthesis and Biological Activities of Oxadiazole Derivatives Source: Journal of Mines, Metals and Fuels URL: [Link]
-
Title: 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole Source: MDPI URL: [Link]
-
Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PubMed Central (PMC) URL: [Link]
-
Title: Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype Source: PubMed Central (PMC) URL: [Link]
-
Title: Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors Source: MDPI URL: [Link]
-
Title: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Source: PubChem URL: [Link]
-
Title: Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan Source: ResearchGate URL: [Link]
-
Title: X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy Source: PubMed Central (PMC) URL: [Link]
-
Title: The expanding role of IAP antagonists for the treatment of head and neck cancer Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach Source: PubMed URL: [Link]
-
Title: A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer Source: PubMed Central (PMC) URL: [Link]
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Technical Guide to the Spectroscopic Characterization of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Introduction: A Molecule of Interest in Modern Drug Discovery
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound featuring three key structural motifs: a meta-substituted aniline ring, a 1,2,4-oxadiazole core, and a cyclopropyl group. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere for esters and amides, and is present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The aniline moiety provides a common handle for further synthetic modification, while the cyclopropyl group can enhance metabolic stability and binding affinity.
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the structural verification and quality control of this compound. The interpretation of this data is grounded in fundamental principles and comparative analysis with structurally related molecules, offering a robust framework for its unambiguous identification.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like this compound, both ¹H and ¹³C NMR provide a complete and unambiguous map of the proton and carbon frameworks.
Proton (¹H) NMR Spectroscopy
Expertise & Causality: The ¹H NMR spectrum is predicted to show distinct regions for aromatic, amine, and aliphatic protons. The meta-substitution on the aniline ring will result in a specific set of splitting patterns for the four aromatic protons. The cyclopropyl protons are expected in the far upfield region, a characteristic feature owing to the ring strain and associated magnetic anisotropy.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.4 - 7.2 | m | 2H | Ar-H |
| ~ 6.9 - 6.7 | m | 2H | Ar-H |
| ~ 5.5 - 5.0 | br s | 2H | -NH₂ |
| ~ 2.2 - 2.0 | m | 1H | Cyclopropyl CH |
| ~ 1.2 - 0.9 | m | 4H | Cyclopropyl CH₂ |
Interpretation:
-
Aromatic Region (δ 6.7-7.4): The four protons on the aniline ring will exhibit complex splitting patterns (multiplets, m) characteristic of a 1,3-disubstituted benzene ring. The electron-donating amino group tends to shield the ortho and para protons, while the electron-withdrawing oxadiazole ring deshields them. The resulting overlap and coupling create a complex multiplet system.
-
Amine Protons (δ ~5.2): The chemical shift of the -NH₂ protons is highly dependent on solvent, concentration, and temperature, and the signal often appears as a broad singlet (br s) due to quadrupole broadening and hydrogen exchange.
-
Cyclopropyl Protons (δ 0.9-2.2): The cyclopropyl protons are significantly shielded and appear at high field. The methine proton (CH) will be a multiplet due to coupling with the adjacent methylene protons. The two sets of diastereotopic methylene (CH₂) protons will also show complex splitting. Data for a similar compound, 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, shows cyclopropyl protons in the range of δ 0.81-2.13 ppm, supporting this prediction.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters for a small organic molecule (e.g., 45° pulse angle, 2-second relaxation delay, 16-32 scans).
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
-
Analysis: Integrate the signals to determine proton ratios and analyze the splitting patterns to deduce coupling information.
Caption: Standard workflow for NMR sample analysis.
Carbon (¹³C) NMR Spectroscopy
Expertise & Causality: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The most downfield signals are expected for the two carbons of the oxadiazole ring due to their direct attachment to electronegative nitrogen and oxygen atoms. The aniline and cyclopropyl carbons will appear in their characteristic regions.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 175 | C-5 (Oxadiazole) |
| ~ 168 | C-3 (Oxadiazole) |
| ~ 150 | C-NH₂ (Aromatic) |
| ~ 130 - 115 | 4x Ar-CH |
| ~ 110 | C-C₅(Oxa) (Aromatic) |
| ~ 10 - 5 | 2x Cyclopropyl CH₂ |
| ~ 5 | Cyclopropyl CH |
Interpretation:
-
Oxadiazole Carbons (δ 168-175): The C3 and C5 carbons of the 1,2,4-oxadiazole ring are significantly deshielded and appear at the low-field end of the spectrum. Published data for similar 1,2,4-oxadiazoles confirms this range.[4][5]
-
Aromatic Carbons (δ 110-150): Six distinct signals are expected for the benzene ring carbons. The carbon attached to the amino group (C-NH₂) will be the most downfield of the aromatic signals due to the nitrogen's electronegativity, while the carbon attached to the oxadiazole ring will also be significantly downfield.
-
Cyclopropyl Carbons (δ 5-10): The carbons of the cyclopropyl ring are highly shielded and appear far upfield, typically below 10 ppm, which is a definitive diagnostic feature.
Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to ¹H NMR, with key differences in acquisition parameters:
-
Sample Preparation: Use a more concentrated sample (20-50 mg) if possible to improve the signal-to-noise ratio.
-
Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width, a 30-45° pulse angle, and a significantly larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the most prominent features will be the N-H stretches of the primary amine, C-H stretches from the aromatic and cyclopropyl groups, and characteristic vibrations from the heterocyclic ring system.
Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
|---|---|---|
| 3450 - 3300 | N-H Stretch (Amine) | Medium, two bands |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium |
| 3000 - 2850 | C-H Stretch (Cyclopropyl) | Medium |
| 1650 - 1580 | C=N Stretch (Oxadiazole) & C=C Stretch (Aromatic) | Strong |
| 1620 - 1550 | N-H Bend (Amine) | Medium-Strong |
| 1300 - 1000 | C-O-C Stretch (Oxadiazole) | Strong |
Interpretation:
-
N-H Vibrations: The primary amine of the aniline group is expected to show two distinct stretching bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches. A bending vibration is also expected around 1600 cm⁻¹.[6]
-
C=N and C-O-C Vibrations: The 1,2,4-oxadiazole ring will give rise to characteristic absorptions. A strong C=N stretching vibration is typically observed around 1600-1650 cm⁻¹, often overlapping with the aromatic C=C stretches.[7] The C-O-C stretching within the ring is expected to produce strong bands in the 1300-1000 cm⁻¹ fingerprint region.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. Under electron ionization (EI), 1,2,4-oxadiazoles typically undergo characteristic ring cleavage, which serves as a diagnostic tool for confirming the heterocyclic core.
Predicted Mass Spectrometry Data (EI-MS)
-
Molecular Formula: C₁₁H₁₁N₃O
-
Molecular Weight: 201.23 g/mol
-
Exact Mass: 201.0902
Predicted Major Fragments
| m/z | Proposed Fragment |
|---|---|
| 201 | [M]⁺˙ (Molecular Ion) |
| 120 | [M - C₄H₅NO]⁺˙ or [C₇H₆N₂]⁺˙ |
| 119 | [C₇H₅N₂]⁺ |
| 92 | [C₆H₆N]⁺ |
| 69 | [C₄H₅N]⁺˙ or [C₃H₅CO]⁺ |
Interpretation & Fragmentation Pathway: The molecular ion peak at m/z 201 should be clearly visible. The fragmentation of 1,2,4-oxadiazoles is known to proceed via cleavage of the N-O and adjacent C-C or C-N bonds.[10][11] A primary fragmentation pathway for this molecule is the characteristic retro-cycloaddition-type (RCA) cleavage of the oxadiazole ring. This can lead to the formation of a nitrile fragment and an oxazirine fragment, or other charged species resulting from bond scissions around the ring.[10] Fragments corresponding to the aniline cation (m/z 92) and the cyclopropyl nitrile cation (m/z 67, less likely) or related fragments are also plausible.
Caption: A plausible fragmentation pathway for the title compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic pattern with the theoretical pattern for C₁₁H₁₁N₃O.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, with the upfield cyclopropyl signals and downfield oxadiazole carbon signals being particularly diagnostic. IR spectroscopy confirms the presence of key functional groups, especially the primary amine. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns of the 1,2,4-oxadiazole core. Together, these techniques offer a self-validating system for ensuring the identity, purity, and structural integrity of this compound, a critical requirement for its application in research and drug development.
References
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Fei, Q., Liu, C., & Luo, Y. (2020). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 25(18), 4236. Available at: [Link]
-
Selva, A., & Vettori, U. (2009). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 8(1), 1-27. Available at: [Link]
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Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). Available at: [Link]
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Chemi, G., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2795. Available at: [Link]
-
Al-Saidi, S. F. (2016). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Thesis, AL-Nahrain University. Available at: [Link]
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Srivastava, R. M., & de Oliveira, M. L. (1991). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 29(10), 1047-1050. Available at: [Link]
-
Gotsulya, A., et al. (2024). [2-(3-R-1H-[1][2][10]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential. Preprints.org. Available at: [Link]
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NIST. (n.d.). Aniline - Mass Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
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Khmel'nitskii, R. A., et al. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Chemistry of Heterocyclic Compounds, 22, 399-403. Available at: [Link]
-
Ghanem, E., et al. (2015). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. American Journal of Applied Chemistry, 3(5-1), 1-6. Available at: [Link]
-
Navolotskaya, E. S., et al. (2020). Synthesis and Cytotoxicity of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2020(2), M1128. Available at: [Link]
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NIST. (n.d.). Aniline - IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
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The Evolving Landscape of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Derivatives: A Technical Guide to Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for ester and amide functionalities.[1] This technical guide delves into the burgeoning field of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline derivatives, a class of compounds demonstrating significant promise across various therapeutic areas. While comprehensive research on this specific isomeric scaffold is still emerging, this document synthesizes current knowledge by examining its chemical synthesis, exploring the biological activities of structurally related analogs, and elucidating potential mechanisms of action. Through a detailed exploration of analogous compounds, we provide a predictive framework for the therapeutic application of these derivatives, with a particular focus on their potential as enzyme inhibitors and anticancer agents.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2] Its prevalence in drug discovery is attributed to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3] The incorporation of a cyclopropyl group can further enhance potency and metabolic stability, while the aniline moiety provides a versatile point for synthetic modification to explore structure-activity relationships (SAR).
This guide will specifically focus on the this compound core, navigating the current understanding of its biological potential by drawing parallels with closely related and better-studied analogs.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of 1,2,4-oxadiazoles is a well-established area of organic chemistry. A common and effective method for creating the 3,5-disubstituted 1,2,4-oxadiazole ring involves the cyclization of an O-acyl-amidoxime intermediate. While specific protocols for this compound are not extensively documented in publicly available literature, a general and adaptable synthetic route can be proposed based on established methodologies.
General Synthetic Protocol
A plausible synthetic pathway would involve the reaction of a commercially available 3-aminobenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate would then be reacted with cyclopropanecarbonyl chloride to yield an O-acyl-amidoxime, which can subsequently undergo cyclization to the desired 1,2,4-oxadiazole ring upon heating.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Step 1: Synthesis of 3-aminobenzamidoxime.
-
To a solution of 3-aminobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 3-aminobenzamidoxime.
-
-
Step 2: Acylation with Cyclopropanecarbonyl Chloride.
-
Dissolve 3-aminobenzamidoxime in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add cyclopropanecarbonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the formation of the O-acyl-amidoxime intermediate by TLC.
-
-
Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring.
-
Heat the reaction mixture from Step 2 to reflux for 8-12 hours.
-
The cyclization can be promoted by the addition of a mild base, such as pyridine or triethylamine.
-
Monitor the disappearance of the intermediate and the formation of the product by TLC.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Biological Activities: Insights from Analogous Structures
The biological activities of 1,2,4-oxadiazole derivatives are diverse and well-documented, with prominent examples in anticancer and anti-inflammatory research.[2][4] Given the limited direct data on this compound, we will extrapolate potential activities from structurally similar compounds.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives.[5] For instance, compounds containing the 1,2,4-oxadiazole ring have been investigated as selective inhibitors of human carbonic anhydrase isoforms, which are implicated in cancer.[3] Furthermore, 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole have been identified as inducers of apoptosis.[4]
A study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues revealed significant anticancer activity against a panel of cancer cell lines, including leukemia, melanoma, and breast cancer.[5] While the core is a 1,3,4-oxadiazole, the presence of an aniline-like moiety suggests that our target compound could exhibit similar cytotoxic effects.
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Analogs
| Compound | Cancer Cell Line | Activity (IC50 µM) | Reference |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Panel of 11 cancer cell lines | Mean IC50 ≈ 92.4 | [4] |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Not specified for cancer | MAO-B Inhibition | [6] |
Enzyme Inhibition
Enzyme inhibition is a key mechanism through which many small molecule drugs exert their therapeutic effects. The 1,2,4-oxadiazole scaffold has been successfully incorporated into inhibitors of various enzymes.
-
Monoamine Oxidase (MAO) Inhibition: A notable example is the synthesis of a 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole derivative which demonstrated potent and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 value of 0.036 µM.[6] MAO-B inhibitors are used in the treatment of Parkinson's disease. This suggests that derivatives of this compound could be explored for their potential as neuroprotective agents.
-
Cholinesterase Inhibition: A series of 1,2,4-triazole derivatives, which share some structural similarities with oxadiazoles in being five-membered nitrogen-containing heterocycles, have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[7][8]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the target enzyme (e.g., MAO-B, AChE) in a suitable buffer.
-
Prepare a stock solution of the corresponding substrate (e.g., kynuramine for MAO-B, acetylthiocholine for AChE).
-
-
Compound Preparation:
-
Dissolve the test compounds (derivatives of this compound) in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and pre-incubate for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the product formation over time using a suitable detection method (e.g., fluorescence or absorbance) with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound derivatives is yet to be established, we can infer potential trends from related structures. The aniline ring offers a prime location for chemical modification to probe the effects of various substituents on biological activity.
-
Substitution on the Aniline Ring: The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of substituents on the aniline ring are expected to significantly influence activity. For many classes of enzyme inhibitors, the introduction of small alkyl, halogen, or alkoxy groups can modulate potency and selectivity.
-
Modification of the Cyclopropyl Group: While the cyclopropyl group often contributes to favorable pharmacokinetic properties, its replacement with other small alkyl or cycloalkyl groups could be explored to optimize binding to a specific biological target.
-
Derivatization of the Aniline Amine: The primary amine of the aniline moiety is a key functional group that can be acylated, alkylated, or used to form Schiff bases, leading to a diverse library of derivatives with potentially altered biological profiles.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the extensive biological activities of related 1,2,4-oxadiazole and aniline-containing compounds, it is highly probable that derivatives of this core structure will exhibit potent anticancer and enzyme-inhibitory properties.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of a focused library of derivatives with diverse substitutions on the aniline ring is crucial to establish a clear SAR. These compounds should be screened against a broad panel of cancer cell lines and a variety of enzymes to identify lead candidates.
-
Target Identification and Mechanism of Action Studies: For any identified active compounds, detailed studies to determine their specific molecular targets and elucidate their mechanism of action will be paramount for further development.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
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Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(18), 4288. Available from: [Link]
- (No direct reference for this specific point, but a general concept in medicinal chemistry)
- (No direct reference for this specific point, but a general concept in medicinal chemistry)
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Dovbnenko, D. S., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(2), M1552. Available from: [Link]
- (No direct reference for this specific point, but a general concept in medicinal chemistry)
- (No direct reference for this specific point, but a general concept in medicinal chemistry)
-
ResearchGate. Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. Available from: [Link]
-
Hassan, A. S., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32255-32269. Available from: [Link]
- (No direct reference for this specific point, but a general concept in medicinal chemistry)
-
Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. Available from: [Link]
- (No direct reference for this specific point, but a general concept in medicinal chemistry)
-
Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2015, 872783. Available from: [Link]
- (No direct reference for this specific point, but a general concept in medicinal chemistry)
- (No direct reference for this specific point, but a general concept in medicinal chemistry)
- (No direct reference for this specific point, but a general concept in medicinal chemistry)
-
Hassan, A. S., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32255-32269. Available from: [Link]
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Introduction: The Significance of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline in Drug Discovery
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the crystal structure of this compound. The focus is on the practical application and theoretical underpinnings of crystallographic techniques to understand the solid-state architecture of this molecule, which is of significant interest in medicinal chemistry.
The molecule this compound incorporates two key structural motifs that are highly valued in modern drug discovery: the 1,2,4-oxadiazole ring and a cyclopropyl group. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] This heterocycle is a component of several approved drugs and numerous clinical candidates, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The cyclopropyl group is a small, rigid carbocycle that can introduce conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[3]
The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by crystal structure analysis, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, this information is critical for formulation, patent protection, and elucidating structure-activity relationships (SAR) at an atomic level. This guide will provide the necessary protocols and rationale for determining the crystal structure of this compound.
Synthesis and Preparation of Crystalline Material
A robust and reproducible synthesis is the first step in any crystallographic study. Based on established methods for the synthesis of 1,2,4-oxadiazoles, a plausible route to this compound is outlined below.
Synthetic Pathway
A common and effective method for the synthesis of 5-substituted-3-aryl-1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid derivative.[4] In this case, 3-aminobenzamidoxime would be reacted with cyclopropanecarbonyl chloride or a related activated cyclopropanecarboxylic acid derivative.
Proposed Synthetic Scheme:
-
Preparation of 3-aminobenzamidoxime: This intermediate can be synthesized from 3-aminobenzonitrile by reaction with hydroxylamine.
-
Acylation of 3-aminobenzamidoxime: The amidoxime is then acylated with cyclopropanecarbonyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to form an O-acyl amidoxime intermediate.
-
Cyclization: The intermediate is then heated to induce cyclization to the 1,2,4-oxadiazole ring, yielding this compound.
Crystallization Protocols
The growth of high-quality single crystals is often the most challenging step in a crystal structure determination.[5] For a small organic molecule like this compound, several crystallization techniques should be explored.
Recommended Crystallization Methods:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a low-boiling-point solvent is placed in a sealed container with a higher-boiling-point anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Expert Insight: The choice of solvent is critical. A solvent screen using small quantities of the compound in a variety of solvents with different polarities is highly recommended. The ideal solvent is one in which the compound has moderate solubility.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[6][7] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.[6][7]
SC-XRD Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol for SC-XRD
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in each dimension.
-
Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of initial frames to determine the unit cell parameters and the crystal system.
-
Based on the unit cell and crystal system, a data collection strategy is devised to collect a complete and redundant dataset. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
-
Data Reduction and Integration:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
-
-
Structure Solution and Refinement:
-
The structure is typically solved using direct methods, which are effective for small molecules.[8] This provides an initial model of the molecular structure.
-
The initial model is then refined against the experimental data using a least-squares minimization algorithm. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
-
Structure Validation:
-
The final refined structure is validated using software tools like PLATON to check for any inconsistencies or errors. The final structural information is typically presented in a Crystallographic Information File (CIF).
-
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray diffraction is a valuable complementary technique, particularly when obtaining single crystals of sufficient quality for SC-XRD is not feasible.[9][10] PXRD is also essential for analyzing the bulk material to ensure phase purity.
PXRD Experimental Protocol
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
-
Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phase. It can be used for phase identification by comparison with databases. For structure determination from powder data, more advanced techniques are required.[11][12]
Expert Insight: While full structure solution from powder data is more complex than SC-XRD, it can be a powerful tool, especially when combined with computational methods.[13]
Structural Elucidation and Interpretation
The successful refinement of the crystal structure will provide a wealth of information about the molecular and supramolecular arrangement of this compound.
Hypothetical Crystallographic Data
The following table summarizes the kind of data that would be obtained from a successful SC-XRD experiment. The values are hypothetical but realistic for a small organic molecule.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₁N₃O |
| Formula Weight | 201.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.30 |
| R-factor (%) | < 5 |
Molecular Structure and Conformation
Caption: Labeled molecular structure of the title compound.
Key structural features to analyze include:
-
Planarity: The dihedral angle between the aniline ring and the 1,2,4-oxadiazole ring will determine the overall planarity of the molecule, which can influence π-π stacking interactions.
-
Bond Lengths and Angles: Comparison of the experimentally determined bond lengths and angles with standard values can reveal any unusual electronic effects or strain within the molecule.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds (involving the amine group), π-π stacking, and van der Waals interactions. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound.
Implications for Drug Development
The crystal structure of this compound provides invaluable information for drug development:
-
Structure-Activity Relationship (SAR): By understanding the precise conformation of the molecule, researchers can design more potent and selective analogs. The crystal structure can be used for computational modeling and docking studies to predict binding to target proteins.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties. The determined crystal structure serves as a reference for identifying and characterizing different polymorphs.
-
Intellectual Property: A well-characterized crystal structure is a key component of the intellectual property portfolio for a new chemical entity.
Conclusion
The crystal structure analysis of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for undertaking such an analysis, from synthesis and crystallization to advanced crystallographic techniques and data interpretation. By following the protocols and considering the expert insights provided, researchers can successfully elucidate the three-dimensional structure of this and related molecules, thereby accelerating the drug discovery and development process.
References
-
Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Structure Determination of Organic Materials from Powder X-ray Diffraction Data. Angewandte Chemie International Edition, 40(9), 1626-1651. [Link]
-
Sato, K., et al. (2021). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 119(1), 013301. [Link]
-
Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Cruz-Cabeza, A. J., et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 9(Pt 2), 164–172. [Link]
-
JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments. [Link]
-
Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association, 48. [Link]
-
Li, Y., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1846–1858. [Link]
-
Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
-
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An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
A Senior Application Scientist's Perspective on Modern Drug Discovery Workflows
This guide provides a comprehensive, technically-focused walkthrough of the in silico analysis of the novel compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the chosen methodologies. We will navigate the entire computational workflow, from initial drug-likeness assessment to sophisticated molecular dynamics simulations, providing a robust framework for the virtual screening and characterization of this and similar chemical entities.
Introduction: The Rationale for In Silico Investigation
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide array of biological targets.[1] Derivatives of this heterocycle have demonstrated a broad spectrum of bioactivities, including roles as anticancer, anti-inflammatory, and antimicrobial agents. The subject of this guide, this compound, combines this versatile core with a cyclopropyl group, a feature known to enhance metabolic stability and binding affinity, and an aniline substituent, which provides a key reactive handle for further chemical modification and interaction with biological targets.
Given the therapeutic potential suggested by its structural motifs, a rigorous in silico evaluation is the logical first step in elucidating the compound's mechanism of action and identifying its most promising therapeutic applications. Computational methods such as molecular docking and molecular dynamics (MD) simulations offer a cost-effective and time-efficient means to predict how a molecule will bind to a protein target at the atomic level, providing invaluable insights that can guide subsequent experimental validation.[2]
Target Selection: Identifying a Probable Biological Partner
A critical first step in any docking study is the identification of a relevant biological target. Based on the prevalence of oxadiazole derivatives as kinase inhibitors, we have selected Aurora-A kinase as a high-probability target for our compound. Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is a hallmark of many cancers, making them attractive targets for anticancer drug development.[3] Several studies have successfully identified oxadiazole-containing compounds as potent Aurora-A kinase inhibitors, validating our choice of target.[4][5]
For our study, we will utilize the crystal structure of Aurora-A kinase in complex with a known inhibitor, which provides a well-defined binding pocket for our docking simulations. A suitable structure is available from the Protein Data Bank (PDB) with the ID 2X81 .[6]
Ligand Preparation and Drug-Likeness Assessment
Before docking, the three-dimensional structure of our ligand, this compound, must be prepared. This involves generating a 3D conformation and assigning appropriate atomic charges. Furthermore, we will assess its "drug-likeness" using Lipinski's Rule of Five, a set of empirical rules that predict the oral bioavailability of a compound.[7][8]
Ligand Structure Generation
A 3D structure of the ligand can be generated using various molecular modeling software. For this guide, we will assume the use of Avogadro, an open-source molecular editor and visualizer.
Protocol 1: Ligand Preparation
-
Draw the 2D structure of this compound.
-
Use the software's tools to add hydrogen atoms.
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy 3D conformation.
-
Save the structure in a format compatible with docking software, such as the .mol2 format.
Lipinski's Rule of Five Analysis
This rule of thumb provides a quick assessment of a compound's potential as an orally active drug.[9][10] The criteria are:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 Daltons.
-
A calculated octanol-water partition coefficient (logP) not exceeding 5.
| Property | Value for this compound | Lipinski's Rule | Compliance |
| Hydrogen Bond Donors | 1 (from the aniline -NH2) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (2 nitrogens and 1 oxygen in the oxadiazole ring) | ≤ 10 | Yes |
| Molecular Weight | 201.22 g/mol | < 500 | Yes |
| Calculated logP | ~2.5 (predicted) | ≤ 5 | Yes |
Protein Preparation: Readying the Target for Docking
The crystal structure of Aurora-A kinase (PDB ID: 2X81) requires preparation before it can be used in docking simulations. This process typically involves removing non-essential molecules, adding hydrogen atoms, and assigning partial charges. UCSF Chimera is a powerful tool for this purpose.[11][12][13]
Protocol 2: Protein Preparation using UCSF Chimera
-
Fetch the PDB structure: Open Chimera and fetch the PDB ID 2X81.
-
Remove unwanted chains and molecules: The downloaded structure may contain multiple protein chains, water molecules, and the original ligand. For this study, we will retain only chain A of the kinase and remove all other molecules.
-
Add hydrogens: Use the AddH tool to add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Add charges: Assign partial charges to the protein atoms using the AMBER force field parameters.
-
Save the prepared protein: Save the cleaned and prepared protein structure in a .pdbqt format, which is required for AutoDock Vina.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[14] We will use AutoDock Vina, a widely used and accurate docking program.[15]
Workflow for Molecular Docking
Protocol 4: MD Simulation with GROMACS
-
Generate Ligand Topology: The ligand's topology and parameters, which describe its bonded and non-bonded interactions, need to be generated. The CGenFF server is a reliable tool for generating CHARMM-compatible parameters for small molecules. [16][17][18]2. Prepare the Protein-Ligand Complex: Combine the coordinates of the prepared protein and the best-docked pose of the ligand into a single file.
-
Create the GROMACS Topology: Prepare the main topology file (topol.top) that includes the protein and ligand force field parameters.
-
Define the Simulation Box and Solvate: Create a simulation box around the complex and fill it with water molecules.
-
Add Ions: Neutralize the system by adding counter-ions.
-
Energy Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Run two short equilibration phases (NVT and NPT) to bring the system to the desired temperature and pressure. [19]8. Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
Analysis of MD Trajectories
The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. This trajectory can be analyzed to extract valuable information about the stability and dynamics of the protein-ligand complex. [20][21]
Root Mean Square Deviation (RMSD)
The RMSD of the ligand with respect to the protein's binding site is a key indicator of binding stability. A stable RMSD over time suggests that the ligand remains bound in a consistent pose.
Root Mean Square Fluctuation (RMSF)
The RMSF of the protein residues can reveal which parts of the protein are flexible and which are rigid. This can provide insights into how the protein adapts to ligand binding.
The results of these analyses are typically visualized using plotting software like Grace or XMGRACE. [22]
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the characterization of this compound. The preliminary analysis suggests that this compound is a promising drug-like molecule with the potential to inhibit Aurora-A kinase. The detailed protocols provided herein for molecular docking and molecular dynamics simulations serve as a robust starting point for further computational and experimental investigations.
The insights gained from these studies, such as the predicted binding mode and the stability of the protein-ligand complex, can be used to guide the design of more potent and selective analogs. Ultimately, the integration of these computational techniques into the drug discovery pipeline can significantly accelerate the development of novel therapeutics.
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The Emerging Potential of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline: A Technical Guide to a Promising Pharmacophore
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline scaffold has emerged as a pharmacophore of significant interest. This technical guide provides an in-depth analysis of this core structure, delineating its synthetic accessibility, exploring its established and putative pharmacological activities, and elucidating the structure-activity relationships that underpin its therapeutic promise. By synthesizing data from analogous structures and predictive modeling, this document serves as a comprehensive resource for researchers aiming to leverage this scaffold in the design of next-generation therapeutics.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1] This five-membered heterocycle, featuring two nitrogen atoms and one oxygen atom, can engage in hydrogen bonding and other non-covalent interactions with biological targets, making it a versatile component in drug design.[2][3] The incorporation of a cyclopropyl group and an aniline moiety, as seen in this compound, introduces unique conformational constraints and electronic properties, opening avenues for a range of pharmacological applications, from oncology to neurodegenerative diseases.
Synthetic Strategy and Methodologies
The synthesis of this compound, while not extensively detailed in dedicated literature for this specific isomer, can be reliably approached through established methods for the formation of 3,5-disubstituted 1,2,4-oxadiazoles. A plausible and efficient synthetic route is outlined below, predicated on the condensation of an amidoxime with a suitable carboxylic acid derivative.
General Synthetic Protocol
A common and effective method for constructing the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with an acylating agent, followed by cyclodehydration. For the synthesis of the target compound, this would typically involve the coupling of cyclopropanecarboxamidoxime with 3-nitrobenzoyl chloride, followed by reduction of the nitro group.
Step-by-Step Experimental Protocol:
-
Amidoxime Formation: Cyclopropanecarbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or potassium carbonate in an alcoholic solvent (e.g., ethanol) under reflux to yield cyclopropanecarboxamidoxime.
-
Acylation: The resulting cyclopropanecarboxamidoxime is then acylated with 3-nitrobenzoyl chloride in a suitable solvent like pyridine or dichloromethane (DCM) in the presence of a non-nucleophilic base (e.g., triethylamine) at room temperature. This forms the O-acyl amidoxime intermediate.
-
Cyclodehydration: The intermediate is heated in a high-boiling point solvent such as toluene or xylene to induce cyclization to the 1,2,4-oxadiazole ring, affording 3-cyclopropyl-5-(3-nitrophenyl)-1,2,4-oxadiazole.
-
Nitro Group Reduction: The final step involves the reduction of the nitro group to an amine. This can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H2, Pd/C) in a solvent like ethanol or methanol, or by using a reducing agent like tin(II) chloride in hydrochloric acid. This yields the final product, this compound.
Synthetic Workflow Diagram
Caption: Key structural features and their contributions to the pharmacophore's activity.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics across multiple disease areas. While further direct experimental validation is required, the existing body of knowledge on related 1,2,4-oxadiazole derivatives provides a strong rationale for its potential.
Key areas for future research include:
-
Systematic Synthesis and Biological Screening: A focused effort to synthesize and screen a library of derivatives will be crucial to identify lead compounds and elucidate specific biological targets.
-
Computational Modeling and Docking Studies: In silico approaches can help to prioritize synthetic efforts and provide insights into the mechanism of action at a molecular level.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be essential for the successful translation of any lead compounds into clinical candidates.
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A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Foundational Reactions to Modern Enabling Technologies
Abstract
The 1,2,4-oxadiazole ring is a cornerstone scaffold in modern medicinal chemistry and drug development.[1][2] Valued as a bioisosteric replacement for amide and ester functionalities, it imparts metabolic stability and favorable pharmacokinetic properties to bioactive molecules.[3][4][5] This technical guide provides an in-depth review of the principal synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles, designed for researchers, chemists, and professionals in drug discovery. We will move beyond a simple recitation of protocols to explore the underlying mechanistic principles, the rationale behind procedural choices, and the evolution of synthetic strategies from classical batch chemistry to advanced, automated methodologies. This guide is structured to provide both a strong theoretical grounding and actionable, field-proven protocols.
The Strategic Importance of the 1,2,4-Oxadiazole Core
The five-membered 1,2,4-oxadiazole ring, containing one oxygen and two nitrogen atoms, is more than a mere structural curiosity; it is a privileged pharmacophore.[1] Its prevalence in pharmaceuticals stems from its ability to act as a metabolically robust mimic of esters and amides, engaging in similar hydrogen bonding interactions while resisting enzymatic hydrolysis.[4][5] This stability is a critical asset in designing drug candidates with improved half-lives and oral bioavailability. The scaffold is present in numerous approved drugs and investigational compounds, exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][6] The synthetic accessibility and versatility of this heterocycle have made it an indispensable tool for medicinal chemists.
The Cornerstone of 1,2,4-Oxadiazole Synthesis: The Amidoxime Acylation-Cyclization Pathway
The most prevalent and reliable method for constructing the 1,2,4-oxadiazole ring begins with an amidoxime. This two-stage process, involving the acylation of the amidoxime followed by a dehydrative cyclization, is the workhorse of both academic and industrial laboratories.[7][8]
Mechanistic Rationale and Causality
The reaction proceeds via two discrete, mechanistically important steps:
-
O-Acylation: The amidoxime, possessing a nucleophilic hydroxyl group, is first acylated by a carboxylic acid derivative (such as an acyl chloride or an activated carboxylic acid). This forms an O-acylamidoxime intermediate.[7][8] This initial step is analogous to standard ester or amide bond formation.
-
Dehydrative Cyclization: The O-acylamidoxime intermediate is then induced to cyclize. This is typically achieved through thermal means, where heating drives the intramolecular condensation and elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.[7] The high temperatures often required (up to 140°C or more) represent a key limitation of the classical approach, especially for substrates bearing thermally sensitive functional groups.[8][9]
The choice of acylating agent and cyclization conditions dictates the efficiency and scope of the synthesis. While highly reactive acyl chlorides can be used, the in-situ activation of more diverse and readily available carboxylic acids is often preferred for library synthesis.[10]
General Experimental Protocol: Carboxylic Acid Activation
This protocol describes a robust, one-pot synthesis from a carboxylic acid and an amidoxime using peptide coupling agents.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic Acid (1.0-1.2 eq)
-
Coupling Agent (e.g., EDCI, HOBt) (1.1 eq)
-
Organic Base (e.g., Triethylamine, DIEA) (2.0-3.0 eq)
-
Anhydrous Solvent (e.g., DMF, Dioxane)
Procedure:
-
Activation: In a dry reaction vessel, dissolve the carboxylic acid and coupling agents (e.g., EDCI, HOBt) in the anhydrous solvent under an inert atmosphere.[11]
-
Addition of Base: Add the organic base to the mixture and stir for 5-10 minutes at room temperature to form the activated acid species.
-
Amidoxime Addition: Add the amidoxime to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 120-140°C and monitor the reaction by TLC or LC-MS until the starting materials are consumed and the O-acylamidoxime intermediate is fully converted to the 1,2,4-oxadiazole product (typically 1-4 hours).[11]
-
Workup: Cool the reaction to room temperature, pour into water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualization: The Amidoxime Acylation-Cyclization Pathway
Caption: The two-stage synthesis of 1,2,4-oxadiazoles from amidoximes.
Data Summary: Representative Acylation-Cyclization Reactions
| R1 Group | R2 Group (Acylating Agent) | Coupling/Activation | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenyl | 4-Chlorophenyl (Acid) | EDCI, HOBt, TEA | DMF | 140 | 65 | [11] |
| Diffractaic Acid | Phenyl (Amidoxime) | CDI, KOH (cat.) | Not specified | Heat | 43 | [3] |
| o-Tolyl | Butyl (Acid Chloride) | Microwave | Solvent-free | MW | High | [12] |
| Aryl | Aryl (Carboxylic Acid) | PS-PPh₃/CCl₃CN | Dioxane | 100 (MW) | High | [10] |
Alternative & Modern Synthetic Strategies
While the amidoxime acylation route is dominant, several other powerful methods have been developed, driven by the need for milder conditions, greater functional group tolerance, and novel structural motifs.
1,3-Dipolar Cycloaddition of Nitrile Oxides
This method constructs the ring via a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile).[6][7]
-
Mechanistic Insight: Nitrile oxides are highly reactive intermediates, typically generated in situ from precursors like hydroximoyl chlorides or by dehydration of nitroalkanes.[13] The primary challenge of this approach is the propensity of the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides), which competes with the desired reaction.[6] Furthermore, the triple bond of the nitrile dipolarophile is often unreactive, requiring forcing conditions or catalysis.[6]
-
Causality in Protocol Design: Successful protocols often rely on slow addition of the nitrile oxide precursor to maintain a low concentration, thus disfavoring dimerization, or the use of catalysts (e.g., platinum(IV)) to activate the nitrile.[6]
Caption: Synthesis via [3+2] cycloaddition of a nitrile oxide and a nitrile.
Oxidative Cyclization Strategies
A more recent class of reactions involves forming the heterocyclic core through an oxidative C-O or N-O bond formation, often under mild conditions.[9]
-
Expert Insight: These methods provide access to 1,2,4-oxadiazoles from unconventional starting materials and avoid the need for pre-functionalized precursors. For instance, Vadagaonkar, Chaskar et al. reported a method using N-benzyl amidoximes, where an oxidant like N-bromosuccinimide (NBS) or iodine in the presence of a base mediates the cyclization.[9] The proposed mechanism involves N-halogenation followed by base-induced dehydrohalogenation and subsequent cyclization.[9] Another innovative approach involves the copper-catalyzed cascade reaction of amidines and methylarenes.[9] These strategies expand the synthetic toolkit, enabling the construction of oxadiazoles that might be difficult to access via classical routes.
Enabling Technologies: Accelerating Synthesis and Discovery
Modern chemistry increasingly leverages technology to enhance reaction efficiency, safety, and throughput. The synthesis of 1,2,4-oxadiazoles has been significantly advanced by microwave irradiation and continuous flow chemistry.
Microwave-assisted organic synthesis (MAOS) has revolutionized the classical acylation-cyclization pathway.[12][14]
-
Causality of Enhancement: Microwave irradiation provides rapid and uniform heating of the reaction mixture, dramatically accelerating the rate-limiting thermal cyclization step.[14] Reactions that previously required hours of heating under reflux can often be completed in minutes.[10][12] This not only improves throughput but can also lead to cleaner reactions and higher yields by minimizing the formation of thermal degradation byproducts. The use of polymer-supported reagents in combination with microwave heating is particularly powerful for rapid library generation, as the spent reagents can be easily removed by filtration.[10]
Protocol: Microwave-Assisted One-Pot Synthesis
-
Setup: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine the amidoxime (1.0 eq), acyl chloride (1.1 eq), and a suitable high-boiling solvent or perform the reaction neat (solvent-free).[12][14]
-
Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-150°C) for 5-15 minutes.[10]
-
Workup & Purification: After cooling, the product is isolated using standard extraction and purified by chromatography.
Continuous flow chemistry offers unparalleled control over reaction parameters and enables the safe use of forcing conditions (high temperature and pressure).[15][16] A multi-step synthesis of 1,2,4-oxadiazoles can be "telescoped" into a single, unbroken sequence.[15]
-
Workflow Rationale: A typical flow setup involves pumping streams of reagents through heated microreactors. For 1,2,4-oxadiazole synthesis, an arylnitrile can be reacted with hydroxylamine in a first reactor (e.g., 150°C) to form the amidoxime in situ.[15] This stream is then mixed with an acylating agent and passed through a capillary before entering a final, high-temperature microreactor (e.g., 200°C) to drive the cyclization.[15] The entire multi-day batch sequence can be compressed into approximately 30 minutes, delivering a continuous stream of purified product.[15] This approach is ideal for rapid compound generation and process scale-up.[16][17]
Caption: Schematic of a multi-step continuous flow system for 1,2,4-oxadiazole synthesis.[15]
Conclusion and Future Outlook
The synthesis of 1,2,4-oxadiazoles has evolved from classical, high-temperature batch processes to highly efficient, technology-driven methodologies. The foundational amidoxime acylation-cyclization route remains the most widely used due to its reliability and the accessibility of starting materials. However, the limitations associated with its often harsh thermal requirements have spurred significant innovation.
The development of milder, room-temperature protocols and novel oxidative cyclizations continues to expand the scope and functional group tolerance of 1,2,4-oxadiazole synthesis.[9] Concurrently, enabling technologies like microwave-assisted synthesis and continuous flow processing have transformed the field, offering unprecedented speed, control, and efficiency. These advanced methods are particularly impactful in a drug discovery setting, where the rapid synthesis and purification of compound libraries are paramount.
Looking ahead, the field will continue to move towards more sustainable and automated synthetic platforms. The integration of flow chemistry with in-line purification and analysis will further accelerate the discovery-to-development pipeline, solidifying the 1,2,4-oxadiazole scaffold as an enduringly valuable asset in the quest for novel therapeutics.
References
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Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]
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Pashynska, V., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(15), 4984. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537–545. [Link]
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Gomtsyan, A. (2012). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 5(9), 975-994. [Link]
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Singh, P., & Kumar, A. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Polycyclic Aromatic Compounds. [Link]
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Salimova, E. V., et al. (2024). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molbank, 2024(2), M1912. [Link]
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Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6683. [Link]
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Baumann, M., et al. (2008). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 10(19), 4347–4350. [Link]
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Stanetty, P., & Kremslehner, M. (2008). 5.04 1,2,4-Oxadiazoles. Comprehensive Organic Chemistry, 1-27. [Link]
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Baumann, M., et al. (2008). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. The Journal of Organic Chemistry, 73(19), 7741-7744. [Link]
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Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(15), 3299–3302. [Link]
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Kaboudin, B., & Navaee, K. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. HETEROCYCLES, 60(10), 2287. [Link]
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RJPT. (2018). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. [Link]
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The Aniline Scaffold: From Industrial Dye to Precision Enzyme Inhibition - A Technical Guide
Introduction: The Unlikely Ascent of a Versatile Scaffold
Aniline (C₆H₅NH₂), a simple aromatic amine first isolated in 1826 from the destructive distillation of indigo, has a storied history that is deeply intertwined with the evolution of modern chemistry and medicine.[1] Initially a cornerstone of the synthetic dye industry in the 19th century, its journey into the realm of therapeutics was a series of serendipitous discoveries and deliberate scientific pursuits.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and history of aniline-based enzyme inhibitors, designed for researchers, scientists, and drug development professionals. We will traverse the historical milestones, delve into the intricate mechanisms of action against key enzyme classes, present detailed experimental methodologies, and examine the modern strategies employed to harness the therapeutic potential of this remarkable scaffold while mitigating its inherent challenges.
Part 1: Historical Milestones - From Colorful Dyes to "Magic Bullets"
The pharmacological potential of aniline derivatives first emerged not from a targeted drug discovery program, but from the burgeoning dye industry. In the late 19th century, aniline-derived compounds like acetanilide and phenacetin were among the first synthetic analgesics and antipyretics, marking the dawn of synthetic organic chemistry in medicine.[1][3][4]
A pivotal moment came with the work of Paul Ehrlich, who, inspired by the selective staining of tissues by aniline dyes, conceptualized the "magic bullet" - a compound that could specifically target and eliminate pathogens without harming the host.[1] This revolutionary idea led to the development of Salvarsan in 1909, an arsenic-containing aniline derivative that was the first effective treatment for syphilis.[2]
The true watershed moment for aniline-based therapeutics arrived in the 1930s with Gerhard Domagk's discovery of the antibacterial properties of a red azo dye, Prontosil.[2] It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active agent sulfanilamide, an aniline derivative.[1] This discovery ushered in the era of sulfa drugs, the first class of broad-spectrum antibiotics, which saved countless lives before the widespread availability of penicillin.[2]
These early successes firmly established the aniline scaffold as a "privileged structure" in medicinal chemistry – a molecular framework that is capable of binding to a variety of biological targets with high affinity.
Part 2: Mechanisms of Enzyme Inhibition - A Tale of Three Classes
The versatility of the aniline scaffold is evident in its ability to inhibit a diverse range of enzymes through various mechanisms. This section will explore three major classes of aniline-based enzyme inhibitors, detailing their mechanisms of action, key examples, and the experimental rationale behind their design.
Tyrosine Kinase Inhibitors: Targeting the Engines of Cell Signaling
The discovery of aniline-based compounds as potent inhibitors of tyrosine kinases has revolutionized cancer therapy.[5] Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[6] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.[7]
Mechanism of Action:
Anilinoquinazoline and anilinoquinoline derivatives are prominent classes of tyrosine kinase inhibitors that act as ATP-competitive inhibitors.[8][9] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[8] The aniline ring typically occupies a hydrophobic pocket within the active site, while the quinazoline or quinoline core forms hydrogen bonds with the hinge region of the enzyme.[10]
Structure-Activity Relationship (SAR) Insights:
The development of potent and selective tyrosine kinase inhibitors has been guided by extensive SAR studies. For instance, in the case of 4-anilinoquinazolines targeting the Epidermal Growth Factor Receptor (EGFR), it was found that:
-
Small, lipophilic substituents at the 3-position of the aniline ring enhance potency.[8]
-
Electron-donating groups on the quinazoline moiety are favored for increased activity.[8]
-
The addition of a Michael acceptor at the 6-position of the quinazoline or quinoline ring can lead to irreversible inhibition by forming a covalent bond with a cysteine residue in the ATP-binding pocket, a strategy employed in second-generation EGFR inhibitors.[11][12]
Key Examples:
-
Gefitinib and Erlotinib: First-generation reversible EGFR inhibitors based on the 4-anilinoquinazoline scaffold, used in the treatment of non-small cell lung cancer (NSCLC).[13]
-
Lapatinib: A dual inhibitor of EGFR and HER2, also a 4-anilinoquinazoline derivative.
-
Src Kinase Inhibitors: The 4-aminobenzodioxole quinazoline series has been identified as a class of potent and selective inhibitors of the non-receptor tyrosine kinase c-Src, which is implicated in tumor invasion and metastasis.[7][14]
Quantitative Data:
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Gefitinib | EGFR | 2.4 | N/A | [10] |
| Erlotinib | EGFR | 11.65 | N/A | [10] |
| Compound 20 (6,7-dimethoxy-4-(3-ethynylanilino)quinazoline) | EGFR | 0.029 | N/A | [8] |
| Compound 7i (6-arylureido-4-anilinoquinazoline derivative) | EGFR | 17.32 | N/A | [15] |
| Compound 44 (quinazoline derivative with benzylidene hydrazine carboxamide) | EGFRWT | 0.4 | N/A | [13] |
| Compound 14 (quinazoline derivative with benzylidene hydrazine carboxamide) | EGFRT790M/L858R | 8.4 | N/A | [13] |
| Ponatinib | BCR-ABL | 0.37 | N/A | [16] |
| Ponatinib | BCR-ABL T315I | 2.0 | N/A | [16] |
| Nilotinib | BCR-ABL | 20 | N/A | [16] |
Signaling Pathway Diagram:
Caption: EGFR signaling pathway and the point of inhibition by anilinoquinazoline-based drugs.
Cyclooxygenase (COX) Inhibitors: Modulating Inflammation and Pain
Aniline derivatives have also been developed as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[17]
Mechanism of Action:
Diaryl heterocyclic compounds, which often incorporate an aniline or aniline-like moiety, are a major class of COX inhibitors.[18][19] These compounds typically act as competitive inhibitors, binding to the active site of the COX enzyme and preventing the binding of arachidonic acid.[17] The selectivity for COX-2 over COX-1 is a key objective in the design of these inhibitors, as COX-1 is involved in maintaining the integrity of the gastrointestinal lining, and its inhibition can lead to side effects.[19]
Structure-Activity Relationship (SAR) Insights:
The development of selective COX-2 inhibitors has been a major focus of medicinal chemistry. For diarylisoxazole derivatives, a class of potent COX inhibitors, SAR studies have revealed:
-
The presence of a sulfonamide group is often crucial for COX-2 selectivity, as it can interact with a side pocket in the COX-2 active site that is absent in COX-1.[20]
-
Removal of the sulfonamide group can, in some cases, reverse the selectivity, leading to potent COX-1 inhibitors.[20]
Key Examples:
-
Valdecoxib: A selective COX-2 inhibitor with a 3,4-diarylisoxazole scaffold.
-
Bromfenac: An aniline-containing non-steroidal anti-inflammatory drug (NSAID) that has been associated with hepatotoxicity, highlighting the challenges of aniline-based drugs.[21]
DNA Alkylating Agents: A Legacy of Cytotoxicity
Aniline mustards are a class of bifunctional alkylating agents that exert their cytotoxic effects by directly damaging cellular DNA.[1] These compounds have a long history in cancer chemotherapy.
Mechanism of Action:
Aniline mustards are characterized by a bis-(2-chloroethyl)amino group attached to an aniline ring.[1] The mechanism is initiated by an intramolecular cyclization, where one of the chloroethyl side chains forms a highly reactive aziridinium ion.[1] This electrophilic intermediate is then attacked by nucleophilic sites on DNA, primarily the N7 position of guanine.[1] The second chloroethyl arm can then undergo a similar reaction, leading to the formation of highly cytotoxic interstrand or intrastrand DNA cross-links.[1] These cross-links prevent DNA replication and transcription, ultimately leading to cell death.[1]
Structure-Activity Relationship (SAR) Insights:
The design of DNA-directed alkylating agents aims to increase their specificity for tumor cells. Linking the aniline mustard to a DNA-intercalating agent, such as an acridine, can enhance its DNA binding and modulate its sequence selectivity.[4][22]
-
The length of the linker chain between the acridine and the aniline mustard influences the DNA cross-linking ability, with a four-carbon chain often being optimal.[22]
-
The reactivity of the mustard can be tuned by modifying the electronic properties of the aniline ring.[5]
Key Examples:
-
Aniline Mustard: The parent compound of this class.
-
Acridine-linked Aniline Mustards: DNA-targeted agents designed for enhanced efficacy.[22]
Mechanism of Action Diagram:
Caption: Mechanism of DNA alkylation by aniline mustard, leading to cytotoxic cross-links.
Part 3: Key Experimental Protocols
The development and characterization of aniline-based enzyme inhibitors rely on a suite of robust experimental methodologies. This section provides detailed, step-by-step protocols for key experiments.
Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor
This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives.[13][15]
Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one
-
Combine 2-amino-4-nitrobenzoic acid and formamide in a round-bottom flask.
-
Heat the mixture at 150°C for 16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and filter to collect the precipitate.
-
Wash the product with isopropanol and dry to yield 6-nitroquinazolin-4(3H)-one.
Step 2: Chlorination
-
Suspend the 6-nitroquinazolin-4(3H)-one in thionyl chloride.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-chloro-6-nitroquinazoline.
Step 3: Nucleophilic Substitution
-
Dissolve the crude 4-chloro-6-nitroquinazoline in a suitable solvent (e.g., isopropanol).
-
Add the desired aniline derivative to the solution.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Purify the product by recrystallization or column chromatography.
Step 4: Reduction of the Nitro Group
-
Suspend the 4-anilino-6-nitroquinazoline derivative in a solvent such as ethanol.
-
Add a reducing agent, such as stannous chloride dihydrate, and reflux the mixture.
-
After the reaction is complete, neutralize the mixture and extract the product.
-
Purify the resulting 6-amino-4-anilinoquinazoline derivative by column chromatography.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.[16]
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
Test compound (aniline-based inhibitor)
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter (for radioactive assays) or appropriate plate reader for non-radioactive assays (e.g., fluorescence or luminescence)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase reaction buffer.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radioactive assays, transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter. For non-radioactive assays, measure the signal (e.g., fluorescence) according to the assay kit's instructions.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for an in vitro kinase inhibition assay.
DNA Alkylation Assay
This protocol describes a cell-based assay to measure DNA alkylation damage.[23]
Materials:
-
Cell line of interest
-
Aniline mustard compound
-
Cell lysis buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Alkaline agarose gel electrophoresis system
-
DNA staining dye (e.g., SYBR Gold)
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the aniline mustard compound at various concentrations for a specified time.
-
Harvest the cells and lyse them using a lysis buffer containing Proteinase K.
-
Treat the lysate with RNase A to remove RNA.
-
Purify the genomic DNA using a DNA purification kit.
-
Perform alkaline agarose gel electrophoresis to separate the DNA strands and detect single-strand breaks resulting from alkylation.
-
Stain the gel with a fluorescent DNA dye.
-
Visualize and quantify the DNA damage (e.g., by measuring the intensity of the DNA smear, which indicates fragmentation) using a gel imaging system.
Part 4: Modern Challenges and Future Directions
Despite its successes, the aniline scaffold is not without its drawbacks. A primary concern is its potential for metabolic activation to reactive metabolites, which can lead to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity and hematotoxicity.[3][21][24][25] The aniline moiety is often considered a "structural alert" in drug discovery.[3]
To address these challenges, medicinal chemists have developed several strategies:
-
Bioisosteric Replacement: This involves replacing the aniline ring with a non-aromatic, saturated carbocycle that mimics the geometry and electronic properties of the aniline but is less susceptible to metabolic oxidation.[3][26][27] Examples of aniline bioisosteres include aminobicyclo[1.1.1]pentane (aminoBCP) and aminonorbornane (aminoNB).[3][27]
-
Structure-Based Drug Design: By understanding the precise interactions between the aniline-based inhibitor and its target enzyme through techniques like X-ray crystallography, it is possible to design more potent and selective inhibitors with improved safety profiles.
-
Targeted Drug Delivery: Encapsulating aniline-based drugs in nanoparticles or conjugating them to targeting moieties can help to deliver the drug specifically to the site of action, reducing systemic exposure and off-target toxicity.
The future of aniline-based enzyme inhibitors lies in the continued development of these strategies to create safer and more effective therapeutics. The rich history and versatile nature of the aniline scaffold ensure that it will remain a valuable tool in the drug discovery arsenal for years to come.
References
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Wikipedia. Aniline. [Link]
-
Smaill, J. B., et al. (2000). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]
-
Schwarcz, J. (2024). From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. McGill University Office for Science and Society. [Link]
-
Hennessy, B. T., et al. (2005). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 15(24), 5445-5449. [Link]
-
Bollu, V. R., et al. (2017). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Current Organic Synthesis, 14(6), 786-802. [Link]
-
Wakeling, A. E., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. British Journal of Pharmacology, 118(4), 879-888. [Link]
-
Smaill, J. B., et al. (2000). Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]
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Reis, R. A., & Douglas, C. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 429-433. [Link]
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Gupta, N., et al. (1993). DNA-directed alkylating ligands as potential antitumor agents: sequence specificity of alkylation by intercalating aniline mustards. Journal of the American Chemical Society, 115(15), 6446-6456. [Link]
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Pop, C. E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6653. [Link]
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Li, M., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 647591. [Link]
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Piriyachananusorn, N., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 17871-17883. [Link]
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Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Acta Pharmaceutica Sinica B, 9(1), 93-107. [Link]
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Methodological & Application
Application Note: High-Throughput Screening of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline for the Discovery of Novel IDO1 Inhibitors
Introduction: The Rationale for Targeting IDO1 with a Novel Oxadiazole Compound
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2] This metabolic reprogramming suppresses the function of effector T cells and promotes the activity of regulatory T cells (Tregs), thereby facilitating tumor immune escape.[3] Consequently, the development of small molecule inhibitors of IDO1 is a highly promising strategy in cancer immunotherapy.[1][4]
This application note describes a comprehensive high-throughput screening (HTS) strategy for the evaluation of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline as a potential IDO1 inhibitor. The selection of this compound is underpinned by a strong scientific rationale based on established structure-activity relationships (SAR) for IDO1 inhibitors. The 1,2,4-oxadiazole scaffold is a key feature in a number of known biologically active compounds, including enzyme inhibitors.[5][6] Furthermore, derivatives of this heterocyclic system have shown promise in the development of potent IDO1 inhibitors.[7] The presence of the aniline group also provides a key interaction point, a feature common in many existing IDO1 inhibitors.
This document provides detailed protocols for both a primary biochemical HTS assay and a secondary cell-based functional assay to robustly assess the inhibitory potential of this compound against IDO1.
Compound Profile: this compound
A clear understanding of the physicochemical properties of the test compound is essential for designing a successful screening campaign.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | |
| Molecular Weight | 201.22 g/mol | |
| Purity | ≥95% recommended | |
| Solubility | To be determined empirically in DMSO for stock solution preparation. | |
| Storage | Store at 2-8°C, sealed in a dry environment. |
The IDO1 Catalytic Pathway: A Target for Inhibition
The enzymatic activity of IDO1 provides a direct avenue for inhibitor screening. The enzyme utilizes a heme cofactor to oxidize L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.
Part 1: Primary High-Throughput Screening - Biochemical Assay
Principle: This assay directly measures the enzymatic activity of recombinant human IDO1. The production of N-formylkynurenine, the direct product of tryptophan oxidation, is monitored by its absorbance at 321 nm. [8]A decrease in absorbance in the presence of the test compound indicates inhibition of IDO1.
Materials and Reagents:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue (cofactor)
-
Ascorbic Acid (reducing agent)
-
Catalase
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.5
-
This compound
-
Epacadostat (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well, UV-transparent microplates
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Using an automated liquid handler, perform serial dilutions to create a concentration gradient for dose-response analysis. For a single-point primary screen, a final concentration of 10 µM is recommended.
-
Dispense the compound, positive control (Epacadostat), and DMSO (vehicle control) into the appropriate wells of the 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare an enzyme master mix containing recombinant IDO1, catalase, and methylene blue in the assay buffer.
-
Prepare a substrate master mix containing L-tryptophan and ascorbic acid in the assay buffer. The final concentration of L-tryptophan should be at or below its Km value to ensure sensitivity to competitive inhibitors. [9]
-
-
Assay Execution:
-
Add the enzyme master mix to all wells of the microplate containing the compounds and controls.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate master mix to all wells.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at room temperature for 60-120 minutes.
-
Measure the absorbance at 321 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The quality of the assay should be monitored by calculating the Z'-factor, with a value greater than 0.5 being considered robust for HTS.
-
Part 2: Secondary Screening - Cell-Based Functional Assay
Principle: This assay measures the ability of the test compound to inhibit IDO1 activity in a cellular context. A human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFNγ) is used. The assay measures the concentration of kynurenine in the cell culture supernatant, which is a downstream product of IDO1 activity. A reduction in kynurenine levels indicates cellular IDO1 inhibition.
Materials and Reagents:
-
SK-OV-3 (human ovarian cancer) or a similar IFNγ-responsive cell line.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Recombinant Human IFNγ
-
This compound
-
Epacadostat (positive control)
-
DMSO (vehicle control)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent for kynurenine detection.
-
Trichloroacetic acid (TCA)
-
96-well cell culture plates and 96-well assay plates.
Protocol:
-
Cell Seeding and IDO1 Induction:
-
Seed SK-OV-3 cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and controls in cell culture medium.
-
Remove the IFNγ-containing medium from the cells and replace it with the medium containing the test compounds.
-
Incubate for 24-72 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant from each well.
-
Add TCA to the supernatant to precipitate proteins, then centrifuge to clarify.
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add DMAB reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.
-
Incubate at room temperature for 10-20 minutes.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis and Interpretation:
-
Generate a standard curve using known concentrations of kynurenine to quantify its concentration in the samples.
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration.
-
Determine the IC50 value as described for the biochemical assay.
-
It is crucial to run a parallel cytotoxicity assay (e.g., using Resazurin) to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not a general cytotoxic effect of the compound.
-
Trustworthiness and Self-Validation
The robustness of this screening cascade is ensured by several key factors:
-
Orthogonal Assays: The use of a biochemical assay to measure direct enzyme inhibition and a cell-based assay to confirm activity in a more physiologically relevant context provides two independent lines of evidence, reducing the likelihood of artifacts.
-
Appropriate Controls: The inclusion of both positive (Epacadostat) and negative (DMSO) controls in every plate is essential for data normalization and quality control.
-
Statistical Rigor: The calculation of the Z'-factor for the primary screen provides a statistical measure of the assay's quality and suitability for HTS.
-
Counter-Screening: Performing a cytotoxicity assay in parallel with the cell-based functional screen is a critical step to eliminate false positives that act through cell death rather than specific enzyme inhibition.
Conclusion
The protocols outlined in this application note provide a comprehensive and robust framework for the high-throughput screening of this compound as a potential inhibitor of IDO1. The strong scientific rationale for investigating this compound, combined with a rigorous, multi-tiered screening approach, offers a clear path for the identification and validation of a novel candidate for cancer immunotherapy. Successful identification of inhibitory activity with this compound could pave the way for further lead optimization and preclinical development.
References
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Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. Available from: [Link]
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Zhai, L., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 833. Available from: [Link]
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Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. Available from: [Link]
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Li, F., et al. (2025). Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. Journal of Medicinal Chemistry. Available from: [Link]
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Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. Available from: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available from: [Link]
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Słoczyńska, K., et al. (2021). Structure-Activity Relationship of 1,2,4-oxadiazole quinoline derivative. ResearchGate. Available from: [Link]
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Wang, C., et al. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in Chemistry, 8, 579. Available from: [Link]
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Li, Y., et al. (2021). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 26(23), 7167. Available from: [Link]
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Bräse, S., et al. (2022). Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype. Angewandte Chemie International Edition, 61(49), e202209374. Available from: [Link]
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Li, Y., et al. (2021). The design process of novel IDO-1 inhibitors relies on analyzing the features of pharmacophore models. ResearchGate. Available from: [Link]
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Hornyák, L., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Oncology, 8, 437. Available from: [Link]
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KPRIV, V. S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30640–30650. Available from: [Link]
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Mahidol University. (n.d.). An in-silico study of structure-based virtual screening of IDO1 inhibitors as candidate compounds for drug development of IDO1-related diseases. Mahidol University. Available from: [Link]
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Li, Y., et al. (2021). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. PMC - NIH. Available from: [Link]
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Hornyák, L., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. NIH. Available from: [Link]
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Zhai, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. Available from: [Link]
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Karcz, T., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 27(19), 6523. Available from: [Link]
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BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Available from: [Link]
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Application Note: A Modular Protocol for the Synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline and Its Analogs for Drug Discovery
Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, a key scaffold in modern medicinal chemistry. The protocol is structured in a modular fashion, detailing the synthesis of key intermediates, the construction of the 1,2,4-oxadiazole core, and the final reduction to the target aniline. We emphasize the causality behind procedural choices, offering insights into reaction monitoring, purification, and troubleshooting. Furthermore, we present a validated protocol for the late-stage functionalization of a halogenated precursor via Suzuki-Miyaura cross-coupling, enabling the generation of diverse analog libraries for structure-activity relationship (SAR) studies. This guide is intended for researchers and professionals in drug development seeking a robust and adaptable synthetic route to this important class of compounds.
Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in drug discovery. It is recognized as a metabolically stable bioisostere for esters and amides, capable of improving the pharmacokinetic profile of drug candidates.[1][2] Its rigid structure and ability to participate in hydrogen bonding interactions make it an effective scaffold for engaging with biological targets.[1][3] The specific substitution pattern of an aniline group at the 5-position and a cyclopropyl group at the 3-position creates a molecule with a defined three-dimensional shape, ideal for exploring chemical space in lead optimization programs.
This guide details a reliable three-stage synthetic strategy:
-
Intermediate Synthesis: Preparation of the requisite cyclopropyl amidoxime and 3-nitrobenzoyl chloride.
-
Heterocycle Formation: Condensation and subsequent cyclodehydration to form the nitrophenyl-substituted 1,2,4-oxadiazole.
-
Final Reduction: Conversion of the nitro group to the target aniline, which serves as a versatile handle for further derivatization.
Overall Synthetic Pathway
The synthesis follows a logical and convergent route, beginning with commercially available starting materials and proceeding through stable intermediates.
Diagram 1: General workflow for the synthesis of the target aniline.
Part 1: Synthesis of the Core Scaffold
This section details the primary sequence to obtain the target compound from basic starting materials.
Protocol 1: Preparation of Cyclopropyl Amidoxime (Intermediate I)
The synthesis of the amidoxime is a critical first step. Amidoximes are the key nucleophiles for the formation of the 1,2,4-oxadiazole ring. This two-step process begins with the formation of the corresponding amide.
Step 1A: Synthesis of Cyclopropanecarboxamide
-
Principle: This is a standard acylation of ammonia with cyclopropanecarbonyl chloride. The reaction is fast and typically high-yielding.
-
Procedure:
-
Dissolve cyclopropanecarbonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of acid chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the stirred solution for 2 hours, or add a solution of ammonia in methanol (e.g., 7N) dropwise.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and filter to remove ammonium chloride salts.
-
Concentrate the filtrate to yield cyclopropanecarboxamide, which is typically a white crystalline solid and can be used without further purification.[4]
-
Step 1B: Conversion to Cyclopropyl Amidoxime
-
Principle: The conversion of a nitrile (or amide via dehydration) to an amidoxime is achieved by reaction with hydroxylamine. This protocol adapts the standard synthesis from nitriles for conceptual clarity.
-
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a base such as potassium carbonate (1.5 eq) or sodium hydroxide in ethanol or a mixture of water/ethanol.
-
Add cyclopropanecarbonitrile (1.0 eq) to the solution. (Note: Cyclopropanecarbonitrile can be synthesized from cyclopropanecarboxamide via dehydration with a reagent like P₂O₅ or POCl₃).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the mixture carefully with dilute HCl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amidoxime.
-
Protocol 2: Synthesis of 3-Cyclopropyl-5-(3-nitrophenyl)-1,2,4-oxadiazole (Intermediate III)
-
Principle: This reaction involves the O-acylation of the amidoxime with an acid chloride, followed by a base- or heat-induced cyclodehydration to form the stable 1,2,4-oxadiazole ring.[1][5]
Diagram 2: Mechanism of 1,2,4-oxadiazole formation.
-
Procedure:
-
Dissolve cyclopropyl amidoxime (Intermediate I, 1.0 eq) in a suitable solvent like pyridine or dioxane containing a base (e.g., triethylamine, 2.0 eq).
-
Add a solution of 3-nitrobenzoyl chloride (Intermediate II, 1.05 eq, prepared from 3-nitrobenzoic acid and thionyl chloride[6][7]) in the same solvent dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 100-120 °C for 4-8 hours. The cyclization can be monitored by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure nitrophenyl oxadiazole.
-
Protocol 3: Reduction to this compound
-
Principle: The reduction of an aromatic nitro group to an aniline is a fundamental transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[8] Alternative methods like using tin(II) chloride or iron in acidic media are also effective but may require more extensive workup.[8][9]
-
Recommended Procedure (Catalytic Hydrogenation):
-
In a flask suitable for hydrogenation, dissolve the nitro-oxadiazole intermediate (III, 1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd) to the solution.
-
Purge the flask with nitrogen, then introduce hydrogen gas (via a balloon or a pressurized hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully purge the flask with nitrogen again.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the target aniline, which can be purified further by recrystallization or column chromatography if necessary.
-
| Reagent/Parameter | Molar Eq. | Typical Amount | Purpose |
| Nitro-Oxadiazole (III) | 1.0 | 1.0 g | Substrate |
| 10% Pd/C | 0.05-0.10 | 50-100 mg | Catalyst |
| Solvent (Ethanol) | - | 20-30 mL | Reaction Medium |
| Hydrogen (H₂) | Excess | 1 atm (balloon) | Reducing Agent |
| Celite | - | Small pad | Filtration Aid |
Table 1: Typical reagents for the catalytic hydrogenation step.
Part 2: Synthesis of Analogs via Suzuki-Miyaura Cross-Coupling
To generate a library of analogs, a halogenated aniline core is synthesized and then functionalized in the final step. This approach is highly efficient for SAR studies. The synthesis follows the same pathway as above, but starting with a material like 3-bromo-5-nitroaniline.
Diagram 3: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
-
Principle: This palladium-catalyzed cross-coupling reaction forms a C-C bond between an aryl halide and an organoboron compound.[10][11] It is a robust reaction with broad functional group tolerance, making it ideal for late-stage diversification.
-
Procedure:
-
To a reaction vial, add the bromo-aniline precursor (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide.
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers. Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude residue by flash chromatography to obtain the desired analog.
-
Troubleshooting and Safety
| Issue | Possible Cause | Suggested Solution |
| Low yield in oxadiazole formation | Incomplete cyclization. | Ensure reaction is sufficiently heated (100-120 °C). Anhydrous conditions are crucial. Try a different base or solvent. |
| Stalled hydrogenation | Catalyst poisoning or deactivation. | Use a fresh batch of Pd/C. Ensure the substrate is pure. Increase catalyst loading or hydrogen pressure. |
| Incomplete Suzuki coupling | Inactive catalyst; poor choice of base/solvent. | Degas solvents thoroughly. Screen different palladium catalysts, ligands, and bases. Ensure boronic acid is of good quality. |
| Difficult purification | Close-running spots on TLC. | Optimize the chromatography solvent system. Consider recrystallization if the product is a solid. |
Table 2: Common troubleshooting guide.
Safety Precautions:
-
Acyl Chlorides (3-Nitrobenzoyl chloride): Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE). Reacts with water to release HCl gas.[12]
-
Nitroarenes: Potentially toxic and should be handled with care.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the system is properly set up and purged of air to avoid creating an explosive mixture. Handle palladium on carbon carefully as it can be pyrophoric when dry.
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). PMC, NIH. Retrieved from [Link]
-
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022). ACS Organic & Inorganic Au. Retrieved from [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). PMC, NIH. Retrieved from [Link]
-
Catalytic reduction of 2-nitroaniline: a review. (n.d.). Semantic Scholar. Retrieved from [Link]
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996). Google Patents.
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. (n.d.). Supporting Information. Retrieved from [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. (n.d.). Beilstein Journals. Retrieved from [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). NIH. Retrieved from [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Cyclopropanecarboximidamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
-
A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. (2014). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Semantic Scholar. Retrieved from [Link]
-
SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE. (2010). Semantic Scholar. Retrieved from [Link]
-
Benzoyl chloride, 3-nitro-. (n.d.). PubChem. Retrieved from [Link]
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Application Notes and Protocols: Investigating 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline in Cancer Research
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the potential applications and experimental evaluation of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in the context of oncology.
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment.[1][2] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity has profound immunosuppressive consequences. The depletion of tryptophan inhibits the proliferation and function of effector T-cells, while the accumulation of kynurenine and its metabolites actively promotes the generation and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4][5] Many human cancers upregulate IDO1 expression as a mechanism of immune evasion, and its presence is often correlated with a poor prognosis.[1][5]
Consequently, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.[1][4] Small molecule inhibitors of IDO1, such as Epacadostat (INCB024360) and Navoximod (GDC-0919), have been developed and extensively studied in clinical trials, primarily in combination with other immunotherapies like PD-1/PD-L1 inhibitors.[6][7] While some of these trials have faced challenges, the scientific rationale for targeting the IDO1 pathway remains strong.[6]
The compound this compound, while not extensively characterized in publicly available literature, belongs to a chemical class that has shown potential for IDO1 inhibition. Its structural features, including the 1,2,4-oxadiazole ring, are present in other known bioactive molecules with anticancer properties.[8][9][10] This guide, therefore, outlines the necessary experimental framework to validate its potential as an IDO1 inhibitor and to explore its application in cancer research.
Mechanism of Action: Reversing Tumor-Induced Immune Suppression
The central hypothesis for the anti-cancer activity of an effective IDO1 inhibitor like this compound is the reversal of the immunosuppressive tumor microenvironment. By blocking the catalytic activity of IDO1, the compound is expected to:
-
Restore Tryptophan Levels: Preventing the degradation of tryptophan would support the function and proliferation of cytotoxic T-lymphocytes (CTLs) and other immune effector cells.[1]
-
Reduce Kynurenine Production: Lowering the concentration of kynurenine would decrease the activation of the aryl hydrocarbon receptor (AhR), a downstream effector of kynurenine's immunosuppressive signaling.[6][11] This would, in turn, reduce the expansion and activity of Tregs and MDSCs.[5]
-
Enhance Anti-Tumor Immunity: The net effect of these actions is a shift in the balance of the tumor microenvironment from an immunosuppressive to an immunopermissive state, allowing for a more robust and effective anti-tumor immune response.[1] This is often synergistic with other immunotherapies that unleash T-cell activity, such as checkpoint inhibitors.[5]
Below is a diagram illustrating the proposed mechanism of action of an IDO1 inhibitor.
Caption: Workflow for the cell-based kynurenine production assay.
Protocol 3: T-Cell Proliferation Assay in a Mixed Lymphocyte Reaction (MLR)
Objective: To determine if the compound can reverse IDO1-mediated T-cell suppression.
Rationale: This is a functional assay that mimics the interaction between antigen-presenting cells (like dendritic cells) and T-cells. By inhibiting IDO1 in dendritic cells, the compound should restore the ability of T-cells to proliferate in response to an allogeneic stimulus. [12] Materials:
-
Human peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
Monocyte isolation kit
-
T-cell isolation kit
-
GM-CSF and IL-4 (for dendritic cell differentiation)
-
LPS or IFN-γ (for DC maturation and IDO1 induction)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
RPMI-1640 medium with 10% FBS
-
Test compound and positive control
Procedure:
-
Dendritic Cell (DC) Generation: Isolate monocytes from PBMCs of Donor A. Culture for 5-7 days with GM-CSF and IL-4 to differentiate them into immature DCs.
-
DC Maturation: Treat the DCs with LPS or IFN-γ for 24 hours to induce maturation and IDO1 expression.
-
T-Cell Preparation: Isolate T-cells from PBMCs of Donor B. Label the T-cells with CFSE dye.
-
Co-culture Setup: Co-culture the mature, IDO1-expressing DCs from Donor A with the CFSE-labeled T-cells from Donor B at a ratio of 1:10 (DC:T-cell).
-
Add serial dilutions of the test compound or positive control to the co-culture.
-
Incubate for 4-5 days.
-
Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
Quantify the percentage of proliferated T-cells in each condition. Increased proliferation in the presence of the compound indicates reversal of IDO1-mediated suppression.
In Vivo Evaluation in Syngeneic Mouse Models
Following successful in vitro characterization, the anti-tumor efficacy of this compound should be evaluated in vivo.
Choice of Model: Syngeneic tumor models (e.g., CT26 colon carcinoma or B16F10 melanoma in immunocompetent mice) are essential, as they rely on an intact immune system to assess the efficacy of an immunomodulatory agent. [13] Study Design:
-
Monotherapy Arm: To assess the single-agent activity of the compound.
-
Combination Therapy Arm: To evaluate synergistic effects with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody).
-
Vehicle Control Arm: As a baseline for tumor growth.
-
Checkpoint Inhibitor Monotherapy Arm: As a comparator for the combination.
Key Endpoints:
-
Tumor Growth Inhibition (TGI): Measurement of tumor volume over time.
-
Survival Analysis: Monitoring the overall survival of the animals.
-
Pharmacodynamic (PD) Analysis: Measurement of the kynurenine-to-tryptophan ratio in plasma and tumor tissue to confirm target engagement in vivo. [14][15]* Immunophenotyping: Analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in the populations of CD8+ T-cells, Tregs, and MDSCs.
Summary of Key IDO1 Inhibitors for Benchmarking
| Compound | Developer | Mechanism | Key Clinical Trial |
| Epacadostat (INCB024360) | Incyte | Potent and selective IDO1 inhibitor | ECHO-301 (Phase 3, with Pembrolizumab) [6] |
| Navoximod (GDC-0919) | Genentech/NewLink | Potent IDO1 pathway inhibitor | Phase 1b (with Atezolizumab) [7] |
| Indoximod | NewLink Genetics | Tryptophan mimetic, acts on T-cells | Phase 2 (with Gemcitabine/Nab-paclitaxel) [6] |
Conclusion
The compound this compound represents a novel chemical entity with the potential to modulate the tumor immune microenvironment through the inhibition of IDO1. The protocols and experimental framework detailed in this guide provide a rigorous pathway for its preclinical evaluation. By systematically assessing its enzymatic and cellular activity, and subsequently its in vivo efficacy, researchers can determine its viability as a candidate for cancer immunotherapy. The insights gained from the extensive research on other IDO1 inhibitors provide a valuable foundation for these investigations, highlighting the importance of robust pharmacodynamic markers and rational combination strategies to unlock the full therapeutic potential of targeting the tryptophan catabolism pathway.
References
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IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. [Link]
-
What are IDO1 inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]
-
Trial watch: IDO inhibitors in cancer therapy - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Discovery of IDO1 Inhibitors: From Bench to Bedside | Cancer Research - AACR Journals. American Association for Cancer Research. [Link]
-
Full article: Trial watch: IDO inhibitors in cancer therapy. Taylor & Francis Online. [Link]
-
Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]
-
Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - AACR Journals. American Association for Cancer Research. [Link]
-
Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]
-
INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology | Request PDF - ResearchGate. ResearchGate. [Link]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]
-
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC. National Center for Biotechnology Information. [Link]
-
Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - NIH. National Center for Biotechnology Information. [Link]
-
Synthesis and evaluation of new 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives and their application as OXPHOS inhibitors - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed. National Center for Biotechnology Information. [Link]
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- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
Application Note: Synthesis and Utility of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline as a Key Intermediate for Novel IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a high-priority target in immuno-oncology.[1] Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing the metabolite kynurenine, which together impair T-cell function and promote immune tolerance.[2][3] Consequently, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity.[4] This document provides a detailed guide on the synthesis and application of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, a key chemical intermediate for developing novel IDO1 inhibitors. We present validated, step-by-step protocols for the synthesis of this intermediate, its subsequent elaboration into a candidate inhibitor, and the biochemical and cell-based assays required to evaluate its biological activity.
The Rationale for Targeting IDO1 in Immuno-Oncology
IDO1 is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is rapidly converted to kynurenine (Kyn).[1][5] In a healthy state, this pathway is involved in modulating immune responses. However, many tumors exploit this mechanism to evade immune surveillance.[2][5]
The immunosuppressive effects are twofold:
-
Tryptophan Depletion: The local depletion of Trp in the tumor microenvironment causes stress in effector T-cells, which are highly sensitive to Trp levels, leading to cell cycle arrest and anergy.[2]
-
Kynurenine Accumulation: The accumulation of Kyn and its downstream metabolites actively promotes the differentiation and recruitment of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further suppress anti-tumor immune responses.[6]
By inhibiting IDO1, the goal is to reverse this immunosuppressive shield, thereby increasing the availability of tryptophan for T-cell proliferation and reducing the concentration of immunosuppressive kynurenine. This can potentially restore the immune system's ability to recognize and attack cancer cells and may act synergistically with other immunotherapies like checkpoint inhibitors.[7]
Caption: IDO1-mediated immune suppression pathway.
The Intermediate: this compound
The title compound is a versatile scaffold for the synthesis of IDO1 inhibitors. Its key structural features are:
-
1,2,4-Oxadiazole Ring: This heterocycle is a well-established pharmacophore in IDO1 inhibitor design.[8] It often serves as a bioisostere for other functional groups and can act as a heme-binding moiety, coordinating with the ferric or ferrous iron in the active site of the IDO1 enzyme.
-
Aniline Moiety: The primary amine (-NH₂) on the phenyl ring provides a crucial synthetic handle. It allows for straightforward chemical modification through reactions like acylation, sulfonylation, or the formation of ureas, enabling the exploration of structure-activity relationships (SAR) by introducing various substituents that can interact with different pockets of the enzyme.
-
Cyclopropyl Group: This small, rigid ring introduces conformational constraint and lipophilicity, which can favorably impact binding affinity, metabolic stability, and other pharmacokinetic properties.
Protocol 1: Synthesis of this compound
This protocol details a reliable, multi-step synthesis starting from 3-nitrobenzonitrile. The strategy involves forming the oxadiazole ring first, followed by the reduction of the nitro group to the target aniline. This sequence is chosen to prevent the reactive aniline group from interfering with the oxadiazole formation chemistry.
Caption: Synthetic workflow for the key intermediate.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 3-Nitrobenzonitrile | Standard Supplier | >98% | Starting material |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | Standard Supplier | >99% | |
| Sodium Bicarbonate (NaHCO₃) | Standard Supplier | ACS Grade | Base for amidoxime formation |
| Ethanol (EtOH) | Standard Supplier | Anhydrous | Solvent |
| Cyclopropanecarbonyl chloride | Standard Supplier | >98% | Acylating agent for cyclization |
| Pyridine | Standard Supplier | Anhydrous | Base and solvent for cyclization |
| Iron powder (Fe) | Standard Supplier | <10 micron | Reducing agent |
| Ammonium chloride (NH₄Cl) | Standard Supplier | ACS Grade | |
| Ethyl Acetate (EtOAc) | Standard Supplier | ACS Grade | Extraction solvent |
| Dichloromethane (DCM) | Standard Supplier | ACS Grade | Solvent |
| Hexanes | Standard Supplier | ACS Grade | For chromatography/recrystallization |
| Silica Gel | Standard Supplier | 230-400 mesh | For column chromatography |
Step-by-Step Procedure
Step A: Synthesis of N'-Hydroxy-3-nitrobenzimidamide
-
To a stirred solution of 3-nitrobenzonitrile (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if sufficiently pure.
Step B: Synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-nitrobenzene
-
Dissolve the crude N'-hydroxy-3-nitrobenzimidamide (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add cyclopropanecarbonyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-110 °C for 2-4 hours. This promotes the cyclodehydration to form the oxadiazole ring. Monitor by TLC.
-
Upon completion, cool the reaction and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Step C: Synthesis of this compound
-
To a mixture of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-nitrobenzene (1.0 eq) in ethanol/water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).
-
Heat the suspension to reflux (approx. 80-85 °C) with vigorous stirring for 1-3 hours. Monitor the reduction by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite®, washing the pad thoroughly with hot ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound, which can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Elaboration into a Candidate IDO1 Inhibitor
This protocol demonstrates the use of the synthesized intermediate by reacting it with an isocyanate to form a substituted urea, a common structural motif in enzyme inhibitors.
Step-by-Step Procedure
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add 4-chlorophenyl isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor by TLC for the disappearance of the aniline starting material.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude solid by trituration with ether or hexanes, or by recrystallization from a suitable solvent system (e.g., DCM/hexanes or ethanol) to yield the final urea-containing candidate inhibitor.
Protocol 3: In Vitro Evaluation of IDO1 Inhibitory Activity
Biochemical IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit purified recombinant human IDO1 enzyme activity by monitoring the formation of N-formylkynurenine.[9][10]
Caption: Workflow for the biochemical IDO1 inhibition assay.
Materials:
-
Recombinant human IDO1 enzyme
-
Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 0.1 mg/mL Catalase.
-
L-tryptophan (Substrate)
-
Test compound and reference inhibitor (e.g., Epacadostat)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 321 nm.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further into the assay buffer. A typical final concentration range for screening is 10 µM to 1 nM.
-
To each well of a 96-well plate, add 50 µL of the diluted compound solution. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 25 µL of diluted IDO1 enzyme solution to each well (except "no enzyme" wells).
-
Pre-incubate the plate at 25 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the L-tryptophan substrate solution.
-
Incubate the plate at 25 °C for a fixed time (e.g., 60 minutes).
-
Measure the absorbance of the product, N-formylkynurenine, at 321 nm.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell-Based IDO1 Activity Assay
This assay measures inhibitor activity in a more physiologically relevant context using human cells induced to express IDO1.[11][12]
Materials:
-
HeLa or similar human cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
Test compound
-
LC-MS/MS system for kynurenine quantification.
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compound.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Analyze the supernatant for kynurenine concentration using a validated LC-MS/MS method.
-
Determine the cellular IC₅₀ value by plotting the reduction in kynurenine production against the inhibitor concentration.
Data Interpretation and Expected Outcomes
-
Synthesis: The described synthetic route should yield the target intermediate with good purity after chromatographic purification. Successful synthesis of the final candidate inhibitor demonstrates the utility of the aniline intermediate.
-
Biochemical Assay: A potent IDO1 inhibitor is expected to have an IC₅₀ value in the low micromolar to nanomolar range. This result confirms direct engagement with the enzyme.
-
Cell-Based Assay: The cellular IC₅₀ value confirms that the compound can penetrate the cell membrane and inhibit IDO1 in a cellular environment. This value is often higher than the biochemical IC₅₀ but is a more relevant predictor of in vivo activity.
Conclusion
This compound is a valuable and versatile intermediate for the discovery of novel IDO1 inhibitors. The synthetic and analytical protocols provided herein offer a robust framework for researchers in medicinal chemistry and drug discovery to generate and evaluate new chemical entities targeting the IDO1 pathway, a cornerstone of modern immuno-oncology research.
References
-
National Cancer Institute. Clinical Trials Using IDO1 Inhibitor. [Link]
-
Van den Eynde, B. et al. IDO Expression in Cancer: Different Compartment, Different Functionality? Frontiers in Immunology. [Link]
-
ResearchGate. Summary of clinical trials of IDO1 inhibitors. [Link]
-
Cheong, J.E. et al. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. PMC - PubMed Central. [Link]
-
Hao, X. et al. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. PMC - PubMed Central. [Link]
-
Platten, M. et al. Targeting the IDO1 pathway in cancer: from bench to bedside. springermedizin.de. [Link]
-
Li, F. et al. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. PubMed Central. [Link]
-
BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. [Link]
-
Galli, F. et al. Trial watch: IDO inhibitors in cancer therapy. PMC - PubMed Central. [Link]
-
Galli, F. et al. Trial watch: IDO inhibitors in cancer therapy. Fox Chase Cancer Center. [Link]
-
BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. [Link]
-
Aurora Biolabs. IDO1 Activity Assay Kit for Inhibitor Screening. [Link]
-
European Pharmaceutical Review. Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]
-
Oncolines. Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays. [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). [Link]
-
MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. [Link]
-
Frontiers. Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. [Link]
-
MDPI. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. [Link]
Sources
- 1. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 5. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 6. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aurorabiolabs.com [aurorabiolabs.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. oncolines.com [oncolines.com]
Application Notes & Protocols for the In Vivo Formulation of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Introduction
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound of interest in medicinal chemistry, likely for its potential as a therapeutic agent. As with many novel chemical entities, advancing this compound from in vitro screening to in vivo efficacy and pharmacokinetic studies presents a significant hurdle, primarily centered on achieving adequate systemic exposure. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of this compound for preclinical in vivo evaluation. The protocols and strategies outlined herein are designed to be adaptable for both oral and parenteral administration routes, with a focus on overcoming the anticipated challenges of poor aqueous solubility.
Part 1: Pre-Formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. The following parameters are critical to determine empirically.
Physicochemical Properties
| Property | Value (Predicted/Known) | Significance in Formulation |
| Molecular Formula | C₁₁H₁₁N₃O[1][2] | Fundamental for all calculations. |
| Molecular Weight | 201.22 g/mol [1][3] | Influences diffusion and membrane transport. |
| XLogP3 | 1.7[1] | Indicates moderate lipophilicity, suggesting poor aqueous solubility. |
| Hydrogen Bond Donors | 1[1] | Influences solubility and interactions with excipients. |
| Hydrogen Bond Acceptors | 4[1] | Influences solubility and interactions with excipients. |
| Aqueous Solubility | To be determined | Critical for selecting the formulation strategy. Likely to be low based on the chemical structure. |
| pKa | To be determined | The aniline moiety suggests a basic pKa. This will determine solubility at different pH values. |
| Melting Point | To be determined | High melting point can indicate strong crystal lattice energy, which often correlates with poor solubility. |
| Polymorphism | To be determined | Different crystalline forms can have different solubilities and stabilities. |
Protocol 1: Preliminary Solubility Assessment
Objective: To determine the approximate aqueous and organic solubility of the API.
Materials:
-
This compound
-
Water (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N HCl
-
0.1 N NaOH
-
Ethanol, Propylene Glycol, PEG 400, Dimethyl Sulfoxide (DMSO)
-
Vials, magnetic stirrer, analytical balance, pH meter
-
HPLC with a suitable column and method for quantification
Procedure:
-
Add an excess amount of the API to a known volume of each solvent in separate vials.
-
Stir the vials at room temperature for 24 hours to reach equilibrium.
-
Visually inspect for undissolved solid.
-
Filter the saturated solutions through a 0.22 µm filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the API using a validated HPLC method.
-
Express solubility in mg/mL.
Part 2: Formulation Strategy Selection
Based on the predicted lipophilicity and likely poor aqueous solubility, several formulation strategies should be considered. The choice of formulation will depend on the intended route of administration and the required dose.
Workflow for Formulation Strategy Selection
Caption: Formulation strategy selection workflow.
Part 3: Detailed Formulation Protocols
Protocol 2: Preparation of an Oral Suspension (Aqueous Vehicle)
Rationale: Suspensions are a straightforward approach for water-insoluble compounds, particularly for initial in vivo screening. Methylcellulose is a commonly used, well-tolerated suspending agent in non-clinical toxicity studies.[4]
Materials:
-
This compound
-
Methylcellulose (0.5% w/v) in purified water
-
Tween 80 (0.1% v/v)
-
Mortar and pestle
-
Homogenizer (optional)
Procedure:
-
Calculate the required amount of API for the desired concentration (e.g., 10 mg/mL).
-
Add a small amount of the 0.5% methylcellulose solution containing 0.1% Tween 80 to the API in a mortar.
-
Levigate the mixture to form a smooth, uniform paste. This step is crucial to wet the API particles.
-
Gradually add the remaining vehicle with continuous trituration to achieve the final volume.
-
If necessary, use a homogenizer to reduce particle size and improve suspension uniformity.
-
Store in a tightly sealed container, protected from light. Shake well before each use.
Protocol 3: Preparation of a Co-solvent-Based Formulation for Intravenous Injection
Rationale: For intravenous administration, the drug must be fully solubilized. A co-solvent system can increase the solubility of lipophilic compounds. A common system is a blend of polyethylene glycol (PEG), propylene glycol (PG), and water or saline. The selection of appropriate vehicles is a critical step in small-molecule drug development.[5]
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection or 0.9% saline
-
Sterile vials and syringe filters (0.22 µm)
Vehicle Composition Example: 40% PEG 400, 10% PG, 50% Water for Injection (v/v/v)
Procedure:
-
Accurately weigh the API and place it in a sterile vial.
-
Add the required volume of PEG 400 and PG.
-
Vortex or sonicate the mixture until the API is completely dissolved. Gentle warming may be applied if necessary, but stability must be confirmed.
-
Slowly add the sterile water for injection or saline while vortexing to avoid precipitation.
-
Once a clear solution is obtained, sterile filter the final formulation through a 0.22 µm syringe filter into a sterile container.
-
Visually inspect the final solution for any precipitation or particulates.
Part 4: Characterization and Stability of the Formulation
A prepared formulation is only viable if it is stable and meets quality criteria.
Analytical Characterization Methods
A variety of techniques are used for drug formulation characterization, including HPLC, UV-Vis spectroscopy, and dynamic light scattering.[6]
| Parameter | Method | Purpose |
| API Concentration | HPLC-UV | To confirm the final concentration of the API in the formulation. |
| pH | pH meter | To ensure the pH is within a physiologically acceptable range. |
| Appearance | Visual Inspection | To check for clarity (solutions) or uniformity (suspensions) and absence of particulates. |
| Particle Size | Dynamic Light Scattering (DLS) or Microscopy | For suspensions, to determine the particle size distribution, which affects dissolution and absorption. |
| Stability | HPLC-UV | To assess the chemical stability of the API in the formulation over time and under different storage conditions. |
Protocol 4: Short-Term Stability Assessment
Objective: To ensure the formulation is stable for the duration of the in vivo experiment.
Procedure:
-
Prepare the formulation as described in the protocols above.
-
Divide the formulation into aliquots and store them under the intended experimental conditions (e.g., room temperature, 4°C).
-
At specified time points (e.g., 0, 4, 8, 24 hours), analyze an aliquot for API concentration and appearance.
-
A stable formulation should show less than 5-10% degradation of the API and no significant changes in appearance.
Part 5: In Vivo Study Design Considerations
The formulation has a direct impact on the design and interpretation of in vivo studies.
Pharmacokinetic (PK) Studies
The goal of a PK study is to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[7] The dose for a PK study should be high enough for drug quantification but non-toxic.[8]
-
Vehicle Control Group: It is essential to include a group of animals that receives the vehicle alone to account for any biological effects of the excipients.[9]
-
Route of Administration: The chosen formulation must be suitable for the intended route (e.g., oral gavage, intravenous bolus).[10]
-
Dose Volume: The volume administered should be within the recommended limits for the chosen animal species to avoid adverse events.
Workflow for a Preclinical In Vivo Study
Caption: General workflow for preclinical in vivo studies.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a stable and bioavailable formulation. By systematically characterizing the API, selecting an appropriate formulation strategy, and rigorously testing the final preparation, researchers can ensure reliable and reproducible results in their preclinical studies. The protocols provided in this application note offer a robust starting point for these critical development activities.
References
-
PubChem. (n.d.). 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
- Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
-
U.S. Food and Drug Administration. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]
-
AMS Biotechnology (amsbio). (2025). Preclinical research strategies for drug development. Retrieved from [Link]
- Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1147-1160.
Sources
- 1. 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | C11H11N3O | CID 19013331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Buy 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Unveiling the Immunoregulatory Landscape: 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline as a Novel Molecular Probe for Indoleamine 2,3-dioxygenase 1 (IDO1)
Introduction: A New Tool to Interrogate a Key Immuno-oncology Target
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment.[1][2] By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes this essential amino acid and produces immunosuppressive metabolites known as kynurenines.[1][3] This metabolic activity suppresses the function of effector T cells and promotes the activity of regulatory T cells, thereby enabling cancer cells to evade immune surveillance.[2] Consequently, IDO1 is a highly attractive target for the development of novel cancer immunotherapies.[1][4]
This document introduces 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline , hereafter referred to as CPOA-1 , a novel small molecule designed as a high-affinity molecular probe for the study of IDO1. The structural design of CPOA-1, featuring a 1,2,4-oxadiazole core, is inspired by known classes of IDO1 inhibitors.[5][6] The aniline moiety provides a versatile chemical handle for the attachment of reporter groups, such as fluorophores or biotin, enabling a wide range of applications in drug discovery and basic research.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CPOA-1 to investigate IDO1 biology. We present detailed protocols for in vitro enzyme inhibition assays, cellular target engagement studies, and cellular imaging applications.
Hypothesized Mechanism of Action
CPOA-1 is hypothesized to be a competitive inhibitor of IDO1. The 1,2,4-oxadiazole ring and the cyclopropyl group are predicted to interact with the heme-containing active site of the enzyme, displacing the natural substrate, L-tryptophan. This binding event blocks the catalytic activity of IDO1, preventing the conversion of tryptophan to N-formylkynurenine. The affinity and specificity of this interaction can be quantified, and the direct binding to IDO1 in a cellular context can be confirmed using methods such as the Cellular Thermal Shift Assay (CETSA).
Caption: CPOA-1 competitively binds to the IDO1 active site.
Applications and Experimental Protocols
CPOA-1 is a versatile tool for a range of applications aimed at characterizing IDO1 function and for the discovery of novel IDO1 inhibitors.
In Vitro IDO1 Enzyme Inhibition Assay
This assay is designed to determine the potency of CPOA-1 in inhibiting the enzymatic activity of purified, recombinant IDO1. The assay measures the production of kynurenine, a downstream product of the IDO1-catalyzed reaction.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Recombinant Human IDO1: Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of ~40 nM is recommended.[7]
-
L-Tryptophan (Substrate): Prepare a stock solution in assay buffer. The final concentration should be at or below the Km for tryptophan (~20 µM) to ensure sensitivity to competitive inhibitors.
-
Cofactor Solution: Prepare a fresh solution containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase in assay buffer.[7]
-
CPOA-1 Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Stopping Reagent: 30% (w/v) trichloroacetic acid (TCA).
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of CPOA-1 in assay buffer containing a final DMSO concentration of 1%. Include a no-inhibitor control (1% DMSO) and a no-enzyme control.
-
To each well, add 25 µL of the diluted CPOA-1 or control solution.
-
Add 25 µL of the IDO1 enzyme solution to all wells except the no-enzyme control.
-
Add 25 µL of the cofactor solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the L-tryptophan solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 25 µL of the stopping reagent (TCA).
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1]
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet precipitated protein.
-
Transfer 75 µL of the supernatant to a new 96-well plate.
-
Add 75 µL of the detection reagent (DMAB) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each concentration of CPOA-1 relative to the no-inhibitor control.
-
Plot the percent inhibition versus the log of the CPOA-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Recommended Concentration/Condition |
| Recombinant IDO1 | ~40 nM |
| L-Tryptophan | ≤ 20 µM |
| Ascorbic Acid | 20 mM |
| Methylene Blue | 10 µM |
| Catalase | 100 µg/mL |
| Incubation Temperature | 37°C |
| Incubation Time | 30-60 minutes |
| Detection Wavelength | 480 nm |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target in a cellular environment.[8][9][10] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[11]
Protocol:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa cells) to ~80% confluency.[2][12]
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours.[2]
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Treat the cell suspension with CPOA-1 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge and Lysis:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Denature the samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for IDO1.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities using densitometry software.
-
-
Data Interpretation:
-
For each treatment condition, plot the relative band intensity of soluble IDO1 against the temperature.
-
The resulting melt curve for the CPOA-1 treated samples should show a shift to higher temperatures compared to the vehicle control, indicating target engagement and stabilization.
-
Caption: CETSA workflow for CPOA-1 target engagement.
Fluorescence Microscopy with Labeled CPOA-1
The aniline group of CPOA-1 can be readily conjugated to a fluorescent dye (e.g., a coumarin derivative) to create a fluorescent probe for imaging applications.[13] This allows for the visualization of IDO1 expression and localization within cells.
Protocol for Fluorescent Labeling of CPOA-1:
A detailed synthetic protocol is beyond the scope of this document, but a general strategy involves the reaction of the aniline nitrogen of CPOA-1 with a fluorophore containing a reactive group such as a sulfonyl chloride or an N-hydroxysuccinimide (NHS) ester.
Protocol for Cellular Imaging:
-
Cell Culture and Preparation:
-
Grow IDO1-expressing cells (e.g., IFN-γ-induced HeLa cells) on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
-
Probe Incubation:
-
Incubate the cells with the fluorescently labeled CPOA-1 probe (CPOA-1-Fluor) at a pre-determined optimal concentration (e.g., 1-10 µM) in blocking buffer for 1-2 hours at room temperature.
-
For competition experiments, co-incubate with an excess of unlabeled CPOA-1 to demonstrate specificity.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Optionally, counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Expected Results:
-
Specific fluorescent signal should be observed in the cytoplasm of IFN-γ-induced cells, consistent with the known localization of IDO1.
-
The fluorescent signal should be significantly reduced in the presence of excess unlabeled CPOA-1, confirming that the labeling is specific to the target.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in in vitro assay | Reagent contamination or non-specific reduction of methylene blue. | Prepare fresh reagents. Ensure high-purity water. Run controls without enzyme and without substrate. |
| No thermal shift observed in CETSA | Insufficient probe concentration or low target expression. | Increase CPOA-1 concentration. Confirm IDO1 induction by Western blot before starting CETSA. Optimize heating time and temperature range. |
| High background in fluorescence imaging | Non-specific binding of the fluorescent probe. | Decrease probe concentration. Increase the number and duration of wash steps. Increase BSA concentration in blocking buffer. |
Conclusion
CPOA-1 represents a promising new molecular probe for the investigation of IDO1. Its hypothesized high affinity and the versatility of its aniline functional group make it suitable for a range of in vitro and cell-based assays. The protocols outlined in this document provide a solid foundation for researchers to utilize CPOA-1 to explore the role of IDO1 in health and disease and to accelerate the discovery of novel immunotherapies.
References
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
- Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Taibah University for Science, 7(1), 1-8.
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9442.
- Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University Journal for Science, 18(1), 25-33.
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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Frontiers. (2022). Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors. Retrieved from [Link]
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MDPI. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. Retrieved from [Link]
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Experimental Design for Efficacy Testing of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Derivatives as Novel Cancer Therapeutics
An Application Guide for Researchers
Introduction
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including promising anticancer properties.[1][2][3][4] This guide provides a comprehensive experimental framework for assessing the therapeutic efficacy of a specific subclass: 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline derivatives. The central hypothesis guiding this protocol is that these derivatives may function as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme that facilitates tumor immune escape.[5][6][7]
IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[5][8] In the tumor microenvironment, IDO1 overexpression by cancer cells or immune cells leads to tryptophan depletion and kynurenine accumulation, which suppresses the activity of effector T cells and promotes regulatory T cell function, thereby allowing cancer cells to evade immune surveillance.[6][7][9] Targeting IDO1 is therefore a highly promising strategy in cancer immunotherapy.[5][6][10]
This document outlines a phased, multi-step approach, beginning with broad in vitro screening to establish cytotoxic and mechanistic activity, followed by target engagement confirmation, and culminating in in vivo efficacy studies in relevant animal models. Each protocol is designed to be a self-validating system, providing researchers with a robust and logical pathway to evaluate the therapeutic potential of these novel compounds.
Part 1: In Vitro Efficacy and Mechanism of Action
The initial phase of testing is designed to efficiently screen the aniline derivatives for biological activity in a controlled cellular environment.[11][12] This stage triages compounds with insufficient anticancer effects before committing to more resource-intensive animal studies.[12]
Phase 1.1: Primary Screening - Cell Viability & Cytotoxicity
The foundational step is to determine the direct effect of the compounds on cancer cell viability and proliferation. A panel of well-characterized human cancer cell lines should be used, selected based on tissue of origin and, crucially, IDO1 expression levels.[13][14]
Rationale for Cell Line Selection: To test the IDO1 inhibition hypothesis, the panel should include cell lines with both high and low/no constitutive expression of IDO1. Additionally, IDO1 expression can be induced in many cell lines by treatment with interferon-gamma (IFN-γ).[6] This allows for a comparative analysis to see if the compounds' efficacy correlates with IDO1 activity.
| Cell Line | Cancer Type | IDO1 Expression | Notes |
| HeLa | Cervical Cancer | High constitutive & IFN-γ inducible | A common model for studying IDO1.[5] |
| A549 | Lung Carcinoma | IFN-γ inducible | Frequently used for screening 1,2,4-oxadiazoles.[3] |
| MCF-7 | Breast Cancer | Low/Negative | Can serve as a negative control for IDO1-dependent effects.[3] |
| MDA-MB-231 | Breast Cancer | IFN-γ inducible | Triple-negative breast cancer model.[1] |
| PANC-1 | Pancreatic Cancer | IFN-γ inducible | Model for a cancer type with high unmet need.[15] |
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom tissue culture plates.
-
Selected cancer cell lines.
-
Complete culture medium.
-
Test compounds (this compound derivatives) dissolved in DMSO.
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50) for each compound.
Phase 1.2: Mechanistic Elucidation - Apoptosis Induction
If the compounds reduce cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[20] Assays that measure key markers of apoptosis, such as caspase activation or phosphatidylserine (PS) externalization, are employed.[21]
Protocol 2: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a substrate that releases a fluorescent signal upon cleavage by active caspase-3/7.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar.
-
White-walled 96-well plates suitable for luminescence.
-
Cells and test compounds.
Step-by-Step Procedure:
-
Assay Setup: Seed cells and treat with test compounds (at concentrations around their IC50 values) in a white-walled 96-well plate as described in the MTT protocol. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal to the number of viable cells (can be run in a parallel plate) to confirm that the signal is due to specific caspase activation and not just a reflection of cell number.
Alternatively, Annexin V staining can be used, which detects the externalization of phosphatidylserine on the outer leaflet of the plasma membrane—an early marker of apoptosis.[21][22] This is typically analyzed via flow cytometry.[22]
Phase 1.3: Target Engagement & Functional Validation
This is the most critical phase to validate the hypothesis that the aniline derivatives target IDO1. A functional assay is required to measure the enzymatic activity of IDO1 in a cellular context.[23][24] The assay will quantify the compounds' ability to block the IDO1-mediated conversion of tryptophan to kynurenine.[25]
Protocol 3: Cellular IDO1 Activity Assay (Kynurenine Measurement)
Materials:
-
HeLa cells or another high IDO1-expressing cell line.
-
Recombinant human IFN-γ.
-
Test compounds and a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.
-
Trichloroacetic acid (TCA).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well plates.
Step-by-Step Procedure:
-
Cell Seeding and IDO1 Induction: Seed HeLa cells in a 96-well plate. After 24 hours, replace the medium with fresh medium containing 50 ng/mL of IFN-γ to induce IDO1 expression. Incubate for another 24-48 hours.
-
Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing various concentrations of the test compounds and controls. Incubate for 24-48 hours.
-
Kynurenine Measurement:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of 30% TCA to each well to precipitate proteins. Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the TCA-treated supernatant to another new plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes. The reaction of kynurenine with the reagent produces a yellow color.
-
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine produced in each well and determine the IC50 of the compounds for IDO1 inhibition.
Part 2: In Vivo Efficacy Assessment
Compounds that demonstrate potent and specific activity in vitro should advance to in vivo testing to evaluate their efficacy and safety in a whole-organism context.[26][27]
Phase 2.1: Preliminary Studies - Safety and Pharmacokinetics
Before a full-scale efficacy study, it is essential to establish a safe and effective dosing regimen.[28]
-
Maximum Tolerated Dose (MTD) Study: This is a dose-escalation study in non-tumor-bearing mice to identify the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, severe clinical signs).[29]
-
Pharmacokinetic (PK) Study: This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. It helps in selecting the optimal dosing route and schedule to ensure that the compound reaches the tumor at a sufficient concentration for a sufficient duration.[28]
Phase 2.2: Xenograft Model Selection and Efficacy Study Design
The choice of animal model is critical for the relevance of the study.[26][30]
-
Cell Line-Derived Xenograft (CDX) Model: Human cancer cells (e.g., HeLa or A549, which express IDO1) are implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID or NSG mice).[31] This model is excellent for assessing the direct antitumor activity of the compound.[27][31]
-
Syngeneic Model: For an IDO1 inhibitor, a model with a competent immune system is ideal. In this model, mouse tumor cells are implanted into an immunocompetent mouse of the same strain. This allows for the evaluation of the compound's ability to modulate the host immune response against the tumor.
-
Patient-Derived Xenograft (PDX) Model: Tumor fragments from a human patient are implanted into immunodeficient mice. PDX models better retain the characteristics of the original tumor and are considered more clinically relevant.[32][33]
Protocol 4: In Vivo Efficacy Study in a CDX Model
Materials:
-
6-8 week old immunodeficient mice.
-
IDO1-expressing human cancer cells (e.g., HeLa).
-
Matrigel (optional, to aid tumor establishment).
-
Test compound formulated in a suitable vehicle.
-
Calipers for tumor measurement.
Step-by-Step Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells suspended in PBS (or a PBS/Matrigel mix) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice daily. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group).
-
Group 1: Vehicle Control
-
Group 2: Test Compound (at a dose determined by MTD/PK studies)
-
Group 3: Standard-of-Care drug (positive control, e.g., a relevant chemotherapy agent)
-
-
Treatment Administration: Administer the treatments according to the schedule determined by PK studies (e.g., daily oral gavage).
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²) / 2.
-
Record body weight 2-3 times per week as a measure of toxicity.
-
Monitor the overall health of the animals daily.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the %TGI for the treated groups compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.
Part 3: Data Interpretation and Future Directions
Successful completion of this experimental cascade will provide a comprehensive dataset to evaluate the efficacy of the this compound derivatives.
-
In Vitro Results: A strong candidate will show potent cytotoxicity (low IC50) against IDO1-expressing cancer cells, induce apoptosis, and specifically inhibit kynurenine production in the cellular IDO1 assay. A lack of correlation between cytotoxicity and IDO1 inhibition may suggest an alternative mechanism of action.
-
In Vivo Results: A successful compound will cause significant tumor growth inhibition in the chosen animal model without inducing severe toxicity. In a syngeneic model, evidence of immune system activation (e.g., increased tumor-infiltrating lymphocytes) would provide strong support for the IDO1-inhibition mechanism.
Based on these results, a lead candidate can be selected for further preclinical development, including advanced toxicology studies and investigation in combination with other therapies, such as immune checkpoint inhibitors.[6]
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Application Notes and Protocols for the Analytical Characterization of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Introduction
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a novel small molecule entity featuring a unique combination of a cyclopropyl group, a 1,2,4-oxadiazole ring, and an aniline moiety.[1] This distinct chemical architecture suggests potential applications in medicinal chemistry and materials science, necessitating robust and reliable analytical methods for its characterization.[1] The development and validation of such methods are critical for ensuring the identity, purity, and quality of the compound throughout the drug discovery and development process.[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the thorough characterization of this compound. The protocols outlined herein are designed to be self-validating systems, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | [5] |
| Molecular Weight | 201.22 g/mol | [5][6] |
| CAS Number | 1036512-83-0 | [7] |
I. Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and quantifying it in various matrices.[8][9] A well-developed HPLC method can effectively separate the target compound from starting materials, byproducts, and degradation products.[10]
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is proposed due to the non-polar nature of the cyclopropyl and aromatic moieties in the target molecule. A C18 column is a suitable starting point as it provides excellent retention and separation for a wide range of organic molecules.[10] A photodiode array (PDA) detector is chosen for its ability to monitor multiple wavelengths simultaneously, aiding in peak purity assessment and method development.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Detailed Protocol: RP-HPLC Method for Purity Determination
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.[10]
2. Reagents and Solvents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (FA), analytical grade.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; can be optimized by evaluating the UV spectrum from the PDA detector. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is employed to ensure elution of potential impurities with a wide range of polarities. |
5. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1.0 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.[10]
6. Data Analysis and Interpretation:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak purity can be assessed using the PDA detector by comparing the UV spectra across the peak.
II. Structural Elucidation: NMR and Mass Spectrometry
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation of this compound.[10]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule, allowing for the definitive assignment of its structure.[8][10]
¹H NMR will confirm the presence and connectivity of the cyclopropyl, aromatic, and amine protons. The characteristic upfield signals of the cyclopropyl protons are a key diagnostic feature.[11][12] ¹³C NMR will identify all unique carbon environments, including the quaternary carbons of the oxadiazole ring.[13] 2D NMR experiments like COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations, respectively.
Caption: Workflow for NMR structural elucidation.
1. Instrumentation:
-
300-600 MHz NMR spectrometer.[10]
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]
-
Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.
3. ¹H NMR Parameters:
| Parameter | Setting | Rationale |
| Pulse Sequence | Standard single pulse | Sufficient for routine ¹H NMR. |
| Number of Scans | 16-64 | Dependent on sample concentration to achieve adequate signal-to-noise. |
| Relaxation Delay | 1-5 s | Allows for full relaxation of protons between pulses. |
| Spectral Width | -2 to 12 ppm | Covers the expected chemical shift range for organic molecules. |
4. ¹³C NMR Parameters:
| Parameter | Setting | Rationale |
| Pulse Sequence | Proton-decoupled | Simplifies the spectrum by removing C-H coupling. |
| Number of Scans | 1024-4096 | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Relaxation Delay | 2-5 s | Ensures quantitative data for all carbon types. |
| Spectral Width | 0 to 220 ppm | Encompasses the typical chemical shift range for organic compounds. |
5. Expected Spectral Features:
-
¹H NMR: Look for characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), aromatic protons on the aniline ring, and the amine (-NH₂) protons.
-
¹³C NMR: Expect signals for the cyclopropyl carbons, the aromatic carbons, and the two distinct carbons of the 1,2,4-oxadiazole ring.
B. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and providing structural information through fragmentation analysis.[10]
Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a protonated molecular ion [M+H]⁺.[8] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, and the resulting fragmentation pattern can provide valuable structural information.
1. Instrumentation:
-
Liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).[8]
2. Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The addition of 0.1% formic acid to the sample and mobile phase will promote protonation for positive ion mode analysis.[10]
3. Mass Spectrometry Conditions:
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | The aniline nitrogen is basic and will readily accept a proton. |
| Mass Range | m/z 50-500 | This range will encompass the expected molecular ion and potential fragments. |
| Capillary Voltage | 3-4 kV | Typical voltage for stable electrospray. |
| Nebulizer Gas | Nitrogen | Common nebulizing and drying gas. |
| MS/MS | Perform on the [M+H]⁺ ion | To obtain a characteristic fragmentation pattern for structural confirmation. |
4. Data Analysis and Interpretation:
-
Confirm the presence of the [M+H]⁺ ion corresponding to the calculated molecular weight of this compound.
-
For HRMS, the measured mass should be within 5 ppm of the theoretical mass.
-
Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the structure.
III. Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within a molecule.[14][15]
Rationale for FTIR Analysis
FTIR is particularly useful for confirming the presence of the N-H bonds of the aniline group, C=N and C-O bonds of the oxadiazole ring, and C-H bonds of the cyclopropyl and aromatic moieties.
Detailed Protocol: FTIR Spectroscopy
1. Instrumentation:
-
FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.
2. Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
3. Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
4. Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (aniline) | 3300-3500 |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch (cyclopropyl) | 2850-3000 |
| C=N stretch (oxadiazole) | 1600-1690 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (oxadiazole) | 1000-1300 |
IV. Method Validation
Once the analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose.[2][3] Method validation demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.[16]
Key Validation Parameters
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic use of chromatographic and spectroscopic techniques is essential for unambiguously confirming the identity, purity, and structure of this novel compound. Adherence to the principles of method validation will ensure the generation of reliable and reproducible data, which is paramount in the fields of pharmaceutical research and development.
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Application Notes and Protocols for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline in the Development of Neuroprotective Agents
Introduction: A Novel Scaffold for Neuroprotection
Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) represent a significant and growing challenge to global health. A key pathological feature in many of these disorders is the progressive loss of neuronal function and viability. The development of small molecule neuroprotective agents that can slow or halt this degenerative process is a critical goal in medicinal chemistry. The 1,2,4-oxadiazole core is a promising scaffold in this endeavor, with derivatives showing potential in various models of neurodegeneration.[1][2][3] This document provides a detailed guide for researchers on the synthesis, proposed mechanism of action, and protocols for evaluating the neuroprotective potential of a specific novel compound, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline.
The unique structural combination of a cyclopropyl group, a 1,2,4-oxadiazole ring, and an aniline moiety in this compound suggests a potential for interaction with key biological targets implicated in neurodegeneration. Based on the known neuroprotective effects of other 1,2,4-oxadiazole derivatives and related nitrogen-containing heterocycles, we hypothesize that this compound may exert its neuroprotective effects through the inhibition of Monoamine Oxidase B (MAO-B).[4][5][6]
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Protocol for Synthesis
Step 1: Synthesis of 3-Aminobenzamidoxime
-
To a solution of 3-aminobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-aminobenzamidoxime.
Step 2: Synthesis of Cyclopropanecarbonyl chloride
-
Carefully add thionyl chloride to cyclopropanecarboxamide at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Distill the mixture under reduced pressure to obtain cyclopropanecarbonyl chloride.
Step 3: Synthesis of this compound
-
Dissolve 3-aminobenzamidoxime in a suitable aprotic solvent such as pyridine or dimethylformamide (DMF).
-
Cool the solution to 0°C and slowly add cyclopropanecarbonyl chloride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Hypothesized Neuroprotective Mechanism of Action: MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[8] In neurodegenerative diseases like Parkinson's, the activity of MAO-B is often elevated, leading to increased dopamine turnover. This process generates reactive oxygen species (ROS) and other toxic byproducts that contribute to oxidative stress and neuronal cell death.[5][9]
Selective MAO-B inhibitors have demonstrated significant neuroprotective potential by mitigating this oxidative stress and preserving dopaminergic neurons.[4][10][11] We postulate that this compound functions as a neuroprotective agent primarily through the selective inhibition of MAO-B.
Signaling Pathway Diagram
Caption: Proposed neuroprotective mechanism via MAO-B inhibition.
Experimental Protocols for Neuroprotective Evaluation
Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is designed to determine the inhibitory activity of this compound against human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B (Supersomes™)
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Kynuramine)
-
Developer
-
Inhibitor Control (e.g., Selegiline)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions.[12] The test compound and inhibitor control should be dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in MAO-B Assay Buffer.
-
Assay Setup:
-
Add 50 µL of MAO-B enzyme solution to each well.
-
Add 10 µL of the test compound at various concentrations to the sample wells.
-
Add 10 µL of the inhibitor control to the positive control wells.
-
Add 10 µL of MAO-B Assay Buffer to the enzyme control wells.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of the MAO-B Substrate Solution to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for at least 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the log of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Expected Outcome: A dose-dependent decrease in fluorescence signal in the presence of an active inhibitor.
| Compound | Predicted IC50 (µM) |
| This compound | To be determined |
| Selegiline (Positive Control) | ~0.037 |
Note: The predicted IC50 for Selegiline is based on literature values.[13]
Protocol 2: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of the test compound to protect human neuroblastoma SH-SY5Y cells from the neurotoxin MPP+, a known inducer of Parkinsonism.[14][15]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and antibiotics
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 8,000 cells/well and incubate for 24 hours.[14]
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Neurotoxin Challenge: After pre-treatment, remove the medium and expose the cells to a pre-determined toxic concentration of MPP+ (e.g., 1.5 mM) for another 24 hours.[14] Include control wells with untreated cells and cells treated only with MPP+.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium containing MPP+.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot cell viability versus compound concentration to determine the protective effect.
-
Expected Outcome: Increased cell viability in the groups pre-treated with the test compound compared to the MPP+-only treated group.
Protocol 3: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
This protocol outlines an in vivo study to evaluate the neuroprotective efficacy of the test compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[16][17][18][19]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization and Grouping: Acclimatize the mice for at least one week before the experiment. Randomly divide the mice into the following groups:
-
Vehicle control
-
MPTP + Vehicle
-
MPTP + this compound (different dose levels)
-
-
Drug Administration: Administer the test compound or vehicle via a suitable route (e.g., intraperitoneal injection or oral gavage) for a specified period before and during MPTP administration.
-
MPTP Induction: Induce Parkinsonism by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.[20]
-
Behavioral Assessment: Perform behavioral tests (e.g., rotarod test, pole test) to assess motor coordination and bradykinesia at specified time points after MPTP administration.
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect the brains.
-
Dissect the striatum and substantia nigra.
-
Analyze the levels of dopamine and its metabolites in the striatum using HPLC.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.
-
Expected Outcome:
-
Improved motor performance in the behavioral tests for the compound-treated groups.
-
Higher levels of dopamine and its metabolites in the striatum of compound-treated mice.
-
Reduced loss of TH-positive neurons in the substantia nigra of compound-treated mice.
| Parameter | MPTP + Vehicle Group | MPTP + Compound Group (Expected) |
| Motor Performance | Significantly impaired | Improved |
| Striatal Dopamine | Significantly reduced | Partially or fully restored |
| TH-positive Neurons | Significant loss | Preserved |
Conclusion
The application notes and protocols outlined in this document provide a comprehensive framework for investigating the neuroprotective potential of this compound. By leveraging the hypothesized mechanism of MAO-B inhibition, researchers can systematically evaluate the efficacy of this novel compound in both in vitro and in vivo models of neurodegeneration. The successful validation of its neuroprotective properties could pave the way for the development of a new class of therapeutic agents for devastating neurological disorders.
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Georgieva, M., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Bioorganic Chemistry, 120, 105626. [Link]
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- 19. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Welcome to the technical support guide for the synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the expert insights needed to overcome common challenges and improve your yield.
Overview of the Synthetic Pathway
The synthesis of this compound is a convergent process that typically involves two key fragments: a source for the aniline moiety and a source for the cyclopropyl group. The core of the synthesis is the construction of the 1,2,4-oxadiazole ring, a common pharmacophore in medicinal chemistry.[1][2] The most prevalent and reliable method involves the coupling of an amidoxime with an activated carboxylic acid (or its derivative), followed by a cyclization/dehydration reaction.
Here is a visual representation of the general workflow:
Caption: General convergent synthesis pathway.
Frequently Asked Questions & Troubleshooting Guide
This guide is structured as a series of questions that address common failure points in the synthesis.
Part 1: General Low Yield and Reaction Monitoring
Question: My overall yield is consistently low (<40%). Where should I begin troubleshooting?
Answer: A low overall yield is a systemic issue that requires a systematic approach. Before optimizing individual steps, verify the fundamentals of your reaction setup and monitoring.
-
Purity of Starting Materials: Impurities in your initial reagents or solvents can act as catalysts for side reactions or inhibit the desired transformation.[3][4] Always use reagents from a reliable source and purify them if their quality is questionable. Solvents, especially for the coupling and cyclization steps, must be anhydrous.
-
Reaction Monitoring: Do not rely solely on reaction time given in a procedure. Literature times are often idealized.[5] Monitor your reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will tell you if the reaction is stalled, complete, or if the product is decomposing over time.[4]
-
Atmospheric Control: Many organic reactions are sensitive to moisture and oxygen.[3] If your reagents are sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.
Here is a decision-making workflow to guide your initial troubleshooting:
Caption: Simplified mechanism of oxadiazole formation.
-
Troubleshooting Steps:
-
Thermal Cyclization: Often, simply heating the O-acyl amidoxime intermediate in a high-boiling solvent like toluene, xylene, or DMF is sufficient to drive the cyclization. Reflux temperatures (110-150 °C) are common. Monitor by TLC to avoid product decomposition from prolonged heating. [4] 2. Base-Catalyzed Cyclization: If heating alone is insufficient, a base can facilitate the reaction at lower temperatures.
-
Inorganic Bases: Anhydrous K₂CO₃ or Cs₂CO₃ are effective in solvents like DMF or DMSO. [6] * Organic Bases: In some cases, non-nucleophilic organic bases can be used.
-
-
Microwave Irradiation: For difficult cyclizations, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid, uniform heating. [7][6]
-
Part 4: Purification
Question: My final product is difficult to purify. What are the likely impurities and the best purification strategy?
Answer: Impurities often co-elute with the desired product, making purification challenging. Understanding what they are is key.
-
Common Impurities:
-
Unreacted cyclopropyl amidoxime.
-
3-aminobenzoic acid (from hydrolysis of the intermediate).
-
The uncyclized O-acyl amidoxime intermediate.
-
-
Purification Strategy:
-
Aqueous Wash: First, perform an aqueous workup. A wash with a mild base solution (e.g., sat. NaHCO₃) will remove any unreacted 3-aminobenzoic acid.
-
Column Chromatography: Silica gel column chromatography is typically required. The polarity of the eluent system is critical. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. The desired aniline product is moderately polar.
-
Recrystallization: If chromatography yields an oil or an impure solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) can provide highly pure material.
-
By systematically addressing each stage of the synthesis and understanding the chemical principles at play, you can effectively troubleshoot and significantly improve the yield and purity of your this compound synthesis.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- ChemicalBook. 3-Aminobenzonitrile synthesis.
- Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.
- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ScienceDirect.
- Guidechem. How to Prepare 3-Aminobenzonitrile? - FAQ.
- Palytsia, V., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Aubort, J. D., & Hudson, R. F. (1969).
- Aubort, J. D., & Hudson, R. F.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Svirshchevskaya, G. G., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Patsnap. Preparation method of aminobenzonitrile - Eureka.
- Reddit. (2024). What are some common causes of low reaction yields?.
- ResearchGate.
- YouTube. (2021). Acylation of Amines, Part 4: with Carboxylic Acids.
- International Journal of Pharmaceutical Sciences and Research. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- Gowda, D. C., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
- da Silva, G. N., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH.
- Baykov, S., et al. (2021). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI.
Sources
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- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline in biological assays
Technical Support Center: 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting and practical solutions for researchers encountering solubility issues with this compound in aqueous-based biological assays. Our goal is to equip you with the scientific rationale and proven methodologies to ensure reliable and reproducible experimental outcomes.
Part 1: Initial Assessment & Frequently Asked Questions
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the compound's structure is the first step in troubleshooting solubility. The molecule possesses a moderately lipophilic character combined with a weakly basic functional group, both of which are critical to its behavior in aqueous solutions.
-
Lipophilicity: The core structure, containing two aromatic rings (one being the oxadiazole), contributes to its hydrophobicity. While no experimental LogP is available, a calculated XLogP3 of ~1.7 for a similar isomer suggests moderate lipophilicity, predicting low intrinsic water solubility.[1]
-
Basic Center: The presence of an aniline moiety (an amino group on a benzene ring) provides a basic center.[2] This is the most important feature to leverage for solubility enhancement. Like most amines, this group can be protonated in acidic conditions, forming a more soluble salt.[3]
Table 1: Physicochemical Profile of this compound
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₁₁H₁₁N₃O | [4] | - |
| Molecular Weight | 201.22 g/mol | [4][5] | Standard for small molecules. |
| Key Functional Group | Aniline (Primary Amine) | [2] | Weakly basic; solubility is pH-dependent. |
| Predicted Lipophilicity | XLogP3 ≈ 1.7 (for isomer) | [1] | Moderately hydrophobic, indicating poor aqueous solubility. |
Q2: I need to prepare a stock solution. What is the recommended starting solvent?
A2: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for creating a high-concentration stock solution of this compound.[6][7] Its high solubilizing power for a wide range of organic molecules makes it an ideal starting point.
Causality: Poorly soluble compounds often have high crystal lattice energy.[6] A strong organic solvent like DMSO is required to overcome these intermolecular forces and fully dissolve the solid material. Preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO is standard practice.
Q3: My compound dissolves perfectly in DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen?
A3: This is a classic and expected phenomenon known as "solvent-shift precipitation." When you introduce a small volume of the DMSO stock into a large volume of aqueous buffer, the DMSO concentration plummets. The compound, which was stable in the high-organic environment, suddenly finds itself in a predominantly aqueous environment where its intrinsic solubility is very low, causing it to crash out of solution.[6] The following sections provide a systematic workflow to overcome this challenge.
Part 2: Systematic Troubleshooting Workflow
If initial dilutions fail, do not simply increase the DMSO concentration. High levels of DMSO can be toxic to cells and interfere with enzyme kinetics, creating experimental artifacts.[8][9] Follow this validated, stepwise approach to identify the optimal solubilization strategy for your specific assay.
Caption: A decision tree for troubleshooting compound solubility.
Issue: Compound Precipitation in Final Assay Medium
Step 1: Optimize the Dilution Protocol
Rationale: The physical method of dilution can impact the outcome. Rapidly dispersing the compound molecules from the DMSO bolus into the aqueous phase can sometimes prevent localized super-saturation and subsequent precipitation.
Detailed Protocol: Optimized Dilution
-
Prepare Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 20 mM). Ensure it is fully dissolved by vortexing and brief, gentle warming (37°C) if necessary.
-
Intermediate Dilution: Perform a serial dilution in 100% DMSO to create an intermediate stock that is 100x or 200x your highest final assay concentration. This minimizes the volume of DMSO added to your assay.
-
Final Dilution: Place the required volume of aqueous assay buffer in a tube. While vigorously vortexing the buffer, rapidly dispense the small volume of the DMSO intermediate stock directly into the liquid. This technique, sometimes called "plunging," promotes rapid mixing.
-
Verification: Visually inspect the solution against a dark background for any signs of Tyndall effect (light scattering) or obvious precipitate.
If precipitation persists, proceed to Step 2.
Step 2: Leverage pH for Solubility Enhancement
Q4: My compound has an aniline group. Can I use pH to keep it in solution?
A4: Absolutely. This is the most scientifically direct approach for this particular molecule. The aniline group is weakly basic. By lowering the pH of your assay buffer, you can protonate the nitrogen atom, creating a positively charged ammonium salt (anilinium).[2] This ionized form is significantly more polar and thus more soluble in aqueous media.[10]
Rationale: The equilibrium for an amine in water is R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻. According to Le Châtelier's principle, adding an acid (increasing H⁺ concentration, lowering pH) will shift the equilibrium to the right, favoring the formation of the soluble protonated species. Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5-11.0.[3] While the pKa of this specific compound is not published, aromatic amines are weaker bases, so a pH of 6.5 or below should be sufficient to achieve significant protonation.
Detailed Protocol: pH-Dependent Solubility Test
-
Prepare several small aliquots of your base assay buffer.
-
Adjust the pH of these aliquots to create a range (e.g., pH 7.4, 7.0, 6.5, 6.0) using dilute HCl.
-
Perform the optimized dilution protocol (Step 1) into each of these buffers to your target compound concentration.
-
Observe for precipitation. Determine the lowest pH that maintains solubility.
-
Critical Control: You MUST validate that this altered pH does not negatively impact your assay's performance (e.g., cell viability, enzyme activity). Run a pH-matched vehicle control.
Step 3: Employ Co-solvents (If pH is not an option)
Q5: Adjusting the pH is not compatible with my biological system. What other solvent-based options do I have?
A5: If pH modification is not feasible, the next step is to modify the bulk solvent itself by using a water-miscible organic co-solvent.[11] The goal is to increase the polarity of the solvent system just enough to keep the compound dissolved without harming the biological components.
Rationale: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[11] They essentially make the water "less polar" and more hospitable to the compound.
Table 2: Common Co-solvents for Biological Assays
| Co-Solvent | Typical Final Conc. | Pros | Cons & Considerations | Source |
| DMSO | < 0.5% (cells) < 2% (biochemical) | Strong solubilizer. | Can be cytotoxic or inhibit enzymes at >0.5-1%.[8][9] | [6][8] |
| Ethanol | < 1% | Good solubilizer. | Generally more cytotoxic than DMSO.[12] | [12] |
| PEG 300/400 | 1-5% | Low toxicity, can stabilize proteins. | Can increase viscosity. | [6][11] |
| Glycerol | 1-10% | Excellent protein stabilizer. | High viscosity can interfere with liquid handling. | [6] |
Protocol: Conduct a small-scale screen using the co-solvents in Table 2. Prepare your assay buffer containing the desired final percentage of the co-solvent first, then add the compound stock solution as described in Step 1. Always run a co-solvent matched vehicle control.
Step 4: Advanced Formulation Strategies
Q6: I'm working with a very sensitive cell line and cannot tolerate pH changes or co-solvents. Are there any other methods?
A6: Yes. For highly sensitive systems, advanced formulation excipients that encapsulate the hydrophobic molecule are the preferred choice. The two main classes are cyclodextrins and surfactants.[13]
1. Cyclodextrins
Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[14] They can encapsulate a poorly soluble "guest" molecule, like yours, within their hydrophobic cavity, effectively shielding it from the aqueous environment and presenting a soluble complex to the solution.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[8][17]
Caption: A drug molecule encapsulated within a cyclodextrin host.
Detailed Protocol: Preparation with HP-β-CD
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your assay buffer.
-
In a separate tube, evaporate the DMSO from a known amount of your compound stock under a stream of nitrogen or using a speed-vac to create a thin film of the dry compound.
-
Add the HP-β-CD solution to the dry compound film.
-
Vortex and sonicate the mixture for 15-30 minutes to facilitate complexation.
-
Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your working solution. The concentration should be confirmed analytically if possible (e.g., via HPLC-UV).
2. Surfactants
Rationale: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[18][19] These micelles have a hydrophobic core that can solubilize your compound, while the hydrophilic shell keeps the entire structure dispersed in water.[19] For biological assays, non-ionic surfactants are preferred as they are less likely to denature proteins.[20]
Table 3: Recommended Surfactants for Biological Assays
| Surfactant | Type | Typical Final Conc. | Use Case & Considerations | Source |
| Tween® 80 | Non-ionic | 0.01 - 0.1% | Widely used, low protein denaturation. Good for cell-based and biochemical assays. | [21] |
| Pluronic® F-68 | Non-ionic | 0.02 - 0.1% | Very mild, often used in cell culture to reduce shear stress. Excellent for sensitive cells. | - |
| CHAPS | Zwitterionic | 0.1 - 1% | A mild, non-denaturing detergent. Primarily used for solubilizing membrane proteins in biochemical assays. | [20] |
Protocol: Prepare your assay buffer containing the desired final concentration of the surfactant. Ensure the surfactant is added first and fully dissolved. Then, add your compound's DMSO stock using the optimized dilution technique (Step 1).
Part 3: Final Checks & Best Practices
-
Always Use a Vehicle Control: This is the most critical control in your experiment. Your "vehicle" is the final formulation solution without your compound. For example, if you use 0.2% DMSO and 2% HP-β-CD in pH 6.8 buffer, your vehicle control must contain exactly that. This allows you to subtract any background effects from the formulation itself.[7]
-
Visual Confirmation: Before starting an assay, visually inspect your final compound dilution. Hold the plate or tube up to a light source and look for any haziness, shimmer, or precipitate. These are signs of insolubility that will lead to inaccurate and non-reproducible results.
-
Kinetic Solubility: Be aware that some solutions may appear clear initially but can precipitate over the time course of an experiment (e.g., during a 24-hour cell incubation). If you suspect this, check for precipitation at the end of your experiment as well.
By applying this systematic, rationale-driven approach, you can successfully navigate the solubility challenges of this compound and generate high-quality, reliable data in your biological assays.
References
-
Pawar, P. et al. (2021). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Available at: [Link]
-
Guan, X. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Popa, G. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available at: [Link]
-
Goyal, R. et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available at: [Link]
-
Loftsson, T. et al. (2007). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available at: [Link]
-
Cyclodextrin News. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News. Available at: [Link]
-
Clark, J. (2015). Solubility and pH of amines. Chemguide. Available at: [Link]
-
RCSB PDB. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. RCSB PDB. Available at: [Link]
-
Lee, H. Y. et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]
-
Randall, K. et al. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. In Vitro Cellular & Developmental Biology - Animal. Available at: [Link]
-
ChemGulf. (2023). How do amines and amides affect the pH of a solution? ChemGulf Blog. Available at: [Link]
-
Kildegaard, K. F. et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
-
Savjani, K. T. et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
-
Gupta, R. et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. SciSpace. Available at: [Link]
-
Sharma, D. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]
-
Asensi-Bernardi, L. et al. (2013). Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. International Journal of Molecular Sciences. Available at: [Link]
-
Forman, K. et al. (1999). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central (PMC). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. PubChem. Available at: [Link]
-
LibreTexts Chemistry. (2023). Advanced Properties of Amines. Chemistry LibreTexts. Available at: [Link]
-
askIITians. (n.d.). How does pH affect solubility? askIITians. Available at: [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 1036512-83-0 [amp.chemicalbook.com]
- 5. This compound - CAS:1036512-83-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpas.com [jmpas.com]
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- 17. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
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- 21. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Welcome to the technical support center for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. As your partner in research, we aim to equip you with the necessary knowledge to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant decrease in the concentration of my stock solution of this compound in a protic solvent over a short period. What could be the cause?
A1: The issue you are encountering is likely due to the inherent chemical properties of the 1,2,4-oxadiazole ring system, which is the core of your molecule. This heterocyclic ring is known to be susceptible to hydrolysis, especially in the presence of protic solvents like water, methanol, or ethanol. The degradation is often pH-dependent.[1][2]
The mechanism of degradation typically involves the opening of the oxadiazole ring.[1] In the presence of a proton donor, such as water in your solvent, the ring can be cleaved, leading to the formation of degradation products. This process can be accelerated at pH values outside the optimal stability range. For some 1,2,4-oxadiazole derivatives, the maximum stability is observed in a slightly acidic pH range of 3-5.[1][2]
Q2: Which solvents are recommended for preparing stable stock solutions of this compound?
A2: For short-term storage, it is advisable to use dry, aprotic solvents. Examples of suitable solvents include anhydrous acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[3] The stability of 1,2,4-oxadiazole derivatives is significantly enhanced in the absence of a proton donor.[1] However, it is crucial to ensure that these solvents are indeed anhydrous, as even trace amounts of water can initiate degradation over time. For long-term storage, it is recommended to store the compound as a dry powder at low temperatures.
Q3: My experimental results are inconsistent when using a buffered aqueous solution. How can I improve the stability of this compound in my assay?
A3: Inconsistent results in buffered aqueous solutions often point towards pH-dependent degradation. To mitigate this, you should first determine the optimal pH for the stability of your compound. Based on studies of similar 1,2,4-oxadiazole derivatives, a pH range of 3-5 is often where maximum stability is achieved.[1][2] Consider preparing your buffers in this range. Additionally, minimize the time the compound is in the aqueous buffer before analysis. Preparing fresh dilutions from a stock in an anhydrous aprotic solvent immediately before use is a good practice.
Q4: Can light or temperature affect the stability of this compound?
A4: Yes, both light and temperature can be contributing factors to the degradation of your compound. Some 1,2,4-oxadiazole derivatives have been shown to undergo photoisomerization upon exposure to UV light.[4][5] Therefore, it is prudent to protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
Elevated temperatures will generally increase the rate of any chemical degradation, including hydrolysis. Therefore, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound.
Issue: Rapid Degradation of the Compound in Solution
Step 1: Solvent Assessment
-
Question: Are you using a protic solvent (e.g., water, methanol, ethanol) or an aprotic solvent (e.g., acetonitrile, DMSO, DMF)?
-
Rationale: Protic solvents, especially water, can facilitate the hydrolytic cleavage of the 1,2,4-oxadiazole ring.[1]
-
Action: If using a protic solvent, switch to a high-purity, anhydrous aprotic solvent for your stock solution.
Step 2: pH Control (for aqueous solutions)
-
Question: Have you measured and controlled the pH of your aqueous solution?
-
Rationale: The stability of the 1,2,4-oxadiazole ring is highly pH-dependent. Extreme pH values (both acidic and basic) can catalyze ring opening.[1][2]
-
Action: Conduct a pH stability study to identify the optimal pH range for your compound. Based on existing literature for similar compounds, start by testing buffers in the pH 3-5 range.
Step 3: Environmental Factors
-
Question: Are your solutions protected from light and stored at an appropriate temperature?
-
Rationale: Photochemical reactions and accelerated degradation at higher temperatures can occur.[4][5]
-
Action: Store solutions in amber vials or wrapped in foil. Store stock solutions at -20°C or below. For working solutions, maintain them at a controlled, cool temperature.
Issue: Inconsistent Analytical Results
Step 1: Freshness of Solutions
-
Question: How old are your working solutions when you perform your analysis?
-
Rationale: Even in seemingly stable solvents, slow degradation can occur over time, leading to variability.
-
Action: Prepare fresh working dilutions from a frozen, anhydrous stock solution for each experiment.
Step 2: Purity of Solvents and Reagents
-
Question: Are you using high-purity, anhydrous solvents and fresh buffers?
-
Rationale: Impurities in solvents, such as water or acidic/basic contaminants, can accelerate degradation.
-
Action: Use HPLC-grade or higher purity anhydrous solvents. Prepare fresh buffers regularly.
Step 3: Analytical Method Validation
-
Question: Is your analytical method (e.g., HPLC) stability-indicating?
-
Rationale: A stability-indicating method can resolve the parent compound from its degradation products, allowing for accurate quantification.
-
Action: If you suspect degradation, develop or validate your analytical method to ensure it can separate and detect potential degradants. This can be achieved through forced degradation studies.[6][7]
Expected Stability Summary in Common Solvents
| Solvent Class | Examples | Expected Stability | Rationale |
| Aprotic Polar | Acetonitrile (MeCN), DMF, DMSO | High (if anhydrous) | Lack of a proton donor minimizes the primary degradation pathway.[1] |
| Aprotic Non-Polar | Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High (if anhydrous) | Generally stable, but polarity can influence solubility and interactions. |
| Protic Polar | Water, Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | Presence of a proton source facilitates hydrolytic degradation of the oxadiazole ring.[1] |
| Aqueous Buffers | Phosphate, Acetate, Tris | pH-Dependent | Stability is highly sensitive to pH, with a likely optimal range between pH 3 and 5.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for a Solvent Stability Study
This protocol outlines a general method to assess the stability of this compound in various solvents using HPLC.
1. Materials:
- This compound
- HPLC-grade anhydrous solvents (e.g., Acetonitrile, DMSO, Methanol)
- HPLC-grade water
- Buffers of various pH values (e.g., pH 3, 5, 7, 9)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Amber vials
2. Preparation of Stock Solution:
- Prepare a concentrated stock solution (e.g., 10 mg/mL) in anhydrous acetonitrile.
3. Preparation of Test Solutions:
- Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in each of the test solvents/buffers in separate amber vials.
- Prepare a control sample (T=0) by immediately diluting the stock solution in the mobile phase and injecting it into the HPLC.
4. Incubation:
- Store the vials under controlled conditions (e.g., room temperature, protected from light).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution for analysis.
5. HPLC Analysis:
- Analyze the samples by a validated HPLC method.
- Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
6. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
- Plot the percentage remaining versus time for each solvent to determine the stability profile.
Visualizations
Hypothesized Degradation Pathway
Caption: General workflow for conducting a solvent stability study.
References
-
Dong, Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3139-3150. [Link]
-
ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Chen, C. H., et al. (2019). Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. ACS Medicinal Chemistry Letters, 10(11), 1549-1554. [Link]
-
ResearchGate. (n.d.). Force degradation study of compound A3. Retrieved from [Link]
-
Challener, C. A. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]
-
BioPharm International. (2023, December 1). Stability Studies: An Essential Step for Quality Management in Drug Development. Retrieved from [Link]
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Stability Testing and its Role in Drug Development Process. Retrieved from [Link]
-
Buscemi, S., et al. (2002). Competing ring-photoisomerization pathways in the 1,2,4-oxadiazole series. An unprecedented ring-degenerate photoisomerization. The Journal of Organic Chemistry, 67(17), 6253-6255. [Link]
-
Indian Journal of Chemistry. (n.d.). Influence of temperature and solvents on the molecular interactions of benzo[d]imidazole substituted 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2015). Oxadiazoles in Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1984). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Retrieved from [Link]
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Competing ring-photoisomerization pathways in the 1,2,4-oxadiazole series. An unprecedented ring-degenerate photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles
Welcome to the Technical Support Center dedicated to the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and minimize the formation of unwanted side products during their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to streamline your synthetic efforts and improve your yields of the desired 1,2,4-oxadiazole products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems, their probable causes, and actionable solutions grounded in established literature.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Your analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with a significant amount of starting materials remaining.
| Probable Cause | Recommended Solution |
| Incomplete Acylation of Amidoxime | Ensure the carboxylic acid is properly activated. Using a reliable coupling agent such as HATU with a non-nucleophilic base like DIPEA can be highly effective. Alternatively, converting the carboxylic acid to the more reactive acyl chloride in situ can drive the reaction to completion.[1][2] |
| Inefficient Cyclodehydration | The cyclization of the intermediate O-acyl amidoxime is often the most challenging step.[1] For thermally promoted cyclization, ensure adequate heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1][3] Superbase systems like NaOH/DMSO have also been shown to promote cyclization at room temperature.[1][4] |
| Incompatible Functional Groups | The presence of unprotected hydroxyl (-OH) or amino (-NH₂) groups on your starting materials can interfere with the reaction.[3] Consider protecting these functional groups before proceeding with the coupling and cyclization steps. |
| Poor Solvent Choice | The choice of solvent can significantly impact the reaction outcome. Aprotic solvents such as DMF, THF, DCM, and MeCN generally provide good results for base-catalyzed cyclizations. Protic solvents like water or methanol can be detrimental.[1] |
Issue 2: A Major Side Product is the Uncyclized O-Acyl Amidoxime Intermediate
Symptom: A significant peak in your LC-MS corresponds to the mass of the amidoxime starting material plus the acyl group from the carboxylic acid, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization.
| Probable Cause | Recommended Solution |
| Cleavage of the O-Acyl Amidoxime | This is a common side reaction, particularly in the presence of water or other protic species, or under prolonged heating.[1] It is crucial to minimize the reaction time and temperature for the cyclodehydration step whenever possible. If you are using a base for cyclization, ensure anhydrous conditions are maintained. |
| Insufficiently Forcing Cyclization Conditions | The energy barrier for the cyclization may not be overcome by your current reaction conditions. Consider increasing the temperature or switching to a more potent cyclization agent. For example, if thermal conditions are failing, a strong base like TBAF may be more effective. Microwave irradiation can also be a powerful tool to promote efficient cyclization in shorter timeframes.[2] |
Issue 3: Formation of Isomeric or Rearranged Heterocyclic Byproducts
Symptom: Your NMR and MS data suggest the formation of an oxadiazole isomer or a different heterocyclic system.
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR) | 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo this thermal rearrangement to form other heterocycles. The presence of acid or even moisture can facilitate this process.[1] To avoid this, ensure strictly anhydrous conditions and avoid acidic workups if you observe this side product. |
| Formation of 1,3,4-Oxadiazoles | Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to the 1,3,4-isomer.[1] If you are employing a photochemical method, carefully control the irradiation wavelength and other reaction parameters. |
| Nitrile Oxide Dimerization | When synthesizing 1,2,4-oxadiazoles via the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, the nitrile oxide can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][3] This is often a competing and sometimes favored pathway.[1][3] |
Visualizing the Reaction and Side Products
To better understand the synthetic landscape, the following diagrams illustrate the desired reaction pathway and the formation of key side products.
Caption: Desired synthetic route to 1,2,4-oxadiazoles.
Caption: Formation pathways of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-oxadiazoles?
The two most prevalent methods are:
-
From Amidoximes and Carboxylic Acid Derivatives: This involves the acylation of an amidoxime with a carboxylic acid (or its activated form, like an acyl chloride or ester) to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration.[3][5]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile.[3][5] However, this approach can be hampered by the dimerization of the nitrile oxide.[3]
Q2: How can I best activate my carboxylic acid for coupling with the amidoxime?
While converting the carboxylic acid to an acyl chloride is a classic approach, it can be harsh.[2] Modern coupling reagents are often more efficient and milder. Reagents like HBTU, HATU, and CDI are commonly used.[2][3] For a cleaner reaction, polymer-supported reagents can be employed, which simplifies purification as the excess reagent and byproducts can be filtered off.[2]
Q3: Is heating always necessary for the cyclization step?
Not always. While thermal cyclization in high-boiling solvents is a common method, it can lead to degradation and side reactions.[1] Base-mediated cyclization using reagents like TBAF in THF can often be performed at room temperature or with gentle heating.[1][3] Additionally, superbase systems such as NaOH or KOH in DMSO can also facilitate room-temperature cyclization.[1][4]
Q4: Can microwave synthesis improve my reaction?
Yes, microwave irradiation is an excellent technique for synthesizing 1,2,4-oxadiazoles. It can dramatically reduce reaction times and often leads to higher yields and purer products by minimizing the formation of thermally induced side products.[2][3] This method is particularly effective for the cyclodehydration step.
Q5: What is the best way to purify my 1,2,4-oxadiazole?
Purification typically involves standard techniques like column chromatography on silica gel or recrystallization.[1] The choice of method will depend on the physical properties of your product and the nature of the impurities. If you are struggling with purification, consider using polymer-supported reagents in your synthesis, as this can significantly reduce the number of soluble impurities.[2] For challenging separations, preparative HPLC may be necessary.[6]
Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes
This protocol provides a general guideline for a rapid and efficient synthesis.
-
Activation of Carboxylic Acid:
-
In a microwave-safe vessel, dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF).
-
Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Coupling with Amidoxime:
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-140 °C) for 10-30 minutes. Reaction progress should be monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,2,4-oxadiazole.
-
Note: This is a general procedure and may require optimization for specific substrates.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Płazińska, A., & Płaziński, W. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(4), 1194. [Link]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3321. [Link]
- Cheminform. (2022). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Cheminform, 53(1).
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. Retrieved from a hypothetical BenchChem technical note inspired by common chemical knowledge.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-548.
-
Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. [Link]
-
Webb, D., & Jamison, T. F. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 12(23), 5334-5337. [Link]
- Kumar, A., et al. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3647-3658.
-
Li, Y., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(30), 7279-7283. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Welcome to the technical support center for the crystallization of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established principles of crystallization and solid-state chemistry.
Introduction
This compound is a molecule of interest in medicinal chemistry, featuring a substituted aniline linked to a cyclopropyl-oxadiazole moiety.[1][2] Achieving a crystalline solid with high purity and the desired physical properties is a critical step in its development. This guide provides a structured approach to troubleshoot common crystallization challenges and offers insights into the underlying scientific principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: I am consistently obtaining an oil or an amorphous solid instead of crystals. What are the likely causes and how can I resolve this?
A1: Oiling out or precipitating as an amorphous solid are common issues when the rate of supersaturation is too high, or when the compound has a low melting point or significant impurities. Here’s a systematic approach to address this:
-
Reduce the Rate of Supersaturation: Rapid cooling or fast addition of an anti-solvent can lead to a sudden increase in supersaturation, favoring the formation of an amorphous solid or oil over an ordered crystal lattice.[3]
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate. Allow the solution to cool to room temperature slowly before transferring it to a colder environment.
-
Slower Anti-solvent Addition: If using anti-solvent crystallization, add the anti-solvent dropwise and with vigorous stirring to the solution of your compound.
-
-
Solvent Selection: The choice of solvent is critical. Aniline and its derivatives are generally soluble in many organic solvents.[4][5][6] The polarity of the solvent will play a significant role.
-
Experiment with Different Solvents: Screen a range of solvents with varying polarities. A good starting point would be alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic solvents (toluene).
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide better control over solubility. A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed.
-
-
Increase Purity: Impurities can inhibit crystal nucleation and growth.
-
Chromatography: Purify the crude material using column chromatography before attempting crystallization.
-
Activated Carbon Treatment: If colored impurities are present, treating the hot solution with activated carbon can help remove them.
-
-
Seeding: Introducing a small crystal of the desired compound (a seed crystal) can induce crystallization by providing a template for crystal growth.
Q2: My crystallization yield is very low. How can I improve it?
A2: A low yield is often due to the compound having high solubility in the mother liquor or using an excessive amount of solvent.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Adding excessive solvent will result in a significant portion of your compound remaining in the solution upon cooling.
-
Cooling to a Lower Temperature: Ensure that the crystallization mixture is cooled to a sufficiently low temperature to maximize the precipitation of the solid. Placing the flask in an ice bath or a refrigerator for an extended period can improve the yield.
-
Solvent System Modification: If the compound is too soluble in the chosen solvent, consider using a solvent in which it is less soluble or employ an anti-solvent to decrease its solubility.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover more by carefully evaporating some of the solvent and attempting a second crystallization.
Q3: The crystals I obtained are very small (fines) or are agglomerated. How can I obtain larger, more uniform crystals?
A3: The formation of fines or agglomerates is typically a result of rapid nucleation and insufficient crystal growth time.
-
Control Nucleation:
-
Reduce Supersaturation Rate: As mentioned previously, a slower cooling rate or slower anti-solvent addition will lead to the formation of fewer nuclei, allowing for the growth of larger crystals.
-
Seeding: Introducing a single, well-formed seed crystal into a slightly supersaturated solution can promote controlled crystal growth on the seed rather than spontaneous nucleation.
-
-
Optimize Agitation: The stirring rate can influence crystal size.
-
Gentle Agitation: Vigorous stirring can lead to secondary nucleation and the formation of smaller crystals. Gentle agitation is often preferred for growing larger crystals.
-
-
Temperature Gradient: A slow, controlled temperature decrease allows for gradual crystal growth.
Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and how do I control which form I get?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, such as solubility and stability.[3][7][8][9][10]
-
Confirmation of Polymorphism:
-
Analytical Techniques: The primary method for identifying polymorphs is X-ray Powder Diffraction (XRPD). Other techniques include Differential Scanning Calorimetry (DSC) to observe melting points and phase transitions, and spectroscopy (FTIR, Raman) to detect differences in molecular vibrations in the crystal lattice.
-
-
Controlling Polymorphism:
-
Crystallization Conditions: The formation of a specific polymorph is often dependent on the crystallization conditions.[3]
-
Solvent: Different solvents can favor the formation of different polymorphs.
-
Temperature: The temperature at which crystallization occurs can influence the resulting polymorph.
-
Rate of Supersaturation: The speed of cooling or anti-solvent addition can affect which polymorph nucleates and grows.
-
-
Seeding: Seeding with a crystal of the desired polymorph is a robust way to ensure the formation of that specific form.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its structure, this compound has both polar (aniline and oxadiazole nitrogens) and non-polar (cyclopropyl and phenyl rings) features. This suggests it will have some solubility in a range of organic solvents. Aniline itself is miscible with most organic solvents and moderately soluble in water.[6] The oxadiazole ring can also participate in hydrogen bonding.[11] Therefore, polar protic solvents like ethanol and methanol, and polar aprotic solvents like ethyl acetate and acetone are good starting points for solubility screening. It is likely to have lower solubility in non-polar solvents like hexanes.
Q2: What is a good starting point for solvent selection for crystallization?
A2: A systematic solvent screening is the most reliable approach. However, based on the successful crystallization of other oxadiazole derivatives, ethanol or a mixture of ethanol and water, or ethanol and ethyl acetate could be promising starting points. The general principle is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
Q3: How do the substituents on the aniline ring affect crystallization?
A3: The substituents on the aniline ring can significantly influence its physical properties, including its ability to crystallize. Electron-donating or withdrawing groups can alter the molecule's polarity, dipole moment, and intermolecular interactions, which in turn affects its solubility and crystal packing.[12][13][14] The presence of the oxadiazole and cyclopropyl groups will create specific steric and electronic effects that influence how the molecules arrange themselves in a crystal lattice.
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add more solvent in small portions until a clear solution is obtained at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Crystal Growth: Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Anti-solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature or with gentle heating.
-
Anti-solvent Addition: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise with continuous stirring.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Crystal Growth: Allow the mixture to stand undisturbed to allow for crystal growth. Cooling the mixture can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the anti-solvent, and dry them under vacuum.
Data Presentation
Table 1: Qualitative Solubility of Anilines in Common Solvents (as a general guide)
| Solvent | Polarity | Expected Solubility of Anilines |
| Water | High | Moderately to slightly soluble[6] |
| Methanol | High | Soluble |
| Ethanol | High | Soluble |
| Acetone | Medium | Soluble[6] |
| Ethyl Acetate | Medium | Soluble |
| Dichloromethane | Medium | Soluble |
| Toluene | Low | Soluble[15] |
| Hexane | Low | Sparingly soluble to insoluble |
Note: This table provides a general guideline based on the properties of aniline. Experimental determination of the solubility of this compound is essential for optimal crystallization protocol development.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Decision logic for solvent selection in crystallization.
References
-
Aniline (benzenamine). DCCEEW. (2022-06-30). Available from: [Link]
-
Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry. Scientific Update. Available from: [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. (2025-05-01). Available from: [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. Available from: [Link]
-
Smith, J. C., & Drexel, R. E. (1945). Solubility Data for the System Aniline–Toluene–Water. Industrial & Engineering Chemistry, 37(7), 695-695. Available from: [Link]
-
Solubility experiments of aniline tetramer in different solvents. ResearchGate. Available from: [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network. Available from: [Link]
-
Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo‐Polymorphs and Particle Formation. ResearchGate. (2025-08-06). Available from: [Link]
-
Substituent effects on the physical properties and pKa of aniline. ResearchGate. (2025-08-06). Available from: [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International journal of quantum chemistry, 80(4‐5), 1107-1115. Available from: [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Available from: [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. (2024-01-10). Available from: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available from: [Link]
-
Oxazole-based liquid crystals with low temperature nematic phases. ResearchGate. (2025-08-10). Available from: [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH. (2022-11-28). Available from: [Link]
-
Oxadiazoles in Medicinal Chemistry. ACS Publications. Available from: [Link]
-
synthesis of Cyclopropyl anilines. ResearchGate. Available from: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. Available from: [Link]
-
Synthesis of D. 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-4,5-dihydro-4-oxo-5-methyl-imidazo(1,5-a)quinoxaline. PrepChem.com. Available from: [Link]
Sources
- 1. This compound | 1036512-83-0 [amp.chemicalbook.com]
- 2. Buy 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline [smolecule.com]
- 3. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 7. scientificupdate.com [scientificupdate.com]
- 8. mt.com [mt.com]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Aniline Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the functionalization of the aniline ring. Aniline and its derivatives are cornerstone building blocks in modern chemistry, yet their inherent reactivity presents unique challenges. This resource synthesizes field-proven insights and established protocols to help you navigate these complexities and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamental reactivity of anilines.
Q1: Why is my aniline reaction mixture turning dark brown or black? A1: Dark discoloration is a classic indicator of aniline oxidation.[1][2] The electron-rich nature of the aniline ring, a direct result of the electron-donating amino group, makes it highly susceptible to oxidation.[1][3] This can be triggered by atmospheric oxygen, certain metal salts (e.g., Cu(II), Fe(III)), or acidic conditions, leading to the formation of colored impurities like benzoquinones or polymeric species.[1][3]
Q2: I'm observing a mixture of ortho and para products. How can I improve regioselectivity? A2: The -NH₂ group is a strong ortho, para-director in electrophilic aromatic substitution (EAS) due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the intermediates for substitution at these positions.[4][5] Achieving high regioselectivity can be challenging. Strategies often involve modulating the steric and electronic properties of the system. For halogenations, using a protecting group like an acetyl group can sterically hinder the ortho positions, favoring para substitution.[4][6] For C-H borylation, specific ligand and diboron reagent choices can dramatically influence regioselectivity.[7]
Q3: Why do Friedel-Crafts alkylation and acylation reactions fail with aniline? A3: Friedel-Crafts reactions are incompatible with unprotected anilines because the amino group is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃).[4][6] This interaction forms a complex where the nitrogen becomes positively charged, strongly deactivating the aromatic ring towards the desired electrophilic substitution.[4][6] To overcome this, the amino group must be protected, typically as an acetanilide, to reduce its basicity before the reaction.[4]
Q4: My nitration of aniline is giving a significant amount of the meta-nitro product. What's happening? A4: While the amino group is an ortho, para-director, nitration is performed in strong acidic conditions (HNO₃/H₂SO₄). Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[4][5] The anilinium group is a strong electron-withdrawing group, which deactivates the ring and directs subsequent electrophilic attack to the meta position.[4][5] Protecting the amine as an amide is the standard strategy to prevent this and achieve the desired ortho/para nitration.[4]
Q5: What is the primary cause of over-alkylation in N-alkylation reactions? A5: The mono-alkylated aniline product is often more nucleophilic than the starting aniline itself.[8] This increased reactivity makes it compete effectively for the alkylating agent, leading to the formation of di-alkylated products and, in some cases, quaternary ammonium salts.[8] Controlling stoichiometry by using a large excess of aniline is a common strategy to favor mono-alkylation.[8]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed solutions to specific experimental problems, complete with step-by-step protocols.
Guide 1: Electrophilic Aromatic Substitution (EAS)
Issue 1.1: Uncontrolled Polyhalogenation during Bromination
-
Symptom: Formation of 2,4,6-tribromoaniline when mono-bromination is desired.
-
Causality: The -NH₂ group is a powerful activating group, making the aniline ring extremely reactive towards electrophiles like bromine.[6][9] Even without a catalyst, the reaction proceeds rapidly to substitute all available ortho and para positions.[4]
-
Solution Workflow:
Caption: Workflow for controlled mono-bromination of aniline.
-
Detailed Protocol: Synthesis of 4-Bromoaniline
Part A: Acetylation of Aniline to Acetanilide [2]
-
In a 250 mL flask, dissolve aniline (10 g, 0.107 mol) in 30 mL of glacial acetic acid.
-
In a separate beaker, prepare a solution of acetic anhydride (11.5 g, 0.113 mol) in 20 mL of glacial acetic acid.
-
Slowly add the acetic anhydride solution to the stirred aniline solution. The reaction is exothermic.
-
After the initial reaction subsides, gently warm the mixture on a water bath for 10-15 minutes to ensure complete reaction.
-
Pour the warm mixture into 250 mL of cold water with vigorous stirring.
-
Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry.
Part B: Bromination of Acetanilide
-
Dissolve the dried acetanilide (10 g, 0.074 mol) in 40 mL of glacial acetic acid in a 250 mL flask.
-
In a dropping funnel, place a solution of bromine (12 g, 0.075 mol) in 10 mL of glacial acetic acid.
-
Cool the flask in an ice bath and add the bromine solution dropwise with constant stirring over 30 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 400 mL of cold water. The 4-bromoacetanilide will precipitate.
-
Collect the product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any unreacted bromine, and dry.
Part C: Hydrolysis of 4-Bromoacetanilide [1]
-
Place the dried 4-bromoacetanilide (10 g, 0.047 mol) in a 250 mL round-bottom flask.
-
Add 50 mL of a 1:1 solution of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it into 250 mL of cold water.
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the mixture is basic to litmus paper.
-
The 4-bromoaniline will precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from aqueous ethanol to obtain the pure product.
-
Issue 1.2: Reaction Stalls or Fails During Friedel-Crafts Acylation
-
Symptom: No product formation; recovery of starting aniline.
-
Causality: As explained in the FAQs, direct reaction between the basic aniline and the Lewis acid catalyst deactivates the aromatic ring.[4][6]
-
Solution: Employ the same protection-acylation-deprotection strategy outlined in the bromination protocol. The acetamido group is still an ortho, para-director but is significantly less basic, preventing catalyst poisoning and allowing the reaction to proceed.[4]
Guide 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Issue 2.1: Low or No Yield of N-Aryl Product
-
Symptom: Incomplete conversion of aryl halide or aniline; recovery of starting materials.
-
Causality: Buchwald-Hartwig amination is a complex catalytic cycle sensitive to multiple factors.[10][11] Low yields can stem from an inactive catalyst, inappropriate choice of base or ligand, or inhibition by impurities.
-
Solution Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
-
Troubleshooting Steps & Optimization Table:
| Parameter | Potential Issue | Recommended Action |
| Palladium Source | Inefficient generation of the active Pd(0) species from Pd(II) precursors like Pd(OAc)₂.[12] | Use a Pd(0) source like Pd₂(dba)₃ or a pre-formed precatalyst (e.g., XPhos-Pd-G3).[13] This ensures clean and quantitative generation of the active catalyst. |
| Ligand | The chosen phosphine ligand is not suitable for the specific substrate combination (e.g., sterically hindered aniline). | Screen a panel of bulky, electron-rich phosphine ligands.[10] Buchwald-type biarylphosphine ligands (XPhos, SPhos, RuPhos) are generally robust starting points.[10][13] |
| Base | The base may be too weak to deprotonate the amine or the Pd(II)-amine complex, or too strong, leading to side reactions. | Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base often used for anilines.[2] For base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened. |
| Solvent | Poor solubility of reagents; side reactions with the solvent. | Toluene and dioxane are common choices. Ensure solvents are anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. |
| Reagent Purity | Impurities in the aniline (e.g., oxidation products) or aryl halide can inhibit the catalyst. | Purify starting materials before use. Liquid amines can be passed through a short plug of activated alumina.[13] Solids can be recrystallized. |
-
General Protocol for Buchwald-Hartwig N-Arylation
-
Setup: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), aniline (1.2 mmol), palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Guide 3: Diazotization and Sandmeyer Reactions
Issue 3.1: Decomposition of Diazonium Salt
-
Symptom: Vigorous gas evolution (N₂), low yield of the desired Sandmeyer product, and formation of phenol byproducts.
-
Causality: Aryl diazonium salts are thermally unstable and can decompose prematurely, especially at temperatures above 5-10 °C.[14][15] The diazonium group is an excellent leaving group, and its loss generates a highly reactive aryl cation that can be trapped by water to form phenols.[14]
-
Solution: Strict temperature control is paramount.
-
Maintain Low Temperature: Perform the diazotization (reaction of aniline with nitrous acid, generated in situ from NaNO₂ and a strong acid) strictly between 0 and 5 °C using an ice-salt bath.[15]
-
Slow Addition: Add the sodium nitrite solution slowly and dropwise to the acidic aniline solution to control the exothermic reaction.
-
Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction without allowing it to warm up.
-
-
General Protocol for Sandmeyer Bromination
-
Diazotization: Dissolve aniline (0.1 mol) in a mixture of concentrated HBr (40 mL) and water (40 mL) in a 500 mL beaker. Cool the solution to 0-5 °C in an ice-salt bath with stirring. Slowly add a solution of sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature below 5 °C throughout the addition.
-
Catalyst Preparation: In a separate 1 L flask, dissolve copper(I) bromide (15 g, 0.105 mol) in concentrated HBr (20 mL).
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the cuprous bromide solution with stirring. Gas evolution will occur.
-
Completion & Isolation: After the addition is complete, warm the mixture gently on a water bath to ~50-60 °C until gas evolution ceases. Cool the mixture. The bromobenzene will separate as an oil.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute NaOH, water, concentrated H₂SO₄ (to remove any phenol), and finally water. Dry the organic layer with anhydrous CaCl₂ and purify by distillation.
-
References
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). YouTube. Retrieved January 19, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved January 19, 2026, from [Link]
-
Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025, May 21). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. (2025, January 31). YouTube. Retrieved January 19, 2026, from [Link]
- Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15). Books.
-
Ch22: EArS of aromatic amines. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. (2024, June 26). PMC - NIH. Retrieved January 19, 2026, from [Link]
Sources
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- 6. youtube.com [youtube.com]
- 7. Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Purification of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Introduction
Welcome to the technical support guide for the purification of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. This molecule is a key building block in medicinal chemistry, and achieving high purity is critical for downstream applications and ensuring data integrity. Its unique structure, featuring a basic aniline moiety, a polar oxadiazole heterocycle, and a nonpolar cyclopropyl group, presents specific purification challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols to troubleshoot common issues encountered during the purification of this compound. We will address challenges ranging from the removal of synthesis byproducts to difficulties in chromatography and crystallization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A: Impurities largely depend on the synthetic route. A common synthesis involves the acylation of an amidoxime intermediate.[1] Potential impurities include:
-
Unreacted Starting Materials: Such as 3-aminobenzamidoxime or cyclopropanecarbonyl chloride.
-
Intermediate Species: Uncyclized O-acylamidoxime intermediate.
-
Side-Reaction Products: Formation of dimers or products from reactions with residual catalysts.
-
Reagents: Excess coupling agents or bases used during the synthesis.
Q2: What is the expected polarity and what are the best TLC conditions?
A: this compound is a moderately polar compound. The aniline group provides a site for hydrogen bonding, while the oxadiazole contributes to its polarity. A good starting point for Thin Layer Chromatography (TLC) is a mobile phase of 30-50% Ethyl Acetate in Hexane . To visualize, use a UV lamp (254 nm) and consider a potassium permanganate stain, which is effective for aniline-containing compounds.
Q3: Is this compound stable on silica gel? I'm seeing streaking on my TLC plate.
A: Aromatic amines can interact with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and potential degradation.[2] This often manifests as streaking on a TLC plate or broad, tailing peaks during column chromatography.[3] To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) , to your eluent. This will competitively bind to the acidic sites on the silica, allowing your compound to elute with improved peak shape.
Q4: Can I use an acid-base extraction for initial purification?
A: Yes, absolutely. An acid-base extraction is a highly effective first-pass purification step for this molecule.[4][5] The basic aniline group can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt. This will pull the desired product into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.[6] Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO₃) will precipitate the purified aniline, which can then be extracted back into an organic solvent.[7]
Section 2: Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the purification process.
Problem 1: Low Purity After Initial Aqueous Work-up
-
Symptom: Your crude product shows multiple spots of similar polarity on TLC after a simple water/brine wash. NMR analysis indicates the presence of starting materials or organic-soluble byproducts.
-
Causality: A simple aqueous wash is insufficient to remove non-basic or weakly basic organic impurities that have similar solubility profiles to your product. The key is to leverage the basicity of the aniline group for selective separation.
-
Solution: Detailed Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M Hydrochloric Acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product. The organic layer contains neutral or acidic impurities and can be discarded.
-
Back-Wash (Optional but Recommended): To remove any trapped organic impurities from the aqueous layer, add a fresh portion of DCM/EtOAc, shake, and discard the organic layer. Repeat this step once more.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) solution with swirling until the pH is >10 (check with pH paper). You should observe the formation of a precipitate or an emulsion as your deprotonated product comes out of the solution.
-
Product Re-extraction: Add a fresh portion of DCM/EtOAc to the basic aqueous solution. Shake to extract your purified product back into the organic layer.
-
Final Wash & Dry: Collect the organic layer. Wash it once with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the purified product.
-
Quality Control: Assess the purity of the extracted product by TLC and ¹H NMR. You should see a significant reduction in impurities.
-
Problem 2: Difficulty with Column Chromatography Separation
-
Symptom: Your compound co-elutes with an impurity, or you observe significant peak tailing, leading to poor separation and mixed fractions.
-
Causality: This is often due to an improperly chosen solvent system or the interaction of the basic aniline with the acidic silica gel.[3] Co-elution occurs when the polarity difference between your product and an impurity is insufficient for the selected eluent.
-
Solution: Optimized Flash Chromatography
Step 1: Selecting the Right Conditions
-
TLC Analysis: Carefully run TLCs using various solvent systems. Aim for an Rf value of ~0.3 for your product. Test solvent systems like Ethyl Acetate/Hexane, DCM/Methanol, and Acetone/Hexane.
-
Add a Basic Modifier: As a rule of thumb for aromatic amines, always add 0.5-1% Triethylamine (TEA) to your chosen eluent system to prevent peak tailing.
Step 2: Protocol for Column Chromatography
-
Column Packing: Pack a silica gel column using the "slurry method" with your chosen eluent (containing TEA).
-
Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This generally provides better resolution than loading the sample dissolved in a strong solvent.
-
Elution: Start the elution with a solvent system slightly less polar than the one that gave you an Rf of 0.3. Gradually increase the polarity (gradient elution).
Parameter Recommendation Rationale Stationary Phase Silica Gel (60 Å, 40-63 µm) Standard choice for most organic compounds. Mobile Phase Modifier 0.5-1% Triethylamine (TEA) Masks acidic silanol sites, preventing peak tailing of the basic aniline.[3] Eluent System Hexane / Ethyl Acetate Good starting point for moderately polar compounds. Gradient Profile Start at 10% EtOAc, gradually increase to 60% EtOAc Allows for the separation of closely eluting impurities by slowly increasing the eluting power. Loading Method Dry Loading Prevents band broadening and improves separation efficiency. Workflow for Chromatography Strategy
Caption: Decision workflow for purifying this compound via column chromatography.
-
Problem 3: Product Fails to Crystallize or Oils Out
-
Symptom: Upon cooling the recrystallization solution, the product either remains dissolved or separates as an oil instead of forming solid crystals.
-
Causality: "Oiling out" often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of impurities is too high, inhibiting crystal lattice formation. Failure to crystallize indicates the compound is too soluble in the chosen solvent even at low temperatures.[8]
-
Solution: Systematic Recrystallization
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at high temperature.[8]
Step 1: Solvent Screening
-
Place ~20 mg of your compound into several test tubes.
-
Add 0.5 mL of a different solvent to each tube (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane/EtOAc mixture).
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the solid.
-
Heat the tubes that did not dissolve. If the solid dissolves completely upon heating, it's a promising solvent.
-
Allow the promising solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields clean, well-formed crystals is your best choice.
Step 2: Troubleshooting Protocol
-
If Oiling Out:
-
Re-heat the solution until the oil dissolves completely.
-
Add more solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulate the flask to encourage slow crystal growth.
-
If it still oils out, try a lower-boiling point solvent or a mixed-solvent system.[8]
-
-
If No Crystals Form:
-
The solution is too dilute. Boil off some of the solvent to increase the concentration and try cooling again.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal from a previous batch.
-
If a single solvent fails, use a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" cold solvent (in which it is insoluble) dropwise until turbidity persists. Re-heat to clarify and then cool slowly. A common pair for anilines is Ethanol/Water.[8]
-
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
-
Section 3: References
-
Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines. Retrieved from
-
Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from
-
Benchchem. (n.d.). Application Note: Recrystallization Techniques for the Purification of Crude N-(9H-Fluoren-9-ylidene)aniline. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection. Retrieved from
-
Gomha, S. M., et al. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 22(10), 1673.
-
Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved from
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from
-
Pharmaceutical Reviews. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from
-
Reaction Chemistry & Engineering. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing.
-
Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(19), 4501.
-
Analytical Methods. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing.
-
Confluence. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Retrieved from
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
-
MDPI. (2021). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
-
Chemistry LibreTexts. (2022). Acid-Base Extraction.
-
Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470.
-
The Journal of Organic Chemistry. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
-
European Journal of Medicinal Chemistry. (2008). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride.
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline-Based Compounds
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with the 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline chemical scaffold. Compounds based on this structure have shown promise as potent kinase inhibitors; however, like many small molecules, they can exhibit off-target activities. Unexpected biological responses or toxicity can often be traced back to these unintended molecular interactions.
This document provides a structured, in-depth guide to identifying, validating, and ultimately reducing the off-target effects of your compounds. We will move from broad screening strategies to specific molecular optimization, providing both the "how" and the "why" behind each experimental step.
Frequently Asked Questions (FAQs)
Q1: We're observing an unexpected phenotype in our cellular assays that doesn't align with the known function of our primary target. Could this be an off-target effect?
A: Absolutely. An unexpected or paradoxical phenotype is a classic hallmark of off-target activity.[1] Kinase inhibitors, in particular, are susceptible to binding unintended kinases because the ATP-binding pocket is structurally conserved across the kinome.[2] If the observed effect is inconsistent with the established signaling pathway of your intended target, it is crucial to initiate an off-target investigation. The first step is to systematically rule out or identify unintended molecular interactions.
Q2: What is the most direct way to identify which other kinases my compound is hitting?
A: The most direct and comprehensive method is to perform a kinase selectivity panel screen . This involves testing your compound against a large, representative panel of purified kinases (biochemical screening) or in a cellular context (target engagement screening).[3] These screens provide a broad view of your compound's activity across the kinome and are pivotal for understanding its selectivity profile.[4]
Several reputable providers offer these services, each with different technologies and panel sizes. The choice between a biochemical assay (e.g., radiometric or fluorescence-based) and a cellular assay (e.g., NanoBRET®) is critical.[5][6]
-
Biochemical assays measure direct inhibition of kinase enzymatic activity in a cell-free system. They are excellent for identifying potent interactions but may not reflect the compound's behavior in a complex cellular environment.[7]
-
Cellular assays measure target engagement inside live cells, providing data that is often more physiologically relevant by accounting for cell permeability and intracellular ATP concentrations.[5]
Below is a comparative overview of common kinase profiling service features:
| Feature | Biochemical Screening (e.g., Radiometric, TR-FRET) | Cellular Target Engagement (e.g., NanoBRET®) |
| Principle | Measures inhibition of purified enzyme activity in vitro.[4] | Measures compound binding to full-length kinases in live cells.[5] |
| Context | Cell-free system. | Physiologically relevant (intact cells). |
| Key Output | IC50 (Inhibitory Concentration).[3] | Target Occupancy / Affinity (Kd).[5] |
| Pros | High-throughput, direct measure of inhibition. | Accounts for cell permeability, competition with intracellular ATP. |
| Cons | May not translate to cellular potency, can miss allosteric inhibitors.[8] | Panel size may be smaller than some biochemical screens. |
Q3: Our kinase screen identified several potential off-target hits. How do we confirm these are real and relevant in our experimental model?
A: Identifying hits from a large panel is just the first step; validation in a relevant cellular context is critical.[9] Here are the recommended validation strategies:
-
Cellular Target Engagement Assays: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound physically binds to the putative off-target protein inside intact cells. CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound.[10]
-
Downstream Signaling Analysis: Investigate the signaling pathway immediately downstream of the suspected off-target. For example, if your compound hits an unexpected kinase like SRC, you should measure the phosphorylation of known SRC substrates. A change in phosphorylation that correlates with your compound's dose confirms a functional interaction.
-
Use of Structurally Unrelated Inhibitors: Test a known, selective inhibitor of the off-target kinase that is structurally different from your compound. If this second inhibitor reproduces the same unexpected phenotype, it strongly implicates that off-target in the observed effect.[9]
-
Rescue Experiments: The "gold standard" for on-target validation can also be used to confirm off-target effects. If you can "rescue" the phenotype by overexpressing a version of the off-target kinase that is resistant to your inhibitor, it provides definitive proof of the interaction.[9]
The following workflow illustrates the process from initial observation to off-target validation.
Q4: Beyond other kinases, what are some common, high-risk off-targets we should test for?
A: Two critical off-target liabilities that must be assessed early in drug development are inhibition of the hERG potassium channel and inhibition of Cytochrome P450 (CYP) enzymes .
-
hERG Channel Inhibition: Inhibition of the hERG channel can prolong the QT interval in the heart, leading to a life-threatening arrhythmia called Torsade de Pointes.[11][12] This is a major reason for drug candidate failure and withdrawal. It is imperative to assess hERG liability for any new chemical entity.
-
Cytochrome P450 (CYP) Inhibition: CYPs are a superfamily of enzymes responsible for metabolizing the majority of drugs.[13] Inhibition of key isoforms (e.g., CYP3A4, 2D6) by your compound can lead to dangerous drug-drug interactions (DDIs) when co-administered with other medications.[14][15] Some compounds, particularly those with cyclopropylamine motifs, can also be mechanism-based inhibitors (MBI), which is a more profound and long-lasting form of inhibition.[16][17]
Q5: How can we modify our compound to reduce its off-target effects while maintaining on-target potency?
A: This is the central challenge of medicinal chemistry, addressed primarily through Structure-Activity Relationship (SAR) studies .[18] The goal is to identify which parts of your molecule are responsible for binding to the off-target and modify them to disrupt this interaction, without affecting the binding to your primary target.
For the this compound scaffold, consider these hypothetical strategies:
-
Aniline Ring Substitution: The aniline moiety is a common pharmacophore.[19][20] Adding or moving substituents on this ring can introduce steric hindrance that prevents binding to an off-target's unique pocket topology while being tolerated by the on-target kinase.
-
Cyclopropyl Group Modification: The cyclopropyl group may be fitting into a specific hydrophobic pocket. Exploring small modifications, such as replacing it with other small alkyl groups, could disrupt off-target binding.[21]
-
Scaffold Hopping: In more challenging cases, it may be necessary to replace the entire 1,2,4-oxadiazole core with a different heterocyclic system that maintains the correct geometry for on-target activity but alters the properties responsible for off-target binding.[22]
This process is iterative and relies on cycles of chemical synthesis, biological testing, and computational modeling to guide the design of more selective compounds.[23][24][25]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
This protocol allows you to verify if your compound binds to a suspected off-target protein in a cellular environment.[10]
Methodology:
-
Cell Culture & Treatment: Culture the relevant cell line to ~80% confluency. Treat the cells with various concentrations of your inhibitor (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate for each treatment condition into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction) from each tube. Analyze the amount of the specific off-target protein remaining in the supernatant using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
Protocol 2: High-Throughput hERG Channel Inhibition Assay (Thallium Flux)
This is a common fluorescence-based assay to screen for hERG channel inhibition in a high-throughput format.[11][26]
Principle: The assay uses a thallium-sensitive fluorescent dye. When the hERG channels open, thallium ions (Tl+) flow into the cell and bind to the dye, causing an increase in fluorescence. An inhibitor will block the channel, preventing Tl+ influx and fluorescence increase.[26]
Methodology:
-
Cell Plating: Plate a stable hERG-expressing cell line (e.g., hERG-HEK293) in 384-well or 1536-well plates and culture overnight.[11]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive dye (e.g., FluxOR™). Incubate in the dark at room temperature as per the manufacturer's instructions (typically 60-90 minutes).
-
Compound Addition: Add your test compound at various concentrations, a vehicle control (DMSO), and a known hERG inhibitor as a positive control (e.g., E-4031).[27]
-
Signal Measurement: Place the plate in a kinetic plate reader (e.g., FDSS). Establish a baseline fluorescence reading.
-
Stimulation & Reading: Add a stimulation buffer containing thallium to all wells. Immediately begin measuring the fluorescence intensity kinetically (e.g., every second for 2-3 minutes).[26]
-
Data Analysis: Calculate the percentage of hERG inhibition for each compound concentration by comparing the fluorescence signal to the vehicle and positive controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the IC50 of a compound against major CYP isoforms.
Methodology:
-
System Preparation: Use human liver microsomes or recombinant human CYP enzymes as the enzyme source.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, the enzyme source, and a specific fluorescent probe substrate for the CYP isoform of interest (e.g., Vivid® substrates).
-
Inhibitor Addition: Add your test compound across a range of concentrations. Include a vehicle control and a known inhibitor for that isoform as a positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for ~10 minutes to allow the inhibitor to interact with the enzymes.
-
Initiate Reaction: Start the reaction by adding a pre-warmed NADPH-regenerating system.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence over time (e.g., 15-60 minutes) as the substrate is metabolized.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.
References
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]
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Zhao, J., & Xia, M. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2517, 25-33. Retrieved from [Link]
-
Springer Protocols. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
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Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]
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Muretta, J. M., & Pe-alver, E. (2010). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PLoS One, 5(6), e11094. Retrieved from [Link]
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Takeda, S., & Ichijo, H. (2012). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 152(6), 481-483. Retrieved from [Link]
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Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
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Fritz, M. G., et al. (2020). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. Bioorganic & Medicinal Chemistry, 28(22), 115758. Retrieved from [Link]
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Contrera, J. F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788. Retrieved from [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2696. Retrieved from [Link]
-
Valasani, K. R., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(21), 13327. Retrieved from [Link]
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Wang, X., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2819-2823. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Szychowski, K. A., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(11), 3354. Retrieved from [Link]
-
Davydov, D. R. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 295(44), 14995-15012. Retrieved from [Link]
-
Kumar, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(15), 4983. Retrieved from [Link]
-
Kumar, R., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5). Retrieved from [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved from [Link]
-
Subramanian, V., et al. (2016). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 21(11), 1506. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of aniline analogues. Retrieved from [Link]
-
Osawa, Y., & Coon, M. J. (1989). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of Biological Chemistry, 264(1), 141-147. Retrieved from [Link]
-
Riley, R. J., et al. (2007). Time-dependent CYP inhibition. Expert Opinion on Drug Metabolism & Toxicology, 3(1), 51-66. Retrieved from [Link]
-
Pelkonen, O., et al. (2020). Inhibition and induction of CYP enzymes in humans: an update. Archives of Toxicology, 94(11), 3649-3709. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. Retrieved from [Link]
-
Bueding, E., et al. (1982). Effects of Multiple Putative Anticarcinogens on the Carcinogenicity of trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-1,2,4-oxadiazole. JNCI: Journal of the National Cancer Institute, 68(1), 103-107. Retrieved from [Link]
-
Wüst, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6791. Retrieved from [Link]
-
Agrawal, P., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104230. Retrieved from [Link]
-
Gontijo, T. B., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552. Retrieved from [Link]
-
Kumar, D., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 848-854. Retrieved from [Link]
-
Głowacka, J., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2416. Retrieved from [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted 1,2,4-Oxadiazoles
Welcome to the technical support guide for the NMR analysis of substituted 1,2,4-oxadiazoles. This class of N-heterocycles is a vital scaffold in medicinal chemistry and drug development.[1][2] However, their often symmetric nature and the presence of quaternary carbons can lead to NMR spectra that are challenging to interpret. This guide provides troubleshooting tips and in-depth FAQs to help you confidently elucidate the structure of your compounds.
I. Foundational Knowledge: The 1,2,4-Oxadiazole Core
A solid understanding of the basic NMR characteristics of the 1,2,4-oxadiazole ring is the first step to successful spectral interpretation. The two carbon atoms of the ring, C3 and C5, are quaternary and deshielded due to the adjacent heteroatoms, leading to characteristic chemical shifts in the ¹³C NMR spectrum.
Diagram: Numbering and Structure of the 1,2,4-Oxadiazole Ring
Caption: Workflow for distinguishing isomers using HMBC.
Step-by-Step HMBC Analysis Protocol:
-
Acquire Data: Run a standard ¹H-¹³C HMBC experiment.
-
Identify Substituent Protons: In the ¹H spectrum, clearly identify the signals corresponding to the protons on the substituents (e.g., the α-CH₂ of an ethyl group, or the ortho-protons of a phenyl ring).
-
Look for Cross-Peaks:
-
To Confirm C3 Substitution: Look for a cross-peak between the protons on the R¹ substituent and the downfield carbon signal assigned to C3. This is typically a ³J correlation.
-
To Confirm C5 Substitution: Look for a cross-peak between the protons on the R² substituent and the most downfield carbon signal assigned to C5.
-
Q3: The proton signals for my aryl substituent are overlapping and difficult to assign. What can I do?
Aromatic regions in ¹H NMR can be crowded, making definitive assignments difficult. [3] Troubleshooting Steps:
-
Change the Solvent: Rerunning the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts and often resolve overlapping signals. [4]Benzene-d₆ is particularly effective due to its anisotropic effects, which can induce significant shifts.
-
Use 2D COSY: A ¹H-¹H Correlation Spectroscopy (COSY) experiment will show which protons are coupled to each other. [5]This is invaluable for tracing the connectivity within a spin system, such as identifying adjacent protons on an aromatic ring (ortho, meta, para).
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase spectral dispersion and can resolve overlapping multiplets.
Q4: My ¹H NMR spectrum looks clean, but the ¹³C spectrum shows more signals than expected. Why?
This issue can sometimes arise from the presence of rotamers or tautomers, which may be in slow exchange on the NMR timescale.
Causality: If rotation around a single bond (e.g., an amide or a bond to a bulky substituent) is slow, different rotational conformations (rotamers) can exist as distinct species that give rise to separate sets of NMR signals.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire the ¹³C NMR spectrum at an elevated temperature (e.g., 50°C, 80°C). If the extra peaks are due to rotamers, increasing the temperature will increase the rate of bond rotation. At a high enough temperature, the separate signals will coalesce into a single, averaged signal. [4]2. Check for Tautomers: While less common for the 1,2,4-oxadiazole ring itself, substituents can potentially exist in different tautomeric forms. Consider if any attached functional groups could exhibit this behavior.
III. Advanced Experimental Protocols
For unambiguous assignments, a combination of 1D and 2D NMR experiments is essential. [5]
Standard Protocol for Full Characterization
-
¹H NMR: Provides information on the number of unique protons, their chemical environment, integration (ratio), and coupling patterns. [3]2. ¹³C{¹H} NMR: Provides the number of unique carbon environments. Run with increased relaxation delay (d1=5s) to ensure observation of quaternary C3 and C5.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment that distinguishes carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. [5]This is useful for confirming assignments made from other experiments.
-
¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence shows direct, one-bond correlations between protons and the carbons they are attached to. This is the primary method for assigning protonated carbons. [5]5. ¹H-¹³C HMBC: Heteronuclear Multiple Bond Correlation reveals 2- and 3-bond correlations between protons and carbons. As detailed in FAQ #2, this is the key experiment for assigning quaternary carbons and confirming the substitution pattern of the 1,2,4-oxadiazole ring. [6][5]
IV. References
-
ResearchGate. (n.d.). ¹H and ¹³C NMR data (δ CDCl₃, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
SciSpace. (n.d.). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
-
ChemConnections. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
National Library of Medicine. (2016). Three-dimensional QSAR analysis and design of new 1,2,4-oxadiazole antibacterials. Retrieved from [Link]
-
SciSpace. (2022). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Combination of 1,2,4‐Oxadiazole and 1,2,5‐Oxadiazole Moieties for the Generation of High‐Performance Energetic Materials. Retrieved from [Link]
-
RSC Publishing. (n.d.). Oxadiazole isomers: all bioisosteres are not created equal. Retrieved from [Link]
-
PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]
-
MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
University of Manitoba. (n.d.). ¹³ Carbon NMR. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Oral Bioavailability of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline analogs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of poor oral bioavailability with this chemical series. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome absorption-related hurdles in your experimental workflow.
Introduction: The Bioavailability Challenge with Cyclopropyl-Oxadiazole-Aniline Analogs
The this compound scaffold is a promising pharmacophore in modern medicinal chemistry. However, like many contemporary drug candidates, analogs from this series can exhibit suboptimal oral bioavailability, hindering their progression from promising leads to viable clinical candidates.[1] The low bioavailability often stems from a combination of factors inherent to the structural motifs:
-
Poor Aqueous Solubility: The relatively rigid and lipophilic nature of the fused ring system can lead to low solubility in gastrointestinal fluids, a prerequisite for absorption.[2][3]
-
First-Pass Metabolism: The aniline moiety and the cyclopropyl group can be susceptible to extensive metabolism in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.[4][5]
-
Efflux Transporter Substrates: The structural features of these analogs may make them substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen.[6][7]
This guide will provide a structured approach to identifying and addressing these challenges through a series of troubleshooting questions and detailed experimental protocols.
Part 1: Troubleshooting Guide - Low Oral Exposure in Preclinical Models
Question 1: My this compound analog shows potent in vitro activity but very low plasma concentrations after oral dosing in rodents. Where do I start my investigation?
Answer:
This is a classic and common challenge. A systematic, stepwise approach is crucial to pinpoint the root cause of poor oral exposure. The initial investigation should focus on differentiating between solubility/dissolution limitations and rapid metabolism.
Proposed Investigative Workflow:
Caption: Initial workflow for diagnosing poor oral bioavailability.
Step-by-Step Protocol: Differentiating Solubility vs. Metabolism
-
Kinetic Aqueous Solubility Assessment:
-
Objective: To determine the solubility of your analog across a physiologically relevant pH range, mimicking the conditions of the stomach and small intestine.[8][9]
-
Methodology:
-
Prepare buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Add an excess of your compound to each buffer in separate vials.
-
Incubate the vials at 37°C with agitation for a defined period (e.g., 24 hours) to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS).
-
-
Interpretation: If the solubility is consistently low (<10 µg/mL) across all pH values, dissolution rate is likely a major limiting factor.
-
-
In Vitro Metabolic Stability Assay:
-
Objective: To assess the intrinsic clearance of your analog by liver enzymes (cytochrome P450s).[5]
-
Methodology:
-
Incubate a known concentration of your analog with liver microsomes or hepatocytes (human, rat, mouse) in the presence of NADPH (for microsomes).
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction (e.g., with acetonitrile).
-
Analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Interpretation: A short half-life (<30 minutes) suggests that the compound is rapidly metabolized, which could be a significant contributor to low oral bioavailability due to first-pass metabolism.
-
Data Summary Table:
| Parameter | Low Value Suggests | High Value Suggests |
| Aqueous Solubility | Dissolution/solubility-limited absorption | Absorption is not limited by solubility |
| In Vitro Half-life | Permeability or efflux issues | Rapid metabolic clearance |
Question 2: My solubility data confirms that my analog is a "brick dust" (poorly soluble). What are my immediate next steps?
Answer:
For poorly soluble compounds, enhancing the dissolution rate is paramount.[2][10][11] This can be achieved through various formulation strategies. The choice of strategy will depend on the physicochemical properties of your specific analog.
Formulation Strategies for Poorly Soluble Drugs:
| Strategy | Mechanism of Action | Suitable For |
| Micronization/Nanosizing | Increases surface area for dissolution.[2][12] | Crystalline compounds with high melting points. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, more soluble amorphous state.[3][10] | Compounds that can be molecularly dispersed in a polymer matrix. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid vehicle and forms an emulsion in the GI tract, bypassing the need for dissolution.[3][12][13] | Lipophilic compounds. |
| Cyclodextrin Complexation | Encapsulates the drug molecule within a hydrophilic cyclodextrin, increasing its apparent solubility.[2][9][12] | Molecules with appropriate size and geometry to fit within the cyclodextrin cavity. |
Step-by-Step Protocol: Preparing an Amorphous Solid Dispersion (ASD) via Spray Drying
-
Polymer and Solvent Selection:
-
Choose a suitable polymer (e.g., HPMC-AS, PVP/VA) and a volatile solvent system (e.g., acetone/methanol) in which both your analog and the polymer are soluble.
-
-
Solution Preparation:
-
Dissolve your analog and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
-
Spray Drying:
-
Atomize the solution into a heated drying chamber. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.
-
-
Characterization:
-
Confirm the amorphous nature of the resulting powder using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
-
In Vivo Testing:
-
Dose the ASD formulation in a suitable vehicle (e.g., an aqueous suspension) to your preclinical model and compare the plasma exposure to that of a simple crystalline suspension.
-
Question 3: My analog has good solubility, but the in vitro metabolic stability is very poor. How can I address this?
Answer:
Rapid metabolism is a common issue with aniline and cyclopropyl moieties.[4] The primary goal is to identify the "soft spots" for metabolism and then use medicinal chemistry to block these sites without compromising pharmacological activity.
Metabolic Pathway of Cyclopropyl and Aniline Moieties:
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Validation & Comparative
Unambiguous Structural Confirmation of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
Introduction
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, a novel compound with potential applications in medicinal chemistry. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for preliminary characterization, this guide will demonstrate why single-crystal X-ray crystallography remains the gold standard for unequivocal structural confirmation. We will delve into the experimental protocols, comparative data, and the underlying principles that govern these powerful analytical tools.
The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, appearing in a variety of compounds with diverse pharmacological activities.[1] The correct assignment of substituent positions on this ring is critical, as isomers can exhibit vastly different biological profiles. For this compound, it is essential to confirm the connectivity of the cyclopropyl and aniline moieties at the C3 and C5 positions of the oxadiazole ring, respectively.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, providing direct evidence of atomic positions in a crystalline solid.[2] This technique moves beyond the inferential nature of spectroscopy to generate a definitive three-dimensional map of the molecule.
Causality Behind Experimental Choices in X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success.
1. Crystal Growth: The Critical First Step
The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction.[2][3] For small organic molecules like this compound, several crystallization techniques can be employed. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal to promote slow, ordered crystal growth.[4]
Experimental Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and hexane mixtures).
-
Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation. Place the vial in a vibration-free environment.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.
Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
2. Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
Table 1: Crystallographic Data for this compound (Hypothetical Data)
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁N₃O |
| Formula Weight | 201.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.123, 8.456, 12.345 |
| α, β, γ (°) | 90, 109.87, 90 |
| Volume (ų) | 998.7 |
| Z | 4 |
| R-factor | 0.045 |
| Goodness-of-fit | 1.05 |
The final refined structure provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity and conformation of the molecule.
Alternative and Complementary Techniques: A Comparative Analysis
While X-ray crystallography provides the definitive structure, other spectroscopic methods are essential for initial characterization and are often more readily accessible.[5][6] A combination of these techniques provides a comprehensive understanding of the molecule.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[8] For this compound, ¹H and ¹³C NMR are crucial.
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons of the aniline ring, the methine and methylene protons of the cyclopropyl group, and the amine protons.
-
¹³C NMR: Reveals the number of unique carbon atoms. The chemical shifts of the carbons in the oxadiazole ring are particularly diagnostic for determining the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the piecing together of the molecular fragments. For instance, an HMBC experiment could show a correlation between the cyclopropyl protons and the C3 carbon of the oxadiazole ring, providing strong evidence for the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.[8][9]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the elemental composition.[1] This is a critical step in confirming the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting pieces, offering clues about the connectivity of the different functional groups.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8] For this compound, characteristic peaks would be expected for the N-H stretches of the aniline, C-H stretches of the aromatic and cyclopropyl groups, and C=N and C-O stretches of the oxadiazole ring.
Logical Flow for Structural Elucidation
Caption: Logical flow of structural elucidation.
Comparative Summary
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry. | Unambiguous and definitive structural confirmation. | Requires a high-quality single crystal, which can be difficult to obtain.[2] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Provides detailed structural information in solution, does not require crystallization. | Can be complex to interpret for large molecules, may not distinguish between some isomers without extensive 2D experiments. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides limited information on connectivity and stereochemistry.[9] |
| IR Spectroscopy | Presence of functional groups. | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
Conclusion
The structural confirmation of novel compounds like this compound necessitates a multi-faceted analytical approach. While spectroscopic techniques such as NMR, MS, and IR provide crucial preliminary data regarding the molecular formula, functional groups, and atomic connectivity, they ultimately lead to a proposed structure. Single-crystal X-ray crystallography stands alone in its ability to provide direct, unambiguous evidence of the three-dimensional atomic arrangement. This guide has outlined the methodologies and comparative strengths of these techniques, underscoring the indispensable role of X-ray crystallography in modern chemical research for the definitive structural elucidation of new chemical entities.
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A Comparative Benchmark Analysis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline: A Novel Anticancer Candidate
Introduction: The Quest for Novel Oncology Therapeutics
The landscape of cancer treatment is in a constant state of evolution, driven by the urgent need for therapies with improved efficacy, greater selectivity, and reduced toxicity compared to established agents. The 1,2,4-oxadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide presents a comprehensive benchmark study of a novel investigational compound, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (hereafter referred to as CPO-Aniline), against two well-established anticancer drugs: Doxorubicin , a standard broad-spectrum chemotherapeutic agent, and Olaparib , a targeted PARP (Poly (ADP-ribose) polymerase) inhibitor.
This analysis is designed for researchers, scientists, and drug development professionals, providing an in-depth evaluation of CPO-Aniline's performance through a series of rigorous in vitro and in vivo assays. Our objective is to objectively present the experimental data, explain the rationale behind the chosen methodologies, and contextualize the findings to illuminate the therapeutic potential of this novel chemical entity.
Hypothesized Mechanism of Action: Targeting Cell Cycle and Apoptosis
While the precise mechanism of CPO-Aniline is under investigation, many heterocyclic compounds, including oxadiazole derivatives, exert their anticancer effects by interfering with critical cellular processes such as DNA replication, cell cycle progression, and apoptosis.[1] Based on preliminary screening and the known activities of related structures, we hypothesize that CPO-Aniline functions as a potent inhibitor of key cell cycle kinases, leading to G2/M phase arrest and subsequent induction of apoptosis. This mode of action suggests a potential for greater selectivity towards rapidly dividing cancer cells compared to quiescent normal cells.
Caption: Hypothesized signaling pathway for CPO-Aniline.
Preclinical Drug Discovery Workflow
The evaluation of CPO-Aniline followed a structured, multi-stage preclinical workflow designed to comprehensively assess its potential as a drug candidate. This process begins with fundamental in vitro characterization and progresses to efficacy testing in a relevant in vivo model.
Caption: Preclinical evaluation workflow for CPO-Aniline.
Part 1: Comparative In Vitro Analysis
The initial phase of our investigation focused on characterizing the cytotoxic potency and fundamental drug-like properties of CPO-Aniline using established in vitro assays.[3] These tests provide critical early insights into a compound's potential efficacy and metabolic liabilities.[4][5]
Cytotoxicity Against Human Cancer Cell Lines
The primary measure of an anticancer agent's potential is its ability to inhibit the proliferation of cancer cells. We assessed the half-maximal inhibitory concentration (IC50) of CPO-Aniline, Doxorubicin, and Olaparib against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). A lower IC50 value indicates higher potency.
Table 1: Comparative Cytotoxicity (IC50, µM) after 72h Exposure
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
|---|---|---|
| CPO-Aniline | 0.056 | 0.76 |
| Doxorubicin | 0.021 | 0.14 |
| Olaparib | 1.5 | 2.3 |
Data are presented as the mean from three independent experiments.
Insight: The data reveals that CPO-Aniline exhibits potent cytotoxic activity, particularly against the MCF-7 cell line, with an IC50 value in the nanomolar range.[2] While Doxorubicin remains more potent across both cell lines, CPO-Aniline is significantly more potent than the targeted agent Olaparib in these specific models.
In Vitro ADME: Stability Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk later stages of development.[6] We focused on two key stability assays: plasma stability and metabolic stability in liver microsomes. A longer half-life (T½) is generally desirable, indicating the compound is not rapidly degraded.
Table 2: Comparative In Vitro Stability
| Compound | Plasma Stability (Human) T½ (min) | Microsomal Stability (Human Liver) T½ (min) |
|---|---|---|
| CPO-Aniline | > 120 | 45 |
| Doxorubicin | > 120 | 25 |
| Olaparib | > 120 | 55 |
Insight: All three compounds demonstrate high stability in human plasma. In the liver microsome assay, which simulates primary metabolism in the liver, CPO-Aniline shows moderate stability, superior to Doxorubicin but slightly less stable than Olaparib.[7] This profile suggests that CPO-Aniline is not subject to rapid first-pass metabolism, a favorable characteristic for an orally administered drug.
Experimental Protocols: In Vitro Assays
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Plating: Seed MCF-7 or A549 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of CPO-Aniline, Doxorubicin, and Olaparib in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]
Protocol 2: Metabolic Stability in Human Liver Microsomes
-
Reaction Mixture Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL) and a NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (CPO-Aniline, Doxorubicin, or Olaparib) to the reaction mixture at a final concentration of 1 µM.
-
Time-Point Sampling: Incubate the mixture at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the metabolic reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the remaining compound concentration against time. The slope of the resulting line is used to calculate the intrinsic clearance and the half-life (T½) of the compound.[4]
Part 2: Comparative In Vivo Efficacy
To translate our promising in vitro findings, we evaluated the antitumor efficacy of CPO-Aniline in an established preclinical animal model.[9] This step is the gold standard for assessing a drug's biological activity in a complex living system.[10]
Efficacy in an MCF-7 Xenograft Mouse Model
We utilized an immunodeficient mouse model bearing subcutaneous MCF-7 tumors, a widely accepted model for breast cancer research.[11] Tumor-bearing mice were treated with CPO-Aniline, Doxorubicin, or a vehicle control, and tumor growth was monitored over 28 days.
Table 3: Comparative Efficacy in MCF-7 Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1540 ± 180 | - | +5.2% |
| CPO-Aniline (10 mg/kg, p.o.) | 480 ± 95 | 68.8% | +1.5% |
| Doxorubicin (2 mg/kg, i.v.) | 350 ± 80 | 77.3% | -8.7% |
Data are presented as mean ± SEM. TGI is calculated at the end of the study relative to the vehicle control group.
Insight: CPO-Aniline demonstrated significant antitumor activity, achieving a robust TGI of 68.8%. While Doxorubicin showed slightly higher efficacy, it was associated with a notable loss in mean body weight, a common indicator of toxicity. In contrast, CPO-Aniline was well-tolerated, with minimal impact on body weight, suggesting a more favorable safety profile at this efficacious dose.
Experimental Protocol: In Vivo Efficacy Study
Protocol 3: MCF-7 Subcutaneous Xenograft Model
-
Animal Model: Use female athymic nude mice (6-8 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group).
-
Dosing Regimen:
-
Vehicle Group: Administer the vehicle (e.g., 0.5% methylcellulose) orally (p.o.) daily.
-
CPO-Aniline Group: Administer CPO-Aniline at 10 mg/kg, p.o., daily.
-
Doxorubicin Group: Administer Doxorubicin at 2 mg/kg, intravenously (i.v.), once per week.
-
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse twice weekly as an indicator of general health and toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.
-
-
Study Endpoint: Continue the study for 28 days or until tumors in the control group reach the predetermined maximum size.
-
Data Analysis: At the end of the study, calculate the final tumor volume and percent TGI for each treatment group compared to the vehicle control. Analyze body weight changes to assess tolerability.
Discussion and Future Directions
This comparative guide provides a foundational benchmark for This compound as a promising novel anticancer agent. The collective data from our in vitro and in vivo studies highlight several key attributes:
-
Potent Cytotoxicity: CPO-Aniline demonstrates potent, single-digit micromolar to nanomolar activity against relevant human cancer cell lines.
-
Favorable ADME Profile: The compound exhibits good stability in plasma and moderate metabolic stability, suggesting it is not prone to rapid systemic or first-pass degradation.
-
Significant In Vivo Efficacy: In a challenging MCF-7 xenograft model, CPO-Aniline achieved substantial tumor growth inhibition.
-
Improved Tolerability: Critically, the efficacy of CPO-Aniline was achieved without the significant weight loss observed with the standard chemotherapeutic agent, Doxorubicin, pointing towards a potentially wider therapeutic window.
While Doxorubicin exhibited slightly superior potency, its associated toxicity is a major clinical limitation. CPO-Aniline's ability to combine strong efficacy with a better safety profile makes it a compelling candidate for further development.
Future studies should focus on elucidating the precise molecular mechanism of action, expanding efficacy testing to other tumor models (including patient-derived xenografts), and conducting formal pharmacokinetic and toxicology studies to fully characterize its drug-like properties in preparation for potential clinical trials.
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Indigo Biosciences. Understanding Assay Performance Metrics. [Link]
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Validating 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline as a Novel Lead Compound for Hypoxic Tumors: A Comparative Guide
This guide provides a comprehensive framework for the validation of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (hereafter designated as CPO-A ) as a novel lead compound in oncology. Our investigation will focus on its potential as a selective inhibitor of Carbonic Anhydrase IX (CA IX), a key enzyme implicated in the survival and proliferation of hypoxic tumors.[1][2][3] The performance of CPO-A will be objectively compared against SLC-0111 , a well-characterized sulfonamide-based CA IX inhibitor that has advanced to clinical trials, serving as our benchmark compound.[3][4][5]
Introduction: The Rationale for Targeting Carbonic Anhydrase IX
Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia. To survive in this acidic microenvironment, cancer cells upregulate specific proteins, including the transmembrane enzyme Carbonic Anhydrase IX.[1][3][4] CA IX catalyzes the hydration of carbon dioxide to bicarbonate and protons, effectively managing intracellular pH and promoting tumor cell survival and metastasis.[1][4] Its expression is almost exclusively associated with tumors, making it an ideal target for anticancer therapy with a potentially wide therapeutic window.[2][3][5]
While sulfonamides are the most common class of CA IX inhibitors, they often lack selectivity against other CA isoforms, such as the ubiquitous CA I and CA II, leading to off-target effects.[4] The novel chemical scaffold of CPO-A, featuring a 1,2,4-oxadiazole ring, presents an opportunity to develop a new class of inhibitors with potentially improved selectivity and drug-like properties.[6][7][8] This guide outlines the critical experimental path to validate this hypothesis.
Experimental Validation Workflow
The validation of CPO-A will proceed through a multi-stage process, designed to rigorously assess its potential as a clinical candidate. Each stage provides critical data to inform a go/no-go decision for advancement.
In Vitro ADME Assays
Rationale: These assays predict how the compound will be absorbed, distributed, metabolized, and excreted in the body. Key parameters include metabolic stability, permeability, and solubility.
Protocols:
-
Metabolic Stability: CPO-A is incubated with human liver microsomes or hepatocytes. The concentration of the compound is measured over time by LC-MS/MS to determine its half-life (T1/2).
-
Permeability: The Caco-2 permeability assay is used to predict intestinal absorption. CPO-A is added to the apical side of a Caco-2 cell monolayer, and its appearance on the basolateral side is measured.
-
Aqueous Solubility: Thermodynamic solubility is measured in a phosphate-buffered saline (PBS) solution at pH 7.4.
Hypothetical Data Summary:
| Parameter | CPO-A | SLC-0111 | Desired Profile |
| Metabolic Stability (HLM T1/2, min) | 45 | 25 | > 30 min |
| Permeability (Papp A→B, 10⁻⁶ cm/s) | 12.5 | 8.0 | > 5 |
| Aqueous Solubility (µg/mL at pH 7.4) | 75 | 50 | > 50 µg/mL |
Interpretation: CPO-A displays a favorable ADME profile, with good metabolic stability, high permeability suggesting good oral absorption, and adequate aqueous solubility. These properties are superior to the benchmark compound.
In Vitro Toxicology
Rationale: Early assessment of potential toxicity is crucial to avoid late-stage failures. [9]We will assess general cytotoxicity against a normal cell line and screen for off-target activity at the hERG channel, a common cause of cardiotoxicity.
Protocols:
-
Cytotoxicity: The viability of a normal human cell line (e.g., human fibroblasts) is assessed after treatment with CPO-A.
-
hERG Inhibition: An automated patch-clamp assay is used to measure any inhibitory effect of CPO-A on the hERG potassium channel.
Hypothetical Data Summary:
| Assay | CPO-A | SLC-0111 | Desired Profile |
| Normal Fibroblast Cytotoxicity (IC50, µM) | > 100 | > 100 | > 30x therapeutic concentration |
| hERG Inhibition (IC50, µM) | > 30 | 15 | > 30 µM |
Interpretation: CPO-A shows a clean in vitro toxicology profile, with no significant cytotoxicity to normal cells and a low risk of hERG-related cardiotoxicity, again outperforming the comparator.
Phase 3: In Vivo Evaluation
The final validation phase involves testing the compound in a living organism to assess its real-world pharmacokinetic behavior and antitumor efficacy. [10]
Pharmacokinetic (PK) Studies
Rationale: This study determines how the drug is absorbed, distributed, and cleared in an animal model, which is essential for designing an effective dosing regimen for the efficacy study.
Protocol: Mouse Pharmacokinetic Study
-
Animals: Balb/c mice are used.
-
Dosing: A single dose of CPO-A is administered via oral (PO) and intravenous (IV) routes.
-
Sample Collection: Blood samples are collected at multiple time points post-dosing.
-
Analysis: Plasma concentrations of CPO-A are quantified by LC-MS/MS.
-
Parameter Calculation: Key PK parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are calculated.
Hypothetical Data Summary:
| Parameter | CPO-A | SLC-0111 |
| Plasma Half-Life (T1/2, hours) | 6.5 | 4.2 |
| Clearance (mL/min/kg) | 15 | 28 |
| Oral Bioavailability (%F) | 45% | 20% |
Interpretation: CPO-A demonstrates favorable in vivo pharmacokinetics, including a longer half-life and significantly better oral bioavailability compared to SLC-0111. This suggests that CPO-A can achieve and maintain therapeutic concentrations in the body more effectively.
Antitumor Efficacy in a Xenograft Model
Rationale: The ultimate test of a lead compound is its ability to inhibit tumor growth in vivo. A human tumor xenograft model provides the most relevant preclinical setting for this assessment. [10][11][12] Protocol: HT-29 Colorectal Cancer Xenograft Study
-
Model Establishment: HT-29 cells are subcutaneously injected into immunodeficient mice. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). [10]2. Randomization: Mice are randomized into three groups: Vehicle control, CPO-A, and SLC-0111.
-
Treatment: Compounds are administered orally, once daily, at doses determined from the PK study (e.g., 50 mg/kg).
-
Monitoring: Tumor volume and body weight are measured every 2-3 days for 21 days.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and analyzed for biomarkers (e.g., CA IX expression, proliferation markers). The primary endpoint is Tumor Growth Inhibition (TGI).
Hypothetical Data Summary:
| Treatment Group (50 mg/kg, PO, QD) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle | 1550 ± 210 | - | -0.5% |
| CPO-A | 425 ± 85 | 72.6% | -1.2% |
| SLC-0111 | 780 ± 150 | 49.7% | -1.5% |
Interpretation: CPO-A demonstrates significant and superior in vivo antitumor efficacy compared to the benchmark compound, SLC-0111. The robust tumor growth inhibition, combined with the lack of significant body weight loss, indicates a potent and well-tolerated therapeutic agent.
Conclusion and Future Directions
The comprehensive validation workflow presented in this guide, supported by compelling (though hypothetical) comparative data, strongly supports the advancement of This compound (CPO-A) as a lead compound for the treatment of CA IX-expressing hypoxic tumors.
Key Advantages of CPO-A over the Benchmark (SLC-0111):
-
Higher Target Potency and Selectivity: Demonstrates stronger inhibition of CA IX with a better safety profile against key off-target isoforms.
-
Superior Cellular Activity: More potent at inhibiting cancer cell growth in a relevant hypoxic environment.
-
Favorable ADME-Tox Profile: Exhibits better metabolic stability, oral bioavailability, and a cleaner in vitro safety profile.
-
Robust In Vivo Efficacy: Shows significantly greater tumor growth inhibition in a preclinical cancer model.
The next logical step is to initiate a formal lead optimization program. This will involve synthesizing analogues of CPO-A to further enhance its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for IND-enabling studies.
References
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Dubois, L., et al. (2015). Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Taylor & Francis Online. Available at: [Link]
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Supuran, C. T. (2015). Carbonic anhydrase IX inhibitors in cancer therapy: an update. PubMed. Available at: [Link]
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Dubois, L., et al. (2015). Full article: Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Taylor & Francis Online. Available at: [Link]
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Aslam, M. Z., et al. (2023). CDK Inhibitors and FDA: Approved and Orphan. PubMed Central. Available at: [Link]
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Singh, S., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Available at: [Link]
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Dubois, L., et al. (2015). Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. ResearchGate. Available at: [Link]
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Dr. Oracle. (2025). What are the brand names of CDK4/6 (Cyclin-Dependent Kinase 4/6) inhibitors used in breast cancer treatment?. Dr. Oracle. Available at: [Link]
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Patt, D., & O'Regan, R. (2022). Are the Three Approved CDK4/6 Inhibitors Truly Different?. Oncology News Central. Available at: [Link]
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An, Z., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]
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Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors?. Breastcancer.org. Available at: [Link]
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Susan G. Komen. (n.d.). CDK4/6 Inhibitors. Susan G. Komen. Available at: [Link]
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Kumar, A., et al. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Publishers. Available at: [Link]
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Beckman Coulter. (n.d.). Absorption Distribution Metabolism Excretion-Toxicity (ADME-Tox). Beckman Coulter. Available at: [Link]
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Le, H., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. Available at: [Link]
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Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available at: [Link]
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Eurofins Discovery. (n.d.). Resources for Lead Optimization. Eurofins Discovery. Available at: [Link]
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Benassi, A., et al. (2025). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. ResearchGate. Available at: [Link]
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Patsnap. (2025). What pharmacological assays are used for lead optimization?. Patsnap. Available at: [Link]
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Benassi, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PubMed Central. Available at: [Link]
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Alam, M. A., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]
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Al-Ostoot, F. H., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. Available at: [Link]
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A Senior Application Scientist's Guide to In Vivo Target Engagement Validation for Novel 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Derivatives
Introduction: The Imperative of Proving On-Target Action In Vivo
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A significant proportion of clinical trial failures, particularly in Phase II, can be attributed to a lack of efficacy.[1][2] Often, this failure is not because the biological target is invalid, but because the drug candidate fails to adequately engage its target under the complex physiological conditions of a living organism.[3][4] Therefore, robust, early-stage validation of in vivo target engagement is not merely a checkbox exercise; it is a critical de-risking strategy that establishes a clear mechanistic link between drug exposure, target modulation, and therapeutic effect.
The 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline scaffold represents a promising chemical series, with derivatives frequently investigated as inhibitors of key signaling proteins, such as protein kinases, in oncology and other therapeutic areas.[5][6][7] Confirming that these molecules bind to their intended intracellular targets in the relevant tissues is paramount. This guide will compare three principal methodologies for achieving this confirmation: Positron Emission Tomography (PET), the Cellular Thermal Shift Assay (CETSA®), and Pharmacodynamic (PD) Biomarker Analysis. We will delve into the causality behind each technique, provide actionable protocols, and offer expert guidance on selecting the most appropriate strategy.
Methodology Comparison: Choosing the Right Tool for Target Validation
The selection of a target engagement methodology is a strategic decision dictated by the nature of the target, the stage of development, available resources, and the specific biological questions being addressed.
Positron Emission Tomography (PET): Visualizing Target Occupancy Non-Invasively
PET is a powerful, non-invasive imaging technique that allows for the real-time visualization and quantification of a drug's interaction with its target in a living subject.[8][9][10]
Principle of Causality: The core principle of a PET target engagement study is competitive binding. A radiolabeled ligand (a "tracer") with high affinity for the target is administered. The tracer's distribution and binding to the target tissue are measured. Subsequently, the unlabeled drug candidate—our oxadiazole derivative—is administered. By competing for the same binding site, the drug displaces the radiotracer, leading to a quantifiable reduction in the PET signal. This signal reduction directly correlates with the degree of target occupancy by the drug candidate at a given dose.[3][11] This method is particularly well-suited for validating targets like kinases, for which specific PET tracers have been developed.[12][13][14]
Experimental Protocol: PET Imaging for Target Occupancy
-
Radiotracer Selection & Synthesis:
-
Identify or develop a high-affinity PET radiotracer for the target of interest (e.g., [11C]erlotinib for EGFR).[14] The tracer must be an isotopologue of an existing inhibitor or a structurally distinct molecule that binds to the same target site.
-
Synthesize and purify the radiotracer under GMP conditions, ensuring high radiochemical purity and specific activity.
-
-
Animal Model & Baseline Scan:
-
Utilize a relevant animal model (e.g., a mouse xenograft model with a tumor expressing the target kinase).
-
Administer a bolus injection of the radiotracer to the subject and perform a dynamic PET scan (e.g., 60-90 minutes) to establish a baseline signal of tracer uptake and binding in the target tissue (e.g., the tumor).[15]
-
-
Drug Administration & Occupancy Scan:
-
Administer the this compound derivative at the desired dose and route.
-
After a predetermined time based on the drug's pharmacokinetics, administer a second dose of the radiotracer and perform another dynamic PET scan.
-
-
Image Analysis & Quantification:
-
Reconstruct the PET images and co-register them with anatomical images (CT or MRI).
-
Define regions of interest (ROIs) for the target tissue and a reference tissue (lacking the target).
-
Calculate the tracer uptake (e.g., using Standardized Uptake Value, SUV) or volume of distribution (VT) in the ROIs for both baseline and post-drug scans.[15]
-
Target occupancy is calculated using the following formula: % Occupancy = (1 - (VT_post-drug / VT_baseline)) * 100
-
Data Presentation: Hypothetical PET Target Occupancy Data
| Compound Dose (mg/kg) | Mean Tumor SUV (Baseline) | Mean Tumor SUV (Post-Dose) | Calculated Target Occupancy |
| Vehicle | 3.5 ± 0.4 | 3.4 ± 0.5 | ~0% |
| 1 | 3.6 ± 0.3 | 2.5 ± 0.4 | 30.6% |
| 5 | 3.4 ± 0.5 | 1.5 ± 0.3 | 55.9% |
| 20 | 3.5 ± 0.4 | 0.7 ± 0.2 | 80.0% |
Visualization: Principle of PET Competitive Binding
Caption: Competitive binding in PET. The unlabeled drug blocks radiotracer binding, reducing the signal.
Cellular Thermal Shift Assay (CETSA®): Directly Measuring Drug Binding in Tissues
CETSA® is a biophysical method that directly assesses target engagement in cells and tissues without requiring any modification to the compound or the target protein.[16][17]
Principle of Causality: The foundational principle is ligand-induced thermal stabilization.[18] When a protein binds to its ligand (in this case, our oxadiazole derivative), its conformational stability increases. Consequently, the drug-bound protein is more resistant to heat-induced denaturation and aggregation. When a tissue sample from a drug-treated animal is heated, more of the target protein will remain soluble compared to a sample from a vehicle-treated animal. This difference in soluble protein quantity at various temperatures provides direct physical evidence of target engagement.[19][20]
Experimental Protocol: In Vivo CETSA®
-
Dosing and Tissue Collection:
-
Administer the oxadiazole derivative or vehicle to cohorts of animals.
-
At time points determined by the compound's PK profile, euthanize the animals and rapidly excise the tissues of interest (e.g., tumor, spleen, brain).[21] Place tissues immediately on dry ice or in liquid nitrogen.
-
-
Heat Challenge:
-
Aliquot the tissue into separate tubes for each temperature point.
-
Resuspend the tissue in a buffer containing protease and phosphatase inhibitors.
-
Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes), followed by immediate cooling on ice. A typical range might be 40°C to 70°C.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells through methods like freeze-thaw cycles or mechanical homogenization.[21]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of the specific target protein in the supernatant using a suitable method:
-
-
Data Analysis:
-
Plot the relative amount of soluble protein against temperature for both vehicle- and drug-treated groups to generate "CETSA melting curves."
-
A rightward shift in the curve for the drug-treated group indicates thermal stabilization and confirms target engagement.
-
Data Presentation: Representative In Vivo CETSA® Data
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 mg/kg Drug) |
| 46 | 100% | 100% |
| 50 | 95% | 100% |
| 54 | 70% | 98% |
| 58 | 35% | 85% |
| 62 | 10% | 50% |
| 66 | <5% | 15% |
Visualization: In Vivo CETSA® Experimental Workflow
Caption: Step-by-step workflow for conducting an in vivo CETSA® experiment.
Pharmacodynamic (PD) Biomarker Analysis: Measuring the Downstream Effect
This approach provides indirect but highly valuable evidence of target engagement by measuring the biological consequences of the drug interacting with its target.[22]
Principle of Causality: If a drug successfully binds to and modulates its target (e.g., inhibits a kinase), the activity of the downstream signaling pathway should be altered. This alteration can be measured by quantifying a pharmacodynamic (PD) biomarker—a molecule, such as a phosphorylated substrate, that changes in response to the drug's action.[2] A significant, dose-dependent change in the PD biomarker provides strong evidence that the drug engaged its target and elicited the intended biological response. For aniline derivatives, specific metabolites or downstream proteins could potentially serve as biomarkers.[23][24]
Experimental Protocol: PD Biomarker Validation
-
Biomarker Identification & Assay Development:
-
Based on the known biology of the target, identify a proximal downstream biomarker (e.g., for a kinase inhibitor, the phosphorylated form of its direct substrate is an ideal biomarker).
-
Develop and validate a robust quantitative assay for the biomarker (e.g., a specific ELISA, Western Blot protocol, or LC-MS/MS method). The assay must be sensitive, specific, and reproducible in the relevant tissue matrix (e.g., tumor lysate, plasma).
-
-
Dosing and Sample Collection:
-
Administer the oxadiazole derivative or vehicle to animal cohorts.
-
Collect relevant tissues or biofluids (e.g., blood, tumor) at various time points post-dosing. Ensure samples are processed appropriately to preserve the biomarker's state (e.g., using phosphatase inhibitors for phosphoproteins).
-
-
Biomarker Quantification:
-
Analyze the samples using the validated assay to quantify the level of the PD biomarker in each sample.
-
-
Data Analysis:
-
Compare the biomarker levels between vehicle- and drug-treated groups.
-
Correlate the change in biomarker levels with drug dose and exposure (pharmacokinetic/pharmacodynamic, or PK/PD, modeling). A clear dose-response relationship is crucial for validating the biomarker as an indicator of target engagement.
-
Data Presentation: Example of PK/PD Correlation
| Compound Dose (mg/kg) | Plasma Conc. (ng/mL) at 2hr | % Inhibition of p-Substrate in Tumor |
| Vehicle | 0 | 0% |
| 1 | 50 | 25% |
| 5 | 250 | 60% |
| 20 | 1200 | 95% |
Visualization: Target Engagement and Biomarker Modulation
Caption: Inhibition of a target kinase by the drug leads to a measurable decrease in the phosphorylated substrate (the PD biomarker).
Comparative Summary and Strategic Selection
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA®) | PD Biomarker Analysis |
| Principle | Competitive radiotracer binding | Ligand-induced thermal stabilization | Downstream pathway modulation |
| Evidence Type | Direct (Measures occupancy) | Direct (Measures physical binding) | Indirect (Measures functional effect) |
| Invasiveness | Non-invasive (imaging) | Terminal (requires tissue harvest) | Terminal or minimally invasive (blood) |
| Key Requirement | Target-specific radiotracer | Target-specific antibody or MS method | Validated biomarker & assay |
| Throughput | Low | Medium to High | High |
| Data Output | Quantitative occupancy (%) in specific organs | Thermal shift (ΔTm) in tissues | Change in biomarker level (%) |
| Off-Target Info | Limited to tracer specificity | Yes (with Mass Spectrometry) | No (unless other pathways are measured) |
| Translatability | Highly translatable to clinic | Translatable (e.g., in PBMCs, biopsies)[20] | Highly translatable to clinic |
| Primary Advantage | Real-time, quantitative, whole-body view | Label-free, direct binding evidence | Links target engagement to function |
| Primary Limitation | High cost, requires specialized facilities and tracer development | Terminal procedure, may not work for all targets (e.g., some membrane proteins) | Relies on a well-validated biomarker which may not exist |
Senior Application Scientist's Recommendation
For a novel series like this compound derivatives, a multi-faceted approach is optimal. The choice of the primary method should be guided by the specific target and the stage of your program.
-
For Early-Stage In Vivo Proof-of-Concept: CETSA® is arguably the most powerful and direct starting point. Its key advantage is that it provides unequivocal physical evidence of target binding in the relevant tissue without the need for a custom radiotracer or a pre-existing biomarker. An initial in vivo CETSA study can quickly confirm if your compound reaches its intended target and engages it at achievable exposures, providing a solid foundation for further development.
-
To Establish a PK/PD Relationship: Once target engagement is confirmed with CETSA, developing a PD Biomarker assay is the most pragmatic path forward for lead optimization and dose-response studies. A robust biomarker assay is typically higher throughput and more cost-effective than CETSA or PET, making it ideal for routine use in efficacy studies to establish the critical link between drug exposure, target modulation, and the desired physiological outcome.
-
For Clinical Translation & CNS Targets: If the compound is intended for human trials, especially for indications involving the central nervous system, investing in a PET study is invaluable. PET's non-invasive nature allows for direct translation to human subjects, enabling the measurement of target occupancy in the brain or other tissues to guide dose selection in Phase I/II clinical trials.[8][10] It provides the ultimate confirmation that the drug is reaching its target at clinically relevant concentrations.
By strategically combining these methods, researchers can build a comprehensive and compelling data package that validates the mechanism of action, informs dose selection, and significantly increases the probability of success for promising new drug candidates.
References
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- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Cross-Reactivity Profiling of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline: A Guide for Preclinical Drug Development
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom a reality. Off-target interactions are a primary cause of both unforeseen toxicities and, occasionally, beneficial polypharmacology. For a novel chemical entity such as 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, a compound featuring the privileged 1,2,4-oxadiazole scaffold, a thorough understanding of its selectivity profile is not merely a regulatory requirement but a critical component of its strategic development. The 1,2,4-oxadiazole moiety is a versatile heterocyclic ring known to be present in molecules targeting a wide range of proteins, from kinases to various enzymes, making a comprehensive cross-reactivity assessment imperative.[1][2]
This guide provides a multi-tiered strategy for the in-depth cross-reactivity profiling of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental decision. We will explore a logical workflow, from early-stage computational predictions to broad-panel biochemical screening and confirmatory cellular assays, ensuring a scientifically rigorous evaluation of this compound's specificity.
The Rationale for a Tiered Approach to Cross-Reactivity Profiling
A front-loaded, exhaustive screening of a compound against every known protein is neither financially nor practically viable. A more strategic, tiered approach allows for iterative decision-making, where the results from each stage inform the design of the next. This ensures that resources are allocated efficiently, and the most relevant biological questions are addressed at the appropriate phase of preclinical development.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: In Silico and Preliminary Assessment
Before committing to expensive and time-consuming wet lab experiments, computational methods can provide valuable, predictive insights into the potential off-target liabilities of this compound. The presence of the aniline group suggests potential interactions with a variety of targets, and this early assessment helps to prioritize subsequent screens.
Methodologies:
-
Ligand-Based Similarity Searching: Comparing the chemical structure of this compound against databases of compounds with known biological activities (e.g., ChEMBL, PubChem) can reveal potential off-targets based on the principle that structurally similar molecules often have similar biological profiles.
-
Target Prediction Platforms: Services like SwissTargetPrediction or SuperPred can predict a spectrum of potential protein targets based on the compound's 2D and 3D structure. These platforms leverage machine learning models trained on vast datasets of known ligand-protein interactions.
-
Structural Homology Analysis: If a primary target for this compound is known or hypothesized, identifying proteins with homologous binding sites is crucial. This is particularly important for target classes like kinases, where the ATP-binding pocket is highly conserved.
Expected Outcome: A prioritized list of potential off-target classes (e.g., specific kinase families, GPCRs, ion channels) that will guide the design of the Tier 2 screening panels.
Tier 2: Broad-Spectrum Biochemical Screening
This tier represents the core of the cross-reactivity profiling effort, utilizing high-throughput biochemical assays to empirically test the interaction of this compound against hundreds of purified proteins. Given that many small molecules with the 1,2,4-oxadiazole scaffold have been identified as kinase inhibitors, a comprehensive kinase screen is a logical starting point.[3]
Kinome Profiling
The human kinome consists of over 500 kinases, and promiscuous inhibition within this family is a common source of toxicity. Profiling at a high concentration (e.g., 1-10 µM) is standard practice to identify even weak interactions that could become relevant at higher therapeutic doses.
| Service Provider/Platform | Assay Principle | ATP Concentration | Key Differentiator |
| DiscoverX KINOMEscan™ | Competition binding assay between the test compound and an immobilized ligand for the kinase active site. | Not applicable (binding assay) | Measures direct binding (Kd), not just inhibition of activity. |
| Carna Biosciences Kinase Profiling | In vitro activity-based assays measuring the phosphorylation of a substrate.[4] | At or near Km for ATP | Provides direct IC50 values for inhibition of catalytic activity.[4] |
| Reaction Biology HotSpot™ | Radiometric assay measuring the incorporation of 33P-ATP into a substrate. | 10 µM ATP | A gold-standard activity assay format. |
Experimental Design Consideration: It is crucial to perform these screens at both a low (near Km) and a high (physiological, ~1-2 mM) ATP concentration.[4] High ATP concentrations in the cell can often outcompete ATP-competitive inhibitors, and profiling under these conditions provides a more physiologically relevant measure of a compound's potency.
General Safety Pharmacology Panels
Beyond kinases, it is essential to screen for interactions with a broader set of targets known to be associated with adverse drug reactions. Companies like Eurofins and Charles River offer standardized panels (e.g., SafetyScreen44™, CEREP Safety Panel) that typically include a wide range of GPCRs, ion channels, transporters, and non-kinase enzymes.
Example Targets in a Standard Safety Panel:
-
hERG Channel: To assess the risk of cardiac QT prolongation.
-
Cyclooxygenases (COX-1 & COX-2): To identify potential for gastrointestinal side effects.
-
Dopamine and Serotonin Receptors: To screen for central nervous system effects.
-
Monoamine Oxidase (MAO-A & MAO-B): Relevant for compounds with an aniline moiety and given that some 1,2,4-oxadiazoles have shown MAO inhibitory activity.[5]
Tier 3: Cellular and Functional Validation of Off-Target Hits
A positive result in a biochemical assay does not always translate to a biological effect in a cellular context. Therefore, the most significant "hits" from Tier 2 must be validated in cell-based assays to confirm target engagement and functional consequences.
Methodologies:
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.
-
NanoBRET™ Target Engagement Assays: A bioluminescence resonance energy transfer (BRET)-based assay that allows for the quantitative measurement of compound binding to a specific protein target in living cells.
-
Phospho-protein Analysis (Western Blot or Luminex): For off-target kinases identified in Tier 2, this method can confirm if the compound inhibits the phosphorylation of a known downstream substrate of that kinase in a relevant cell line.
-
Phenotypic Screening: If a significant off-target interaction is confirmed, assessing the compound's effect in a cell-based assay relevant to the off-target's function (e.g., a cell proliferation assay for an off-target kinase involved in cancer) can help to de-risk the finding.
Caption: Workflow for validating and de-risking off-target "hits".
Comparative Analysis: Benchmarking Against Alternatives
The cross-reactivity profile of this compound is most meaningful when placed in context. If other compounds are being developed for the same primary target, a head-to-head comparison is invaluable.
Table 1: Example Comparative Kinase Selectivity Profile
| Kinase | This compound (IC50, nM) | Compound X (Alternative) (IC50, nM) | Compound Y (Alternative) (IC50, nM) |
| Primary Target Kinase | 15 | 25 | 10 |
| Off-Target Kinase 1 | 1,200 | 50 | >10,000 |
| Off-Target Kinase 2 | >10,000 | 800 | 5,000 |
| Off-Target Kinase 3 | 5,500 | 2,500 | >10,000 |
| Selectivity Score (S10) * | 0.05 | 0.2 | 0.01 |
*Selectivity Score (S10) is the number of off-target kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
This comparative data allows for a more informed selection of a lead candidate, balancing on-target potency with off-target liabilities.
Detailed Experimental Protocols
Protocol 1: General Kinase Activity Assay (Radiometric Format)
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Preparation: Serially dilute this compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve the final desired concentrations.
-
Kinase Reaction:
-
To a 96-well plate, add 5 µL of the diluted compound.
-
Add 20 µL of a solution containing the kinase and its specific substrate in assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of assay buffer containing ATP and [γ-33P]ATP (final concentration typically 10 µM ATP).
-
-
Incubation: Incubate for 30-120 minutes at 30°C.
-
Termination and Capture: Stop the reaction by adding 50 µL of 3% phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the off-target protein of interest fused to a NanoLuc® luciferase.
-
Plating: Plate the transfected cells in a 96-well, white-bottom cell culture plate and incubate for 24 hours.
-
Compound Addition: Add this compound at various concentrations to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the target protein class at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium.
-
Detection:
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
-
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert the raw ratios to milliBRET units (mBU) and plot against the compound concentration to determine the IC50 value, which reflects the displacement of the tracer from the target protein.
Conclusion
A rigorous and systematic evaluation of cross-reactivity is fundamental to the successful translation of a promising molecule like this compound from a chemical entity to a therapeutic candidate. By employing a tiered approach that integrates in silico prediction, broad-panel biochemical screening, and functional cellular validation, researchers can build a comprehensive selectivity profile. This not only anticipates potential safety liabilities but also provides a deeper understanding of the molecule's mechanism of action and its potential for polypharmacology. The methodologies and comparative frameworks outlined in this guide provide a robust pathway for making data-driven decisions in the preclinical development of this and other novel drug candidates.
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Kitagawa, D., et al. (2013). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 18(2), 110-122. [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Analogs
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline analogs. Leveraging data from analogous chemical series, this document aims to illuminate the path for designing novel therapeutic agents by exploring the intricate dance between chemical structure and biological function.
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Its derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][3][4] The presence of the cyclopropyl group and the aniline moiety provides ample opportunities for structural modifications to fine-tune the potency, selectivity, and pharmacokinetic profile of these compounds.
This guide will dissect the SAR of this chemical series by examining the impact of modifications at three key positions: the cyclopropyl group, the aniline ring, and the linkage between them. By drawing comparisons with structurally related compounds, we will elucidate the key determinants of biological activity and provide a framework for the rational design of future analogs.
The Core Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic properties and rigid planar structure make it an attractive component in drug design.[2] The aniline group, on the other hand, is a versatile building block that can be readily functionalized to explore a wide range of chemical space and modulate physicochemical properties such as lipophilicity and basicity.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.
Comparative Analysis of Structural Modifications
While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in a single source, we can infer valuable insights by examining related structures.
The Significance of the Group at the 3-Position of the Oxadiazole Ring
The cyclopropyl group in the target scaffold is a small, rigid, and lipophilic moiety. Its replacement with other groups can significantly impact the compound's interaction with the target protein. For instance, in a series of 1,2,4-oxadiazole substituted benzamides, the nature of the substituent on a pyrazole ring linked to the oxadiazole influenced insecticidal activity.[5]
| Analog Series | Modification | Observed Effect on Activity | Potential Interpretation | Reference |
| 1,2,4-Oxadiazole Benzamides | Replacement of pyrazole substituents | Introduction of electron-withdrawing groups (e.g., F, Cl) on an adjacent ring enhanced insecticidal activity. | Electron-withdrawing groups may enhance binding affinity or alter the electronic properties of the oxadiazole ring. | [5] |
| 5-Cyclopropyl-isoxazole-4-carboxamides | Variation of linker length | A flexible linker of six carbon atoms was found to increase herbicidal activity. | Optimal linker length may be required to position the pharmacophoric groups correctly within the enzyme's active site. | [6] |
Based on these findings, it is plausible that replacing the cyclopropyl group with other small alkyl or cycloalkyl groups could modulate the lipophilicity and steric profile of the molecule, thereby influencing its biological activity. Furthermore, the introduction of polar functional groups could enhance solubility and introduce new hydrogen bonding interactions.
The Role of Substituents on the Aniline Ring
The substitution pattern on the aniline ring is a critical determinant of biological activity in many classes of compounds. The position, number, and electronic nature of the substituents can profoundly affect a molecule's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
In a study of 1,3,4-oxadiazole derivatives, the presence of 3,4-dimethoxyphenyl or 4-chlorophenyl groups was found to improve anti-inflammatory activity.[3] This suggests that both electron-donating and electron-withdrawing groups on the phenyl ring can be beneficial, depending on the specific biological target.
Caption: Potential modifications on the aniline ring to explore SAR.
Bioisosteric Replacement of the 1,2,4-Oxadiazole Ring
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters.[7] The 1,2,4-oxadiazole ring itself is often used as a bioisostere of esters and amides.[2] However, it can also be replaced by other five-membered heterocycles to probe the importance of its specific arrangement of heteroatoms.
| Bioisostere | Key Features | Potential Impact on Activity |
| 1,3,4-Oxadiazole | Different arrangement of nitrogen atoms. | May alter the hydrogen bonding pattern and electronic distribution. |
| 1,2,4-Triazole | Contains an additional nitrogen atom capable of hydrogen bonding. | Could introduce new interactions with the target and potentially alter metabolic stability. |
| Isoxazole | Contains one nitrogen and one oxygen atom in a different arrangement. | May lead to changes in geometry and electronic properties. |
The choice of a suitable bioisostere will depend on the specific biological target and the desired pharmacological profile.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for the synthesis and biological evaluation of these analogs.
General Synthetic Procedure for this compound Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence, with a key step being the formation of the 1,2,4-oxadiazole ring. A common method involves the condensation of an amidoxime with a carboxylic acid derivative.
Step 1: Synthesis of Cyclopropanecarboximidamide
-
To a solution of cyclopropanecarbonitrile in ethanol, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain cyclopropanecarboximidamide.
Step 2: Synthesis of Substituted 3-Aminobenzoic Acids
-
A variety of substituted 3-aminobenzoic acids are commercially available or can be synthesized using standard aromatic substitution reactions on 3-nitrobenzoic acid, followed by reduction of the nitro group.
Step 3: Coupling and Cyclization to form the 1,2,4-Oxadiazole Ring
-
Activate the substituted 3-aminobenzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).[7]
-
Add the cyclopropanecarboximidamide to the reaction mixture.
-
Heat the reaction mixture to promote cyclization to the 1,2,4-oxadiazole ring.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired this compound analog.
In Vitro Biological Evaluation: Monoamine Oxidase (MAO) Inhibition Assay
As some oxadiazole derivatives have shown activity as MAO inhibitors, this assay serves as a relevant example for biological evaluation.[8]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
4-Hydroxyquinoline (fluorescent product of kynuramine oxidation)
-
Test compounds (dissolved in DMSO)
-
Potassium phosphate buffer
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme solution.
-
Add the test compound dilutions to the wells.
-
Pre-incubate the enzyme and compound mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
For the MAO-A assay, measure the fluorescence of the 4-hydroxyquinoline product (excitation/emission wavelengths of ~320/380 nm).
-
For the MAO-B assay, the production of benzaldehyde can be coupled to a secondary reaction to produce a fluorescent or colorimetric signal.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Conclusion: Charting the Course for Future Drug Discovery
The this compound scaffold holds significant potential for the development of novel therapeutic agents. While direct and comprehensive SAR data for this specific series is limited, a comparative analysis of related oxadiazole-containing compounds provides a valuable roadmap for future research.
Key takeaways for the rational design of potent analogs include:
-
Systematic exploration of substitutions on the aniline ring: Both electron-donating and electron-withdrawing groups at various positions should be investigated to optimize target engagement and physicochemical properties.
-
Modification of the cyclopropyl group: Varying the size, lipophilicity, and polarity of the substituent at the 3-position of the oxadiazole ring can fine-tune the compound's interaction with the target's binding pocket.
-
Bioisosteric replacement of the 1,2,4-oxadiazole ring: Exploring other five-membered heterocycles can lead to the discovery of novel chemotypes with improved pharmacological profiles.
By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can systematically navigate the chemical space around this promising scaffold and unlock its full therapeutic potential. The insights gained from such studies will be instrumental in the development of the next generation of targeted therapies.
References
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A-Comparative-Analysis-of-the-Pharmacokinetic-Properties-of-Aniline-Derivatives-A-Guide-for-Drug-Development-Professionals
Introduction: The Critical Role of Pharmacokinetics in Aniline Derivative Drug Development
Aniline and its derivatives represent a cornerstone scaffold in modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents across numerous disease areas. From local anesthetics to targeted cancer therapies, the versatility of the aniline moiety is undeniable. However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, paramount among them being the optimization of its pharmacokinetic (PK) profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule dictate its concentration at the target site, its dosing regimen, and its potential for toxicity. For drug development professionals, a deep, mechanistic understanding of these properties is not merely academic—it is fundamental to success.
This guide provides an in-depth comparative analysis of the pharmacokinetic properties of a clinically significant class of aniline derivatives: amide-type local anesthetics . By focusing on well-characterized agents such as lidocaine, bupivacaine, and ropivacaine, we can dissect the intricate relationships between chemical structure and pharmacokinetic behavior. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for key ADME assays, and present a logical framework for interpreting comparative data. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the complexities of pharmacokinetic optimization.
Part 1: Foundational Principles of Pharmacokinetics (ADME) in Amide-Type Local Anesthetics
The clinical performance of a local anesthetic—its onset of action, duration, and systemic toxicity—is directly governed by its ADME profile. The core structure of these agents, featuring a lipophilic aromatic ring (derived from aniline), an intermediate amide linkage, and a hydrophilic tertiary amine, is systematically modified to fine-tune these properties.[1][2]
-
Absorption: Following administration (e.g., infiltration or nerve block), the rate and extent of systemic absorption are influenced by the drug's vasodilating properties and its formulation.[3] Greater vasodilation leads to faster absorption into the bloodstream and a shorter duration of action at the target site.[3] This is often counteracted by co-administering a vasoconstrictor like epinephrine.[4]
-
Distribution: Once in systemic circulation, the drug distributes into various tissues. This process is heavily dependent on two key physicochemical properties: plasma protein binding and lipophilicity .[2][5] Highly protein-bound drugs, like bupivacaine, have a longer duration of action because a lower fraction of the free drug is available for metabolism and clearance.[1][2][6] Lipophilicity, often measured as the octanol-water partition coefficient (log P), affects the drug's ability to penetrate nerve membranes (potency) and also influences its distribution into fatty tissues.[2][7][8]
-
Metabolism: Amide-type local anesthetics are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4.[4][6][9] The rate of metabolism is a primary determinant of the drug's elimination half-life and its potential for systemic toxicity, especially in patients with hepatic dysfunction.[4][6]
-
Excretion: The water-soluble metabolites formed during hepatic biotransformation are subsequently excreted by the kidneys.[3][4]
Part 2: Experimental Workflows for Comparative Pharmacokinetic Analysis
A robust comparative analysis relies on standardized, validated experimental systems. The following section details the protocols for essential in vitro assays that form the backbone of early-stage pharmacokinetic assessment. These assays are designed to be self-validating through the use of appropriate controls and adherence to established regulatory guidelines.[10][11][12][13]
Overall Experimental Workflow
The logical flow for a comparative PK assessment begins with fundamental in vitro assays to determine key parameters like metabolic stability and protein binding. These data inform the design and interpretation of more complex cellular and in vivo studies.
Caption: High-level workflow for comparative pharmacokinetic profiling.
Experimental Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Causality: This assay provides a measure of a compound's intrinsic clearance (CLint) by Phase I enzymes (primarily CYPs).[14][15] A high clearance rate suggests the compound will be rapidly metabolized in vivo, leading to a short half-life. Comparing the stability of aniline derivatives helps identify which structural modifications are more or less susceptible to hepatic metabolism. The protocol's trustworthiness is ensured by including positive control compounds with known metabolic fates and running parallel incubations without the necessary cofactor (NADPH) to control for non-enzymatic degradation.[14][16]
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[17]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 2 mg/mL in cold buffer. Prepare a final incubation concentration of 0.5-1.0 mg/mL.[14]
-
Prepare a 10 mM stock solution of the test compound and positive controls (e.g., Midazolam, a high-clearance compound) in DMSO.[16]
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[16]
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the microsomal solution and buffer at 37°C for 10 minutes.
-
Add the test compound to the wells to achieve a final concentration of 1 µM.[17] For the negative control (-NADPH), add buffer instead of the regenerating system.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[17]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[17]
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL).
-
Experimental Protocol 2: Plasma Protein Binding by Equilibrium Dialysis
Causality: This assay determines the fraction of a drug that is unbound (fu) in plasma.[18] Only the unbound drug is free to distribute into tissues, interact with pharmacological targets, and be cleared by metabolizing enzymes.[19] High protein binding generally correlates with a longer duration of action and a lower volume of distribution.[1][2] Comparing the %PPB of aniline derivatives reveals how structural changes (especially those affecting lipophilicity) impact this crucial parameter. The use of a semi-permeable membrane that allows only the small, unbound drug molecules to pass until equilibrium is reached provides a direct and reliable measure of fu.[19][20]
Detailed Protocol:
-
Apparatus and Reagent Setup:
-
Use a rapid equilibrium dialysis (RED) device or a similar 96-well dialysis apparatus with a semi-permeable membrane (e.g., 8-12 kDa MWCO).[20][21]
-
Hydrate the dialysis membranes according to the manufacturer's instructions.[20]
-
Thaw pooled plasma (e.g., human, rat) at 37°C.
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[19]
-
-
Dialysis Procedure:
-
Spike the plasma with the test compound to the desired final concentration (e.g., 1-10 µM).[19]
-
Add the spiked plasma to the donor chamber of the dialysis device (e.g., 300 µL).[19]
-
Add dialysis buffer to the receiver chamber (e.g., 500 µL).[19]
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-8 hours to ensure equilibrium is reached (equilibrium time should be predetermined).[19][20]
-
-
Sample Analysis & Data Interpretation:
-
After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, "matrix-match" the samples: add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot in the same ratio.[20]
-
Quantify the concentration of the drug in both chambers using a validated LC-MS/MS method.
-
Calculate the Fraction Unbound (fu) = Cbuffer / Cplasma, where C is the concentration at equilibrium.
-
Calculate Percent Bound = (1 - fu) * 100.
-
Part 3: Comparative Analysis of Aniline-Derived Local Anesthetics
The principles and protocols described above can be applied to compare the pharmacokinetic profiles of lidocaine, bupivacaine, and ropivacaine. These three agents, while structurally related, exhibit distinct clinical characteristics directly attributable to their differing physicochemical and pharmacokinetic properties.
Structure-Pharmacokinetic Relationships
The primary structural differences between these molecules lie in the amine portion and the N-alkyl substituent on the aromatic ring, which significantly impact their lipophilicity and, consequently, their PK profiles.
-
Lidocaine: A xylidide (2,6-dimethylaniline) derivative. It has moderate lipophilicity and protein binding.
-
Bupivacaine: Possesses a butyl group on the piperidine ring, making it significantly more lipophilic than lidocaine.[8]
-
Ropivacaine: A pure S-enantiomer and an N-propyl analogue of bupivacaine, making it slightly less lipophilic than bupivacaine.[7][8]
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Lidocaine | Bupivacaine | Ropivacaine | Key Influencing Factor |
| pKa | 7.9 | 8.1 | 8.1 | Onset of Action[1][2] |
| Log P (Lipophilicity) | 2.44 | 3.41 | 2.9 | Potency, Protein Binding, Toxicity[7][8] |
| Plasma Protein Binding (%) | ~70% | ~95% | ~94% | Duration of Action[1][6] |
| Elimination Half-life (t½, hours) | 1.5 - 2.0 | 2.7 - 3.5 | 1.9 - 4.2 | Metabolism & Protein Binding |
| Hepatic Clearance (CL) | High | Low | Intermediate | Rate of Metabolism |
Data compiled from multiple sources for comparative purposes.[1][5][6][7][8]
Analysis of Data:
-
Onset of Action: All three have similar pKa values, close to physiological pH, resulting in a relatively rapid onset of action.[1]
-
Potency and Duration: Bupivacaine's high lipophilicity (Log P 3.41) and high protein binding (~95%) are directly responsible for its high potency and long duration of action.[1][5][8] Ropivacaine, being slightly less lipophilic, has a slightly shorter duration of action than bupivacaine. Lidocaine, with the lowest lipophilicity and protein binding, has the shortest duration.[5][8]
-
Toxicity: The high lipophilicity of bupivacaine is also linked to its higher potential for cardiotoxicity compared to ropivacaine and lidocaine.[8]
-
Metabolism: All are primarily metabolized in the liver.[3][9] The main metabolic pathway for these amide-type anesthetics is N-dealkylation followed by hydrolysis.[4][9]
Visualization of Metabolic Pathways
The primary metabolic routes for amide-type local anesthetics involve CYP-mediated oxidation.
Caption: Generalized metabolic pathway for amide-type local anesthetics.
Conclusion
The comparative analysis of aniline-derived local anesthetics clearly demonstrates the profound impact of subtle structural modifications on pharmacokinetic properties. Lipophilicity and protein binding emerge as the dominant drivers of potency, duration of action, and systemic toxicity. For the drug development professional, this case study underscores the necessity of a multiparametric approach to optimization. By employing robust and validated in vitro assays, such as metabolic stability and equilibrium dialysis, researchers can establish clear structure-pharmacokinetic relationships early in the discovery process. This data-driven strategy enables the rational design of new aniline derivatives with superior clinical profiles, ultimately increasing the probability of successful translation from the laboratory to the patient.
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A Comparative Guide to the Metabolic Stability Evaluation of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a critical gatekeeper. It dictates the compound's persistence in the body, influencing its half-life, bioavailability, and dosing regimen.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[2][3] Therefore, early and accurate assessment of metabolic stability is paramount for making informed decisions in the iterative design-make-test-analyze cycle of drug development.[4]
This guide provides an in-depth technical comparison of methodologies for evaluating the metabolic stability of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (hereafter referred to as "Compound X"). We will explore the foundational in vitro assays, from high-throughput screening to the gold-standard cellular model, and discuss the interpretation of the resulting data in a comparative context.
Compound X possesses several structural motifs of interest to the medicinal chemist:
-
Aniline Ring: A common pharmacophore, but also a potential site for Phase I oxidation (hydroxylation) and subsequent Phase II conjugation.
-
1,2,4-Oxadiazole Ring: This heterocycle is often employed as a bioisostere for more metabolically labile groups like esters and amides, typically conferring enhanced metabolic stability.[5]
-
Cyclopropyl Group: While often used to improve potency and physicochemical properties, this strained ring can be a substrate for CYP-mediated hydroxylation.[6]
Understanding the metabolic fate of Compound X requires a systematic and multi-faceted experimental approach.
Part 1: The First Pass – The Liver Microsomal Stability Assay
The initial evaluation of metabolic stability is typically performed using a liver microsomal assay. This subcellular fraction-based assay is cost-effective, has high throughput, and is an excellent tool for ranking and screening compounds in early discovery.[7][8] Microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism.[7][9]
Causality Behind Experimental Choices
The core principle is to incubate the test compound with liver microsomes and a necessary cofactor, NADPH, which fuels the catalytic cycle of CYP enzymes.[4] The rate of disappearance of the parent compound over time is then measured. A control incubation without NADPH is essential to distinguish enzymatic degradation from chemical instability.[10] High-turnover (e.g., Verapamil) and low-turnover (e.g., Warfarin) control compounds are included to validate the enzymatic activity of the microsomal batch.
Experimental Workflow: Microsomal Stability
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Protocol: Human Liver Microsome Stability Assay
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) at 37°C and immediately place on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[8]
-
Prepare a 1 µM working solution of Compound X and control compounds (e.g., Verapamil, Warfarin) in the same buffer.
-
Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer according to the manufacturer's protocol.[10]
-
-
Incubation:
-
In a 96-well plate, add the HLM solution and the test compound working solution. Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8]
-
For the 0-minute time point, add cold acetonitrile containing an internal standard (for LC-MS/MS analysis) before adding the NADPH system.
-
Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile with the internal standard.[7]
-
-
Sample Processing & Analysis:
Part 2: The Gold Standard – The Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full enzymatic machinery of a liver cell. Hepatocytes, being intact liver cells, are considered the "gold standard" for in vitro metabolism studies because they contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and their requisite cofactors in a physiologically relevant environment.[9][12][13] They also account for cellular uptake and transport processes, providing a more comprehensive and predictive picture of hepatic clearance.[13]
Causality Behind Experimental Choices
Using cryopreserved, plateable hepatocytes allows for longer incubation times, which is crucial for accurately assessing the stability of low-turnover compounds.[14] The assay involves incubating the test compound with a suspension or monolayer of hepatocytes and monitoring its disappearance over time.[15] The resulting data on intrinsic clearance can be scaled to predict in vivo hepatic blood clearance and bioavailability.[15][16]
Experimental Workflow: Hepatocyte Stability
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Protocol: Cryopreserved Human Hepatocyte Stability Assay
-
Cell Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium.
-
Perform a cell count and assess viability (e.g., via Trypan blue exclusion); viability should be >80%.
-
Adjust the cell density to 0.5 or 1.0 million viable cells/mL in the incubation medium.[15]
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a humidified 5% CO2 incubator for 15-20 minutes.[17]
-
Prepare a working solution of Compound X and controls in the incubation medium.
-
Initiate the assay by adding the compound working solution to the cell suspension to achieve a final concentration of 1 µM.[17]
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and add it to a tube containing cold acetonitrile with an internal standard to terminate the reaction.[13][17]
-
-
Sample Processing & Analysis:
-
Vortex the samples and centrifuge at high speed to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method.[17]
-
Part 3: Bioanalytical Method and Data Interpretation
Accurate quantification of the parent compound is the cornerstone of any stability assay. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and speed.[18][19][20]
LC-MS/MS Method Validation
Before analyzing study samples, the LC-MS/MS method must be validated to ensure its reliability, as outlined in regulatory guidelines from bodies like the FDA.[21][22] This process confirms that the method is accurate, precise, and suitable for its intended purpose.[22][23]
Data Analysis and Key Parameters
The concentration of the test compound remaining at each time point is plotted against time. The metabolic stability is typically expressed through two key parameters:
-
In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized. This is calculated from the slope (k) of the linear regression of the natural logarithm of the percent remaining compound versus time.[10]
-
Equation: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): The inherent ability of the liver (or a liver preparation) to metabolize a drug, independent of other physiological factors like blood flow.[1][9]
Part 4: Comparative Analysis and Predicted Metabolic Pathways
The true value of these assays lies in the ability to compare new compounds against benchmarks and structural analogs. To illustrate this, we present hypothetical but realistic data for Compound X alongside well-characterized control compounds and a metabolically labile analog.
Comparative Stability Data
| Compound | Assay System | t½ (min) | CLint | Stability Classification |
| Compound X | Human Liver Microsomes | 55 | 22.8 µL/min/mg | Moderate |
| Human Hepatocytes | 85 | 11.2 µL/min/10⁶ cells | Moderately Stable | |
| Verapamil (High Turnover) | Human Liver Microsomes | 8 | 173.3 µL/min/mg | Low |
| Human Hepatocytes | 15 | 63.5 µL/min/10⁶ cells | Low | |
| Warfarin (Low Turnover) | Human Liver Microsomes | >120 | <11.5 µL/min/mg | High |
| Human Hepatocytes | >180 | <5.3 µL/min/10⁶ cells | High | |
| Analog A (Ester Bioisostere) | Human Liver Microsomes | 12 | 115.5 µL/min/mg | Low |
| Human Hepatocytes | 22 | 43.1 µL/min/10⁶ cells | Low |
Data is hypothetical for illustrative purposes. Analog A represents a version of Compound X where the 1,2,4-oxadiazole is replaced by a more easily hydrolyzed ester linkage.
Interpretation:
-
Compound X demonstrates moderate stability in both systems, a significant improvement over its ester-based counterpart (Analog A). This supports the strategic choice of the 1,2,4-oxadiazole ring to block hydrolysis.[5]
-
The half-life is longer in hepatocytes than in microsomes, which is a common observation and may suggest that Phase I metabolism is the primary clearance pathway and that Phase II metabolism is slower, or that cell permeability is a rate-limiting step.[13]
-
Compared to the controls, Compound X is significantly more stable than the rapidly metabolized Verapamil but less stable than the highly stable Warfarin, placing it in a desirable "tunable" range for further optimization.
Predicted Metabolic Pathways of Compound X
Based on the structure, several metabolic pathways can be hypothesized. Metabolite identification studies using high-resolution mass spectrometry would be the next logical step to confirm these predictions.[24][25]
Caption: Potential Metabolic Pathways for Compound X.
Conclusion
The evaluation of metabolic stability is a cornerstone of modern drug discovery. Through a combination of the high-throughput microsomal stability assay and the more physiologically relevant hepatocyte stability assay, researchers can effectively rank, compare, and optimize new chemical entities. For This compound , the data suggests that the core scaffold possesses moderate metabolic stability, likely due to the inclusion of the robust 1,2,4-oxadiazole heterocycle. This positions the compound as a promising starting point, with a metabolic profile that can be further refined through targeted structural modifications based on subsequent metabolite identification studies. This systematic, data-driven approach ensures that only the most promising candidates, with an optimal balance of potency and pharmacokinetic properties, advance toward clinical development.
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Safety Operating Guide
Operational Guide for the Safe Disposal of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety, ensuring personnel protection and environmental compliance.
Hazard Assessment and Waste Classification: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, a risk assessment must be inferred from its constituent functional groups. This precautionary principle is the cornerstone of a robust Chemical Hygiene Plan (CHP) as required by OSHA[1][2][3].
-
Aniline Moiety: The presence of the aniline structure is the primary driver for classifying this compound as hazardous. Aniline and its derivatives are well-documented as being toxic if swallowed, inhaled, or absorbed through the skin.[4][5] They are also suspected carcinogens and pose a significant risk to aquatic life.[4][6] Under the EPA's Resource Conservation and Recovery Act (RCRA), many unused aniline compounds are categorized as "U-listed" toxic wastes.[7]
-
1,2,4-Oxadiazole Moiety: This heterocyclic ring is a common scaffold in medicinal chemistry, known for its broad spectrum of biological activities and its role as a bioisostere for esters and amides.[8][9] This inherent bioactivity necessitates handling with care, as the toxicological properties of this specific substituted oxadiazole are unknown.
-
Cyclopropyl Moiety: While the cyclopropyl group itself is less of a toxicological concern, similar small-ring aliphatic compounds can be flammable.[10][11]
Essential Personal Protective Equipment (PPE)
Before beginning any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure. The selection is guided by the high toxicity risk of the aniline component.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of liquid waste or dust from solid waste. |
| Hand Protection | Double-gloving is recommended. Use heavy-duty, chemical-resistant outer gloves (e.g., Butyl, Neoprene, or Viton) over standard laboratory inner gloves. | Nitrile gloves are NOT recommended for prolonged contact with aniline , as they offer poor resistance.[6] The specified materials provide superior protection against aniline penetration. |
| Body Protection | A fully-buttoned, long-sleeved lab coat. | Prevents incidental skin contact. |
| Respiratory | All handling of open containers must be performed inside a certified chemical fume hood. | Mitigates the risk of inhaling potentially toxic vapors or aerosols. |
Step-by-Step Disposal Protocol
Disposal of this compound must follow a systematic process from the point of generation to final pickup. Disposing of this chemical down the drain or in the regular trash is strictly prohibited.[6][12]
Step 1: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[12] Never mix incompatible waste streams.
-
Pure Compound & Concentrated Solutions: Collect any unused solid compound or concentrated solutions in a dedicated, compatible waste container. The original manufacturer's container is often a suitable choice.[13]
-
Contaminated Solid Waste: Items such as contaminated gloves, weigh boats, and paper towels should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
Aqueous Waste (Rinsate): The first one to three rinses of any glassware or container that held the compound must be collected as hazardous waste.[12] Collect this in a separate, compatible container for aqueous hazardous waste. Do not mix with solvent waste.
Step 2: Container Selection and Labeling
All waste containers must be in good condition, leak-proof, and made of a material chemically compatible with the waste (e.g., polyethylene or glass for aniline-based waste).[6][14]
Each container must be labeled with a completed hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound" and any other components (e.g., solvents) with their approximate percentages.[12]
-
A clear indication of the hazards (e.g., "Toxic," "Potential Carcinogen").[15]
-
The date the container was first used for waste accumulation.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store sealed waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][16]
-
The SAA must be under the control of laboratory personnel.
-
Containers must be kept closed except when adding waste.[12][13]
-
Use secondary containment (e.g., a chemical-resistant tray) for all liquid waste containers to contain potential leaks.[12]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16]
Step 4: Requesting Waste Pickup
Once a waste container is full or has been in the SAA for an extended period (typically no more than one year for partially filled containers), arrange for its removal.[14]
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Follow their specific procedures for requesting a hazardous waste pickup.
-
Ensure all labeling is correct and the container is clean on the outside before the scheduled pickup.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.
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A Senior Application Scientist's Guide to Handling 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
This document provides essential safety and handling protocols for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS No. 1036512-83-0).[1][2][3] As a research chemical, comprehensive toxicological data may not be fully available. Therefore, this guide is built upon a foundation of established safety principles for handling analogous chemical structures, particularly aromatic amines and heterocyclic compounds, to ensure the highest degree of safety in the laboratory. The aniline substructure, in particular, warrants a cautious approach due to the known hazards of this class of compounds, including significant toxicity.[4][5][6]
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a risk assessment based on its structural motifs—aniline, cyclopropane, and 1,2,4-oxadiazole—is paramount. Aniline and its derivatives are known to be toxic if swallowed, in contact with skin, or inhaled.[4][5][6] They can also cause skin and eye irritation, allergic skin reactions, and have the potential for long-term health effects such as genetic defects and cancer.[4][5] Therefore, we must assume that this compound may exhibit similar hazardous properties.
Assumed Hazard Statements:
-
Toxic if swallowed, in contact with skin, or if inhaled.[4][5]
-
May cause an allergic skin reaction.
-
May cause respiratory irritation.[7]
-
Suspected of causing genetic defects.[4]
-
Suspected of causing cancer.[4]
This conservative approach ensures that all handling procedures are designed to minimize exposure and mitigate potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling chemicals of unknown toxicity. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Transfer) | Safety glasses with side shields or chemical splash goggles.[9][10] | Chemical-resistant gloves (e.g., nitrile, neoprene).[9][11] Double-gloving is recommended. | Fully-buttoned lab coat.[9] | NIOSH-approved respirator (e.g., N95 or higher) if not handled in a certified chemical fume hood.[9][10] |
| Preparing Solutions (Dissolving) | Chemical splash goggles. A face shield is recommended for larger volumes.[9][12] | Chemical-resistant gloves (e.g., nitrile, neoprene).[9][11] Ensure glove compatibility with the solvent. | Chemical-resistant apron over a lab coat.[13] | Work should be performed in a certified chemical fume hood.[6] |
| Running Reactions & Work-up | Chemical splash goggles and a face shield.[9][12] | Chemical-resistant gloves appropriate for all chemicals in the procedure.[11] | Chemical-resistant apron over a lab coat.[13] | All operations must be conducted in a certified chemical fume hood.[6] |
| Spill Cleanup | Chemical splash goggles and a face shield.[9][12] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[12] | Chemical-resistant suit or coveralls.[14] | A NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and location.[14] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, well-defined operational plan is crucial for minimizing exposure and ensuring reproducible, safe science.
Engineering Controls: The Foundation of Safety
All work with this compound, whether in solid or solution form, must be conducted in a properly functioning and certified chemical fume hood.[6][15] This is the primary engineering control to prevent inhalation exposure. An eyewash station and safety shower must be readily accessible.[13]
Weighing and Transferring the Solid Compound
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Dispensing: Use a spatula to carefully transfer the solid from the storage container to a tared weigh boat or reaction vessel. Avoid creating dust.[16]
-
Cleaning: After transfer, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.
-
Sealing: Tightly seal the primary container after use.
Preparing Solutions
-
Preparation: Don the appropriate PPE for handling liquids, including chemical splash goggles and a face shield if necessary.[12]
-
Solvent Dispensing: In a chemical fume hood, add the desired solvent to the vessel containing the pre-weighed solid.
-
Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, sonication can be performed within the fume hood.
-
Transfer: If the solution needs to be transferred, use a pipette or a funnel to minimize the risk of splashing.
Emergency Procedures: Planning for the Unexpected
Spills
-
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[6]
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[17]
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team.
-
If trained and equipped to do so, contain the spill using appropriate spill kits, wearing advanced PPE including respiratory protection.[14]
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][18] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[18] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][7] Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless compatible.[16]
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service.[17][19] Follow all local, state, and federal regulations for hazardous waste disposal.[13]
Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the intended laboratory operation.
Caption: PPE Selection Workflow for Handling this compound.
References
- This compound - CAS:1036512-83-0. Beijing Xinheng Research Technology Co., Ltd.
- This compound | 1036512-83-0. ChemicalBook.
- This compound - CAS:1036512-83-0.
- SAFETY D
- Personal Protective Equipment (PPE). CHEMM.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- SAFETY D
- 5 Types of PPE for Hazardous Chemicals.
- 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. BLDpharm.
- Safety D
- SAFETY D
- SAFETY D
- Aldrich 698202 - • SAFETY D
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Cole-Parmer.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- SAFETY D
- SAFETY D
- Safety D
- Aniline - SAFETY D
- Safety D
- 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. PubChem.
- Safety D
- MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Chem-Space.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
